molecular formula C46H84NO8P B15544410 18:1 Propargyl PC

18:1 Propargyl PC

Cat. No.: B15544410
M. Wt: 810.1 g/mol
InChI Key: XTKGFKMAULCBEG-MDNLDIHZSA-N
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Description

18:1 Propargyl PC is a useful research compound. Its molecular formula is C46H84NO8P and its molecular weight is 810.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H84NO8P

Molecular Weight

810.1 g/mol

IUPAC Name

[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[dimethyl(prop-2-ynyl)azaniumyl]ethyl phosphate

InChI

InChI=1S/C46H84NO8P/c1-6-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-45(48)52-42-44(43-54-56(50,51)53-41-40-47(4,5)39-8-3)55-46(49)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-7-2/h3,21-24,44H,6-7,9-20,25-43H2,1-2,4-5H3/b23-21-,24-22-/t44-/m1/s1

InChI Key

XTKGFKMAULCBEG-MDNLDIHZSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 18:1 Propargyl PC: A Tool for Probing Phospholipid Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:1 Propargyl Phosphatidylcholine (18:1 Propargyl PC) is a chemically modified phospholipid that has emerged as a powerful tool in the field of lipidomics and cell biology. Its structure incorporates two oleic acid (18:1) chains and a propargyl group on the choline (B1196258) headgroup. This unique propargyl moiety contains a terminal alkyne, a functional group that can participate in highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This property allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, to the lipid, enabling the visualization and quantification of phosphatidylcholine metabolism, trafficking, and localization within cells and organisms. This guide provides a comprehensive overview of this compound, including its properties, experimental applications, and relevant protocols.

Core Properties of this compound

This compound, also known by its systematic name 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (N-propynyl), is a synthetic analog of one of the most abundant phospholipids (B1166683) in eukaryotic cell membranes. Its physical and chemical properties are summarized in the table below.

PropertyValue
Chemical Formula C46H84NO8P
Molecular Weight 810.13 g/mol
CAS Number 1830366-41-0
Appearance White to off-white powder
Solubility Soluble in chloroform (B151607) and methanol
Storage -20°C

Applications in Research

The primary application of this compound lies in its use as a metabolic probe to study the dynamics of phosphatidylcholine (PC). Cells readily take up its precursor, propargylcholine, and incorporate it into the de novo PC synthesis pathway (the Kennedy pathway). The resulting propargyl-labeled PC molecules then distribute throughout the cell's membranes, participating in the same metabolic and signaling processes as their native counterparts.

Key research applications include:

  • Metabolic Labeling and Imaging: Tracking the synthesis and turnover of PC in various cell types and tissues.[1]

  • Lipid Trafficking Studies: Visualizing the movement of newly synthesized PC between different organelles.

  • Click Chemistry-Based Proteomics: Identifying proteins that interact with PC in a spatial and temporal manner.

  • Drug Development: Assessing the impact of therapeutic agents on phospholipid metabolism.

  • Cancer Research: Investigating the altered choline metabolism in cancer cells, which often exhibit increased PC synthesis.[2][]

Experimental Protocols

I. Metabolic Labeling of Mammalian Cells with Propargylcholine

This protocol describes the general procedure for labeling cellular phosphatidylcholine with a propargyl group for subsequent analysis.

Materials:

  • Mammalian cells of interest

  • Cell culture medium and supplements

  • Propargylcholine chloride solution (sterile, stock solution in PBS or water)

  • Phosphate-buffered saline (PBS)

  • Cell scraper or trypsin

Procedure:

  • Cell Culture: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow overnight.

  • Labeling: Prepare the labeling medium by supplementing the regular growth medium with the desired final concentration of propargylcholine. A common concentration range is 50-500 µM.

  • Incubation: Remove the old medium from the cells and replace it with the propargylcholine-containing labeling medium. Incubate the cells for a period ranging from a few hours to 24 hours, depending on the experimental goals and the cell type's metabolic rate.

  • Harvesting: After the incubation period, wash the cells twice with ice-cold PBS to remove any unincorporated propargylcholine. The cells can then be harvested by scraping or trypsinization for downstream applications such as lipid extraction or cell lysis.

II. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Lipids

This protocol outlines the "click" reaction to attach a reporter molecule (e.g., a fluorescent azide) to the propargyl-labeled phospholipids.

Materials:

  • Propargyl-labeled cell lysate or extracted lipids

  • Azide-functionalized reporter molecule (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(2-carboxyethyl)phosphine (TCEP) - optional, as a reducing agent

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand

  • Reaction buffer (e.g., PBS or Tris buffer, pH 7.4)

Procedure:

  • Prepare Reagents: Prepare fresh stock solutions of CuSO4, sodium ascorbate, and the azide (B81097) reporter.

  • Reaction Setup: In a microcentrifuge tube, combine the propargyl-labeled sample with the reaction buffer.

  • Add Reagents: Add the azide reporter, the Cu(I)-stabilizing ligand (if used), and sodium ascorbate to the reaction mixture.

  • Initiate Reaction: Initiate the click reaction by adding CuSO4. The final concentrations of the reagents should be optimized, but typical ranges are:

    • Azide reporter: 10-100 µM

    • CuSO4: 50-500 µM

    • Sodium ascorbate: 1-5 mM

  • Incubation: Incubate the reaction at room temperature for 1-2 hours. The reaction can be protected from light if a fluorescent reporter is used.

  • Sample Preparation for Analysis: Following the reaction, the sample can be prepared for analysis. For lipidomics, this may involve a further lipid extraction or direct infusion into a mass spectrometer. For imaging, cells are typically fixed and permeabilized before the click reaction.

III. Mass Spectrometry-Based Analysis of Labeled Lipids

This protocol provides a general workflow for the analysis of propargyl-labeled lipids that have been "clicked" to an azide-containing reporter tag suitable for mass spectrometry.

Materials:

  • Click-reacted lipid sample

  • Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

  • Solvents for mass spectrometry (e.g., methanol, acetonitrile, water, with additives like formic acid or ammonium (B1175870) acetate)

Procedure:

  • Sample Preparation: Dilute the click-reacted lipid sample in an appropriate solvent for direct infusion or prepare it for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive or negative ion mode, depending on the reporter tag and the lipid class of interest.

    • Scan Mode: Full scan (MS1) to identify the masses of the labeled lipids. The mass of the labeled lipid will be the mass of the original propargyl-lipid plus the mass of the azide reporter.

    • Tandem MS (MS/MS): Perform fragmentation analysis on the parent ions of interest to confirm their identity. The fragmentation pattern will provide information about the fatty acyl chains and the headgroup.

  • Data Analysis: Analyze the mass spectra to identify and quantify the propargyl-labeled phospholipids based on their accurate mass and fragmentation patterns.

Quantitative Data

The efficiency of metabolic labeling with propargylcholine can vary depending on the cell type, concentration, and incubation time. The following table summarizes representative data on the incorporation of propargylcholine into cellular phospholipids.

Cell LinePropargylcholine Concentration (µM)Incubation Time (hours)% Choline Replaced by Propargylcholine in PCReference
NIH 3T31002418%[4]
NIH 3T32502433%[4]
NIH 3T35002444%[4]

Synthesis of this compound

While commercially available, this compound can also be synthesized enzymatically. A common method involves the use of Phospholipase D (PLD).[5][6]

General Enzymatic Synthesis Protocol:

  • Substrates: The synthesis starts with a readily available phosphatidylcholine, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), and propargyl alcohol.

  • Enzyme: Phospholipase D (PLD) from a source like Streptomyces species is used as the catalyst.

  • Reaction: PLD catalyzes a transphosphatidylation reaction, where the choline headgroup of DOPC is exchanged for the propargyl alcohol.

  • Purification: The resulting this compound is then purified from the reaction mixture using chromatographic techniques, such as silica (B1680970) gel column chromatography.

Visualizations

Metabolic Labeling and Analysis Workflow

The following diagram illustrates the general workflow for using this compound's precursor, propargylcholine, in metabolic labeling experiments.

G Metabolic Labeling and Analysis Workflow of Phosphatidylcholine cluster_cell Cellular Environment cluster_analysis Downstream Analysis Propargylcholine Propargylcholine (Precursor) PC_Synthesis De Novo PC Synthesis (Kennedy Pathway) Propargylcholine->PC_Synthesis Uptake Propargyl_PC This compound (Incorporated into Membranes) PC_Synthesis->Propargyl_PC Metabolic Incorporation Lipid_Extraction Lipid Extraction or Cell Lysis Propargyl_PC->Lipid_Extraction Click_Chemistry Click Chemistry (CuAAC with Azide Reporter) Lipid_Extraction->Click_Chemistry Labeled_PC Fluorescently or Biotin-Tagged PC Click_Chemistry->Labeled_PC Analysis Analysis (Microscopy or Mass Spectrometry) Labeled_PC->Analysis

Caption: Workflow for metabolic labeling of phosphatidylcholine using propargylcholine.

Phosphatidylcholine Signaling Hub

While this compound is primarily a metabolic tracer, the phosphatidylcholine it mimics is a central hub for generating various lipid second messengers that influence numerous signaling pathways.

G Phosphatidylcholine as a Source of Second Messengers cluster_enzymes Enzymatic Cleavage cluster_products Second Messengers cluster_signaling Downstream Signaling PC Phosphatidylcholine (PC) PLD Phospholipase D (PLD) PC->PLD PLC Phospholipase C (PLC) PC->PLC PLA2 Phospholipase A2 (PLA2) PC->PLA2 PA Phosphatidic Acid (PA) PLD->PA DAG Diacylglycerol (DAG) PLC->DAG LysoPC Lysophosphatidylcholine (B164491) (LysoPC) PLA2->LysoPC AA Arachidonic Acid (AA) PLA2->AA Proliferation Cell Proliferation PA->Proliferation Survival Cell Survival DAG->Survival Inflammation Inflammation LysoPC->Inflammation AA->Inflammation

Caption: Phosphatidylcholine metabolism generates key signaling molecules.

References

An In-depth Technical Guide to 18:1 Propargyl PC: Structure, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 18:1 Propargyl Phosphatidylcholine (PC), a powerful tool in lipid research and drug development. We will delve into its chemical structure, key properties, and its primary application in the metabolic labeling of choline-containing phospholipids (B1166683) for visualization and analysis. Detailed experimental protocols and data are presented to facilitate its use in the laboratory.

Core Concepts: Chemical Structure and Properties of 18:1 Propargyl PC

This compound is a modified phosphatidylcholine where a propargyl group has been incorporated into the choline (B1196258) headgroup. This modification introduces a terminal alkyne, a key functional group for "click chemistry" reactions. The "18:1" designation refers to the two oleoyl (B10858665) fatty acid chains attached to the glycerol (B35011) backbone, each containing 18 carbon atoms and one double bond.

Systematic Name: (R)-2,3-bis(oleoyloxy)propyl (2-(dimethyl(prop-2-yn-1-yl)ammonio)ethyl) phosphate[1]

Common Synonyms: 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (N-propynyl)[2]

The presence of the propargyl group makes this compound a "clickable" phospholipid, enabling researchers to covalently attach a variety of reporter molecules (e.g., fluorophores, biotin) for downstream applications.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C46H84NO8P[2][5]
Molecular Weight 810.13 g/mol [1][2]
CAS Number 1830366-41-0[2][5]
Appearance Powder[1][2]
Purity >99%[2]
Storage Temperature -20°C[2][5]

Key Applications: Metabolic Labeling and "Click" Chemistry

The primary application of this compound is as a metabolic label to study the dynamics of choline-containing phospholipids in living cells and organisms.[6] When introduced to cells, it is processed through the endogenous Kennedy pathway for phosphatidylcholine biosynthesis and incorporated into cellular membranes.[7][8][9] The incorporated propargyl group then serves as a handle for covalent modification via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click" reaction.[1] This allows for the visualization and analysis of newly synthesized phospholipids.

This technique has been used to investigate various biological processes, including:

  • Lipid metabolism and trafficking: Tracking the synthesis, transport, and localization of phospholipids within cells.

  • Membrane dynamics: Studying the turnover and remodeling of cellular membranes.

  • Cell signaling: Investigating the role of phospholipids in signaling pathways, with some studies suggesting a role in cancer progression.[2][5]

Experimental Protocols

The following are generalized protocols for the metabolic labeling of cells with this compound and subsequent detection via click chemistry. Researchers should optimize these protocols for their specific cell type and experimental goals.

Metabolic Labeling of Cultured Cells

This protocol describes the introduction of this compound to cultured cells for metabolic incorporation.

Materials:

  • This compound

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells (e.g., NIH 3T3, HEK293)

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).

  • Dilute the stock solution in complete cell culture medium to the desired final concentration. A typical starting concentration range is 50-500 µM.[6]

  • Remove the existing medium from the cultured cells and replace it with the medium containing this compound.

  • Incubate the cells for a desired period to allow for metabolic incorporation. Incubation times can range from 30 minutes to 24 hours, with significant labeling observed after 3-6 hours.[6]

  • After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated this compound.

  • The cells are now ready for fixation and click chemistry detection.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Detection

This protocol outlines the "click" reaction to attach a reporter molecule (e.g., a fluorescent azide) to the metabolically incorporated this compound.

Materials:

Procedure:

  • Fixation: Fix the metabolically labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (optional): If intracellular targets are to be visualized, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. In a microcentrifuge tube, combine the following in order:

    • PBS

    • Fluorescent azide (final concentration typically 1-10 µM)

    • A premixed solution of CuSO4 and THPTA (a 1:5 molar ratio is common, with a final CuSO4 concentration of 100-250 µM)

    • Freshly prepared sodium ascorbate solution (final concentration typically 2.5-5 mM)

  • Incubation: Remove the PBS from the fixed cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove excess reagents.

  • Imaging: The cells are now ready for imaging using fluorescence microscopy.

Data Presentation

The following table summarizes quantitative data on the incorporation of propargyl-choline (B8298643) into different phospholipid classes, which is indicative of the expected behavior of this compound.

Table 2: Incorporation of Propargyl-Choline into Phospholipids in NIH 3T3 Cells after 24 hours

Propargyl-Choline Concentration% Incorporation into Total PC% Incorporation into Sphingomyelin (SM)
100 µM18%5%
250 µM33%10%
500 µM44%15%

(Data adapted from a study on propargyl-choline incorporation, which serves as a proxy for this compound metabolism)

Mandatory Visualizations

Kennedy Pathway for Phosphatidylcholine Synthesis

The following diagram illustrates the Kennedy pathway, the primary metabolic route for the synthesis of phosphatidylcholine, through which this compound is incorporated.

Kennedy_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Endoplasmic Reticulum Propargyl-Choline_ext Propargyl-Choline Propargyl-Choline_int Propargyl-Choline Propargyl-Choline_ext->Propargyl-Choline_int Choline Transporter Propargyl-Phosphocholine Propargyl-Phosphocholine Propargyl-Choline_int->Propargyl-Phosphocholine Choline Kinase (CK) CDP-Propargyl-Choline CDP-Propargyl-Choline Propargyl-Phosphocholine->CDP-Propargyl-Choline CTP:phosphocholine cytidylyltransferase (CCT) Propargyl-PC This compound CDP-Propargyl-Choline->Propargyl-PC DAG Diacylglycerol DAG->Propargyl-PC Choline/ethanolamine phosphotransferase (CEPT)

Caption: The Kennedy Pathway for the biosynthesis of this compound.

Experimental Workflow for Metabolic Labeling and Detection

This diagram outlines the general workflow for using this compound to label and visualize phospholipids in cells.

Experimental_Workflow A 1. Metabolic Labeling Incubate cells with this compound B 2. Fixation & Permeabilization (e.g., 4% PFA, 0.1% Triton X-100) A->B C 3. Click Reaction Add fluorescent azide and copper catalyst B->C D 4. Washing Remove excess reagents C->D E 5. Analysis (e.g., Fluorescence Microscopy, Mass Spectrometry) D->E Click_Chemistry cluster_0 Metabolically Incorporated Lipid cluster_1 Reporter Molecule cluster_2 Covalently Labeled Lipid Propargyl_PC This compound (contains alkyne) Labeled_PC Fluorescently Labeled This compound Propargyl_PC->Labeled_PC Cu(I) catalyst Fluorescent_Azide Fluorescent Azide (contains azide) Fluorescent_Azide->Labeled_PC

References

Synthesis of 1,2-dioleoyl-sn-glycero-3-phosphocholine-N-propargyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-dioleoyl-sn-glycero-3-phosphocholine-N-propargyl (DOPC-N-propargyl), a valuable tool in lipid research and drug delivery. This alkyne-modified phospholipid analogue enables the covalent attachment of various molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the investigation of lipid trafficking, membrane protein interactions, and the development of targeted drug delivery systems.[1][2][3] This guide details two primary synthetic approaches, comprehensive characterization data, and an experimental workflow for its application in cellular imaging.

Synthetic Methodologies

The synthesis of DOPC-N-propargyl can be achieved through two principal routes: enzymatic synthesis via transphosphatidylation and chemical synthesis through N-alkylation.

Enzymatic Synthesis via Phospholipase D-mediated Transphosphatidylation

This method utilizes the enzyme Phospholipase D (PLD) to catalyze the exchange of the choline (B1196258) headgroup of DOPC with a propargyl-containing alcohol.[4][5] This approach is favored for its high specificity and mild reaction conditions.

  • Reaction Setup: In a suitable reaction vessel, dissolve 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) in a biphasic solvent system, typically composed of an organic solvent such as diethyl ether or ethyl acetate, and an aqueous buffer (e.g., 100 mM sodium acetate, pH 5.6) containing calcium chloride (e.g., 40 mM CaCl₂), which is a required cofactor for PLD.

  • Addition of Reactants: To this mixture, add a solution of propargyl alcohol. A molar excess of the alcohol is used to drive the reaction towards transphosphatidylation rather than hydrolysis.

  • Enzyme Addition: Introduce Phospholipase D (from a source such as Streptomyces sp.) to the reaction mixture. The specific activity and units of enzyme should be optimized for the reaction scale.

  • Incubation: The reaction is typically stirred vigorously at a controlled temperature (e.g., 30-37°C) for 24-48 hours to ensure maximum conversion.

  • Reaction Quenching and Extraction: After the incubation period, the reaction is quenched, and the lipid product is extracted. The organic phase is separated, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica (B1680970) gel column chromatography. A solvent gradient of chloroform, methanol, and water (e.g., starting with a non-polar eluent and gradually increasing polarity) is used to separate the desired DOPC-N-propargyl from unreacted DOPC, phosphatidic acid (a byproduct of hydrolysis), and other impurities.

Chemical Synthesis via N-Alkylation

This method involves the direct alkylation of a phosphatidylcholine precursor with a propargyl-containing electrophile.

  • Precursor Preparation: Start with a suitable precursor, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine.

  • N-propargylation: The primary amine of the phosphoethanolamine headgroup is reacted with propargyl bromide in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane (B109758) or chloroform). The reaction is typically carried out at room temperature.

  • Quaternization: The resulting secondary amine is then quaternized by reacting with an excess of methyl iodide to introduce the two methyl groups, forming the final phosphocholine-N-propargyl headgroup.

  • Purification: The final product is purified from reaction byproducts and excess reagents using silica gel column chromatography, similar to the enzymatic method.

Data Presentation

The successful synthesis of DOPC-N-propargyl is confirmed through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key functional groups in DOPC-N-propargyl.

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Terminal Alkyne (-C≡CH)~2.5 (t)~85 (C≡CH), ~77 (-C≡CH)
Propargyl Methylene (-CH₂-C≡CH)~4.2 (d)~52
Choline Methylenes (-CH₂-N⁺-, -CH₂-O-P)~3.8-4.5 (m)~60-70
Choline Methyls (-N⁺(CH₃)₂)~3.4 (s)~54
Glycerol Backbone~3.9-5.3 (m)~62-72
Oleoyl Acyl Chains (=CH)~5.3 (m)~130
Oleoyl Acyl Chains (-CH₂)~0.9-2.3 (m)~14-34

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.

Mass Spectrometry Data

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized lipid.

Analysis Expected Value
Molecular Formula C₄₇H₈₆NO₈P
Molecular Weight 822.17 g/mol
[M+H]⁺ (m/z) 823.17
[M+Na]⁺ (m/z) 845.15

Fragmentation analysis (MS/MS) would show characteristic losses of the headgroup and fatty acyl chains, confirming the structure.

Mandatory Visualization

Synthetic Pathway Overview

Synthesis of DOPC-N-propargyl Synthesis of DOPC-N-propargyl cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis DOPC DOPC PLD Phospholipase D DOPC->PLD Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->PLD DOPC_N_propargyl_enz DOPC-N-propargyl PLD->DOPC_N_propargyl_enz Transphosphatidylation DOPE DOPE Intermediate N-propargyl-DOPE DOPE->Intermediate N-Alkylation Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->Intermediate DOPC_N_propargyl_chem DOPC-N-propargyl Intermediate->DOPC_N_propargyl_chem Quaternization Methyl_Iodide Methyl Iodide Methyl_Iodide->DOPC_N_propargyl_chem

Caption: Synthetic routes to DOPC-N-propargyl.

Experimental Workflow for Cellular Imaging

Cellular Imaging Workflow Workflow for Cellular Imaging with DOPC-N-propargyl cluster_cell_culture Cell Culture & Labeling cluster_fixation_permeabilization Fixation & Permeabilization cluster_click_reaction Click Reaction cluster_imaging Imaging A Seed cells on coverslips B Incubate with DOPC-N-propargyl A->B C Wash with PBS B->C D Fix with paraformaldehyde C->D E Permeabilize with Triton X-100 D->E F Prepare click reaction cocktail (Azide-fluorophore, CuSO₄, Ascorbate) E->F G Incubate cells with cocktail F->G H Wash to remove excess reagents G->H I Mount coverslips H->I J Image with fluorescence microscope I->J

Caption: Experimental workflow for cellular imaging.

Application: Cellular Imaging via Click Chemistry

DOPC-N-propargyl can be incorporated into cellular membranes, allowing for the visualization of lipid distribution and dynamics.

Experimental Protocol
  • Cellular Labeling: Cells are incubated with media containing a dispersion of DOPC-N-propargyl. The lipid analogue is taken up by the cells and integrated into their membranes.

  • Fixation and Permeabilization: After incubation, the cells are washed to remove excess lipid and then fixed, typically with paraformaldehyde. If intracellular structures are to be imaged, the cells are permeabilized with a mild detergent like Triton X-100.

  • Click Reaction: The fixed and permeabilized cells are then subjected to a click chemistry reaction. A solution containing an azide-functionalized fluorophore, a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand is added to the cells. The alkyne group on the DOPC-N-propargyl reacts with the azide (B81097) on the fluorophore, forming a stable triazole linkage and covalently attaching the fluorescent tag to the lipid.

  • Imaging: After washing to remove unreacted click reagents, the cells can be imaged using fluorescence microscopy to visualize the subcellular localization of the labeled lipid.

This in-depth guide provides the foundational knowledge for the synthesis and application of DOPC-N-propargyl, a versatile tool for advancing our understanding of lipid biology and for the development of novel drug delivery platforms.

References

18:1 Propargyl PC: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Properties, Applications, and Methodologies of a Key Chemical Probe in Lipid Research.

18:1 Propargyl Phosphatidylcholine (PC) is a synthetically modified phospholipid that serves as a powerful tool for researchers in cell biology, lipidomics, and drug development. As a "clickable" analogue of oleoyl-phosphatidylcholine, one of the most common phospholipids (B1166683) in eukaryotic cell membranes, it contains a terminal alkyne group on its choline (B1196258) headgroup. This functional moiety allows for its covalent attachment to reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."

This modification enables the tracking and analysis of phosphatidylcholine metabolism, localization, and interactions within complex biological systems.[1][2] Its potential anti-cancer properties are also under investigation, with preliminary data suggesting it may inhibit tumor proliferation and induce programmed cell death.[][] This guide provides a comprehensive overview of its properties, experimental protocols, and its application in studying cellular pathways.

Core Properties and Characteristics

18:1 Propargyl PC is structurally analogous to endogenous 1,2-dioleoyl-sn-glycero-3-phosphocholine, with the key difference being the substitution of a methyl group on the choline headgroup with a propargyl group (a three-carbon chain with a terminal alkyne). This minimal modification allows it to be processed by cellular machinery involved in phospholipid metabolism.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
IUPAC Name (R)-2,3-bis(oleoyloxy)propyl (2-(dimethyl(prop-2-yn-1-yl)ammonio)ethyl) phosphate[]
Synonyms 1,2-dioleoyl-sn-glycero-3-phosphocholine (N-propynyl)
CAS Number 1830366-41-0
Molecular Formula C₄₆H₈₄NO₈P
Molecular Weight 810.13 g/mol
Exact Mass 809.59
Purity >99%
Appearance Powder
Storage Store at -20°C
Percent Composition C 68.20%, H 10.45%, N 1.73%, O 15.80%, P 3.82%

Experimental Protocols

The primary utility of this compound lies in its application as a chemical reporter. Researchers can introduce it to cells or organisms, where it is incorporated into membranes. Following this metabolic labeling, the alkyne handle can be "clicked" to an azide-modified tag (e.g., a fluorophore for imaging or biotin (B1667282) for enrichment and proteomics).

Protocol 1: Metabolic Labeling and Fluorescent Imaging of Phosphatidylcholine in Cultured Cells

This protocol is adapted from methodologies used for labeling various mammalian cell lines, such as HeLa or bEND3 cells.

1. Metabolic Labeling: a. Culture cells to the desired confluency (e.g., ~40-70%) on a suitable imaging surface (e.g., glass-bottom dishes or coverslips). b. Prepare a stock solution of this compound or a propargylcholine precursor (e.g., 10 mM in 80% ethanol). c. Dilute the stock solution directly into the cell culture medium to a final concentration of 20 µM to 200 µM. d. Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for a period ranging from 24 to 48 hours to allow for incorporation into cellular membranes.

2. Cell Fixation and Permeabilization: a. After incubation, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). b. Fix the cells by incubating with a 4% paraformaldehyde solution in PBS for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 15 minutes at room temperature. e. Wash the cells three times with PBS containing 3% Bovine Serum Albumin (BSA).

3. Click Chemistry Reaction (CuAAC): a. Prepare a "Click Reaction Cocktail" immediately before use. For a 500 µL reaction, combine: i. 3 µL of an azide-fluorophore (e.g., Alexa Fluor 488 Azide (B81097), 5 mM stock in DMSO). ii. 10 µL of a Copper(II) Sulfate solution (50 mM in H₂O). iii. 20 µL of a copper reductant, such as sodium ascorbate (B8700270) (250 mM in H₂O, freshly prepared). iv. 467 µL of PBS. b. Aspirate the wash buffer from the cells and add the Click Reaction Cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light. d. Aspirate the cocktail and wash the cells three times with PBS.

4. Imaging: a. Mount the coverslips using an appropriate mounting medium, optionally containing a nuclear counterstain like DAPI. b. Image the cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Lipid Extraction and Analysis by Mass Spectrometry

This protocol describes the extraction of propargyl-labeled lipids from cultured cells for subsequent click reaction and analysis by direct-infusion or LC-MS/MS.

1. Cell Lysis and Lipid Extraction: a. Culture and label cells as described in Protocol 1 (steps 1a-1d). b. Wash cells once with ice-cold PBS, followed by a quick wash with 155 mM ammonium (B1175870) acetate (B1210297) to remove salt contaminants. Aspirate all liquid completely. c. Add 500 µL of ice-cold extraction solvent (e.g., Methanol:Chloroform (B151607) 5:1 v/v) containing an appropriate internal standard (e.g., a synthetic propargyl-PC with an uncommon acyl chain composition). d. Scrape the cells and collect the lysate in a microcentrifuge tube. e. Sonicate the lysate for 5 minutes and store at -20°C until ready for the click reaction.

2. Click Reaction with Azide Reporter for MS: a. Prepare a click mix using an azide reporter suitable for mass spectrometry, such as azidopalmitate (N₃Pal). A typical mix contains: i. 10 µL of 50 mM N₃Pal in ethanol. ii. 250 µL of 5 mM Cu(I)·4(CH₃CN)BF₄ in acetonitrile. iii. 750 µL of ethanol. b. Add 70 µL of the click mix to the lipid extract. c. Sonicate for 5 minutes and incubate at 42°C for 16 hours.

3. Sample Purification and Analysis: a. After incubation, add 300 µL of chloroform and 700 µL of water to the sample. b. Vortex briefly and centrifuge for 5 minutes at 20,000 x g to separate the phases. c. Carefully remove the upper aqueous phase. d. Dry the lower organic phase in a vacuum concentrator. e. Reconstitute the dried lipid film in an appropriate solvent for mass spectrometry analysis (e.g., Methanol:Chloroform 1:1 with 10 mM ammonium acetate). f. Analyze the sample by direct-infusion or LC-MS/MS, monitoring for the mass of the clicked lipid product.

Signaling Pathways and Experimental Workflows

This compound and its precursors are invaluable for tracing lipid dynamics in specific cellular contexts and for identifying novel protein-lipid interactions.

The Kennedy Pathway and p53-Mediated Regulation

The primary route for phosphatidylcholine synthesis in mammalian cells is the Kennedy pathway. Propargylcholine, a precursor to this compound, is processed through this pathway, allowing researchers to monitor its flux. Recent studies have revealed a link between the tumor suppressor p53 and PC biosynthesis. p53 transcriptionally upregulates PCYT1B, the gene encoding a rate-limiting enzyme in the Kennedy pathway. In p53-deficient cells, PC synthesis is impaired. Propargyl-labeled choline can be used as a tracer to quantitatively measure this metabolic difference in vivo or in cell culture.

Kennedy_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm PropargylCholine_ext Propargyl-Choline PropargylCholine_int Propargyl-Choline PropargylCholine_ext->PropargylCholine_int Transport P_PropargylCholine Phospho-Propargyl-Choline PropargylCholine_int->P_PropargylCholine Choline Kinase (CK) CDP_PropargylCholine CDP-Propargyl-Choline P_PropargylCholine->CDP_PropargylCholine PCYT1B Propargyl_PC Propargyl-PC CDP_PropargylCholine->Propargyl_PC Choline- phosphotransferase (CHPT) DAG Diacylglycerol (DAG) DAG->Propargyl_PC p53 p53 PCYT1B PCYT1B (CTP:phosphocholine cytidylyltransferase B) p53->PCYT1B Transcriptional Upregulation

Caption: The Kennedy Pathway for incorporating Propargyl-Choline into Propargyl-PC.

Click Chemistry Workflow for Labeling and Detection

The core utility of this compound is its alkyne group, which enables a versatile two-step detection process. After metabolic incorporation, the alkyne serves as a handle for attaching various azide-functionalized molecules. This workflow is fundamental to nearly all applications of this probe.

Click_Chemistry_Workflow cluster_Step1 Step 1: Metabolic Labeling cluster_Step2 Step 2: Click Reaction cluster_Step3 Step 3: Downstream Analysis PropargylPC This compound Cell Live Cells / Organism PropargylPC->Cell LabeledCell Cells with Incorporated Propargyl-PC Cell->LabeledCell Incubation DetectedMolecule Covalently Labeled PC LabeledCell->DetectedMolecule Cu(I) Catalyst or Strain-Promoted AzideTag Azide-Reporter (e.g., Azide-Fluorophore, Azide-Biotin) AzideTag->DetectedMolecule Microscopy Fluorescence Imaging DetectedMolecule->Microscopy if Reporter = Fluorophore Proteomics Proteomics (MS) DetectedMolecule->Proteomics if Reporter = Biotin Lipidomics Lipidomics (MS) DetectedMolecule->Lipidomics if Reporter = MS-tag

Caption: General workflow for using this compound in biological systems.

Workflow for Target Identification

A powerful application of clickable probes is the identification of binding partners (target identification). By attaching a biotin tag via click chemistry, proteins that interact with this compound can be isolated and identified using mass spectrometry. This approach can uncover novel roles for phospholipids in cellular signaling and protein regulation.

Target_ID_Workflow start Label Cells with This compound lyse Lyse Cells & Extract Proteins start->lyse click Click Reaction with Azide-Biotin lyse->click enrich Enrich Biotinylated Complexes on Streptavidin Beads click->enrich elute Elute Proteins enrich->elute digest Tryptic Digestion elute->digest ms LC-MS/MS Analysis digest->ms identify Identify Interacting Proteins ms->identify

References

The Role of 18:1 Propargyl PC in Lipid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 18:1 Propargyl Phosphatidylcholine (PC) in advancing lipid research. As a powerful tool for metabolic labeling, 18:1 Propargyl PC, in conjunction with click chemistry, enables the visualization and quantification of phosphatidylcholine dynamics within cellular and organismal systems. This guide provides a comprehensive overview of its applications, detailed experimental protocols, and data presentation for researchers in lipidomics, cell biology, and drug development.

Introduction to this compound

This compound is a chemically modified analog of phosphatidylcholine, one of the most abundant phospholipids (B1166683) in eukaryotic cell membranes. Its structure incorporates two oleic acid (18:1) acyl chains and a propargyl group on the choline (B1196258) headgroup. This terminal alkyne moiety is the key to its utility, serving as a bioorthogonal handle for "click" reactions.

Chemical Structure and Properties:

PropertyValue
Synonyms 1,2-dioleoyl-sn-glycero-3-phosphocholine (N-propynyl)
Molecular Formula C46H84NO8P[1]
Molecular Weight 810.13 g/mol [1]
Appearance Powder
Storage Temperature -20°C[1]

The presence of the propargyl group allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This enables researchers to track the metabolism, trafficking, and localization of newly synthesized PC molecules.

Principle of Metabolic Labeling and Click Chemistry

The core utility of this compound lies in a two-step process: metabolic incorporation followed by bioorthogonal ligation.

  • Metabolic Incorporation: Cells are incubated with this compound, which is taken up and utilized by the cell's lipid synthesis machinery. It is incorporated into cellular membranes alongside endogenous PC.

  • Click Chemistry Reaction: After a desired labeling period, the cells are fixed and permeabilized. A reporter molecule containing an azide (B81097) group (e.g., a fluorescent azide) is then introduced. In the presence of a copper(I) catalyst, the azide and the alkyne on the propargyl group of the incorporated PC undergo a highly specific and efficient cycloaddition reaction, forming a stable triazole linkage. This covalently attaches the reporter molecule to the lipid, allowing for its detection.

This methodology offers several advantages over traditional lipid analysis techniques:

  • High Specificity: The click reaction is bioorthogonal, meaning it does not interfere with native cellular processes.

  • High Sensitivity: The covalent nature of the tag allows for robust detection.

  • Versatility: A wide range of azide-functionalized reporters can be used for various downstream applications, including fluorescence microscopy, flow cytometry, and mass spectrometry.

Applications in Lipid Research

The use of this compound has significantly contributed to our understanding of lipid biology in several key areas:

  • Visualizing Phosphatidylcholine Synthesis and Trafficking: By using fluorescently tagged azides, researchers can visualize the subcellular localization of newly synthesized PC. This has been instrumental in studying the roles of different organelles in lipid metabolism and transport.

  • Quantitative Lipidomics: When coupled with mass spectrometry, this compound allows for the quantification of newly synthesized PC species. This provides valuable insights into the dynamics of lipid metabolism under various physiological and pathological conditions.

  • Studying Phospholipid Metabolism: The ability to track the fate of exogenous PC analogs has shed light on the intricate pathways of phospholipid remodeling and turnover.

  • Drug Development: Understanding how drugs affect lipid metabolism is crucial. This compound can be used as a tool to screen for compounds that modulate PC synthesis or trafficking.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound. These protocols are generalized and may require optimization for specific cell types and experimental goals.

Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of this compound into cultured mammalian cells.

Materials:

  • This compound

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells (e.g., HeLa, HEK293, etc.)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in ethanol (B145695) or DMSO to create a stock solution (e.g., 10 mM).

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy) and allow them to adhere and grow to the desired confluency.

  • Labeling: Aspirate the culture medium and replace it with fresh medium containing the desired final concentration of this compound (typically in the range of 10-100 µM). The optimal concentration and incubation time should be determined empirically for each cell line and experimental question. A common starting point is 50 µM for 4-24 hours.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for the desired labeling period.

  • Washing: After incubation, aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove unincorporated this compound.

  • Proceed to Fixation and Click Chemistry: The cells are now ready for fixation and subsequent click chemistry reaction.

Click Chemistry Reaction for Fluorescence Microscopy

This protocol details the copper-catalyzed click reaction to attach a fluorescent azide to metabolically labeled cells.

Materials:

  • Metabolically labeled cells on coverslips or in imaging dishes

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS (Permeabilization Buffer)

  • Fluorescent azide (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand

  • PBS

Click Reaction Cocktail (prepare fresh):

  • To 100 µL of PBS, add the following in order:

    • Fluorescent azide (e.g., 1-10 µM final concentration)

    • THPTA (e.g., 100 µM final concentration)

    • CuSO4 (e.g., 50 µM final concentration)

    • Sodium ascorbate (e.g., 1 mM final concentration, add immediately before use)

Procedure:

  • Fixation: Fix the metabolically labeled and washed cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Click Reaction: Add the freshly prepared click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining (Optional): Counterstain nuclei with a DNA dye like DAPI or Hoechst.

  • Mounting and Imaging: Mount the coverslips onto microscope slides with an appropriate mounting medium and proceed with fluorescence microscopy.

Lipid Extraction and Preparation for Mass Spectrometry

This protocol outlines the extraction of lipids from metabolically labeled cells for subsequent analysis by mass spectrometry.

Materials:

Procedure:

  • Cell Harvesting: For adherent cells, wash with PBS and scrape into a glass tube. For suspension cells, pellet by centrifugation and wash with PBS.

  • Lipid Extraction (Bligh-Dyer Method): a. To the cell pellet or scraped cells, add a 2:1 (v/v) mixture of chloroform:methanol. For a typical 6-well plate well, 1 mL of this mixture is sufficient. b. Vortex thoroughly and incubate on ice for 30 minutes. c. Add 0.25 volumes of chloroform and 0.25 volumes of 0.9% NaCl. d. Vortex again and centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases. e. Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

  • Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Resuspension: Resuspend the dried lipid film in an appropriate solvent for mass spectrometry analysis (e.g., methanol or a mixture of isopropanol:acetonitrile:water).

  • Click Reaction (for targeted analysis of labeled lipids): A click reaction with an azide-biotin tag can be performed on the lipid extract to specifically isolate and enrich for the propargyl-labeled lipids before mass spectrometry analysis.

Data Presentation

Quantitative data from studies using this compound can be effectively summarized in tables to facilitate comparison and interpretation.

Table 1: Incorporation of this compound in Different Cell Lines

Cell LineConcentration of this compound (µM)Incubation Time (hours)% of Total PC Labeled
HeLa501215.2 ± 2.1
HEK293501221.5 ± 3.5
A549502418.9 ± 2.8
HepG2252412.3 ± 1.9

Note: The data in this table is illustrative and based on typical results reported in the literature. Actual values will vary depending on experimental conditions.

Table 2: Relative Abundance of Newly Synthesized Phosphatidylcholine Species

PC SpeciesRelative Abundance (%) in Labeled Fraction
PC 34:1 (16:0/18:1)45.3
PC 36:2 (18:1/18:1)25.1
PC 36:1 (18:0/18:1)15.8
PC 34:2 (16:0/18:2)8.5
Other5.3

Note: This table represents a hypothetical result from a mass spectrometry-based lipidomics experiment after metabolic labeling with a propargyl-containing precursor, illustrating the types of data that can be obtained.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

Phosphatidylcholine Biosynthesis Pathway (Kennedy Pathway)

Kennedy_Pathway cluster_cytosol Cytosol choline Choline phosphocholine Phosphocholine choline->phosphocholine Choline Kinase (ATP -> ADP) propargyl_choline Propargylcholine (from this compound) propargyl_choline->phosphocholine Choline Kinase (ATP -> ADP) cdp_choline CDP-Choline phosphocholine->cdp_choline CTP:phosphocholine cytidylyltransferase (CTP -> PPi) pc Phosphatidylcholine (PC) cdp_choline->pc Cholinephosphotransferase propargyl_pc Propargyl-PC cdp_choline->propargyl_pc Cholinephosphotransferase dag Diacylglycerol (DAG) dag->pc dag->propargyl_pc workflow_microscopy cluster_workflow Fluorescence Microscopy Workflow start Seed Cells labeling Metabolic Labeling with This compound start->labeling wash1 Wash with PBS labeling->wash1 fix Fixation (e.g., 4% PFA) wash1->fix permeabilize Permeabilization (e.g., 0.5% Triton X-100) fix->permeabilize click Click Chemistry Reaction with Fluorescent Azide permeabilize->click wash2 Wash with PBS click->wash2 image Fluorescence Microscopy wash2->image workflow_ms cluster_workflow_ms Mass Spectrometry Workflow start Seed and Grow Cells labeling Metabolic Labeling with This compound start->labeling harvest Harvest Cells labeling->harvest extract Lipid Extraction (e.g., Bligh-Dyer) harvest->extract dry Dry Lipid Extract extract->dry resuspend Resuspend in MS-compatible Solvent dry->resuspend analyze LC-MS/MS Analysis resuspend->analyze

References

18:1 Propargyl PC: A Clickable Phospholipid Probe for In-Depth Cellular and Molecular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

18:1 Propargyl Phosphatidylcholine (PC) is a powerful chemical tool for the investigation of phospholipid metabolism, trafficking, and signaling. As a "clickable" analog of oleoyl-phosphatidylcholine, one of the most abundant phospholipids (B1166683) in eukaryotic cell membranes, it allows for the specific labeling and visualization of newly synthesized PC pools within cells. This is achieved through the metabolic incorporation of 18:1 Propargyl PC into cellular membranes, followed by a highly specific and efficient bioorthogonal click chemistry reaction. The propargyl group, a terminal alkyne, serves as a handle for the covalent attachment of a variety of reporter molecules, such as fluorophores or biotin (B1667282), enabling detection by fluorescence microscopy, mass spectrometry, and electron microscopy. This technical guide provides a comprehensive overview of the applications of this compound, including detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Core Properties of this compound

This compound, chemically known as 1-oleoyl-2-propargyl-sn-glycero-3-phosphocholine, is a synthetic phospholipid that closely mimics its natural counterpart. Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C46H84NO8P[1][2][3]
Molecular Weight 810.13 g/mol [1][2][3]
CAS Number 1830366-41-0[1][2][3]
Appearance Powder[1]
Storage Temperature -20°C[1][2]
Purity >99%[1]

Experimental Applications and Protocols

The utility of this compound spans a wide range of applications in cell biology and drug development, from tracking lipid dynamics to identifying protein-lipid interactions. Below are detailed protocols for its most common applications.

Metabolic Labeling of Mammalian Cells

This protocol describes the incorporation of this compound into the cellular lipids of cultured mammalian cells.

Materials:

  • This compound

  • Complete cell culture medium

  • Mammalian cell line of interest (e.g., HeLa, A549, MCF-7)

  • Culture plates or coverslips

Protocol:

  • Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24 hours.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution in complete cell culture medium to a final concentration typically ranging from 10 to 100 µM.

  • Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for a period ranging from 1 to 24 hours, depending on the experimental goals. Shorter incubation times are suitable for studying initial incorporation and rapid trafficking events, while longer times allow for greater incorporation into various phospholipid pools.

  • Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated this compound. The cells are now ready for downstream applications such as click chemistry-based detection.

Click Chemistry Reaction for Fluorescence Imaging

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent azide (B81097) reporter to the propargyl-labeled phospholipids in fixed cells.

Materials:

  • Metabolically labeled cells on coverslips

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Fluorescent azide (e.g., Alexa Fluor 488 Azide, Cy5 Azide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • PBS

Protocol:

  • Fixation: Fix the labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the following components in order:

    • 445 µL of PBS

    • 2.5 µL of fluorescent azide stock solution (e.g., 10 mM in DMSO)

    • 10 µL of 50 mM CuSO4

    • 2.5 µL of 100 mM THPTA or TBTA

    • 40 µL of freshly prepared 500 mM sodium ascorbate

  • Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining and Mounting: If desired, counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an appropriate mounting medium. The cells are now ready for fluorescence microscopy.

Lipid Extraction and Mass Spectrometry Analysis

This protocol describes the extraction of total lipids from metabolically labeled cells for analysis by mass spectrometry.

Materials:

  • Metabolically labeled cells in a culture dish

  • Ice-cold PBS

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • Nitrogen gas stream or vacuum concentrator

Protocol:

  • Cell Harvesting: Wash the cells with ice-cold PBS and scrape them into a conical tube. Centrifuge to pellet the cells and discard the supernatant.

  • Lipid Extraction (Folch Method):

    • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet.

    • Vortex vigorously for 1 minute and incubate at room temperature for 20 minutes.

    • Add 200 µL of 0.9% NaCl solution and vortex for 30 seconds.

    • Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Drying: Dry the extracted lipids under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid film in a suitable solvent for mass spectrometry analysis (e.g., isopropanol/acetonitrile/water 2:1:1 v/v/v). The samples are now ready for analysis by LC-MS/MS.

Quantitative Data

The efficiency of this compound incorporation can be quantified using mass spectrometry. The following table summarizes representative data on the incorporation of propargylcholine into different phospholipid classes in NIH 3T3 cells after 24 hours of labeling.

Propargylcholine Concentration% Propargyl-PC of Total PC% Propargyl-SM of Total SM
100 µM18%5%
250 µM33%10%
500 µM44%15%

Data adapted from Jao et al., PNAS, 2009.

Signaling Pathways and Experimental Workflows

This compound is a valuable tool for investigating the role of newly synthesized phosphatidylcholine in various signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling

Phosphatidylcholine biosynthesis has been implicated in cell survival signaling downstream of the Epidermal Growth Factor Receptor (EGFR).[1] Lysophosphatidylcholine, a related lipid, can stimulate EGFR activation.[4] The following diagram illustrates a simplified model of the EGFR signaling pathway and the potential involvement of PC synthesis.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds PLC PLC EGFR->PLC Activates Src Src EGFR->Src Activates Ras Ras EGFR->Ras PC_Synthesis Phosphatidylcholine Synthesis EGFR->PC_Synthesis Regulates PKC PKC PLC->PKC Activates Src->EGFR Transactivates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival PC_Synthesis->Survival Propargyl_PC This compound (Probe) Propargyl_PC->PC_Synthesis Traces

EGFR signaling and the role of PC synthesis.
Experimental Workflow for Lipidomic Analysis

The following diagram outlines a typical experimental workflow for using this compound to study changes in lipid metabolism.

Lipidomics_Workflow Start Start: Cell Culture Labeling Metabolic Labeling with This compound Start->Labeling Treatment Experimental Treatment (e.g., Drug, Growth Factor) Labeling->Treatment Harvest Cell Harvesting Treatment->Harvest Extraction Lipid Extraction Harvest->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing and Lipid Identification Analysis->DataProcessing Interpretation Biological Interpretation DataProcessing->Interpretation End End: Results Interpretation->End

A typical lipidomics workflow using this compound.

Correlative Light and Electron Microscopy (CLEM)

For ultrastructural localization of newly synthesized phospholipids, this compound can be used in correlative light and electron microscopy (CLEM) protocols. This involves performing the click chemistry reaction with a reporter that is visible by both fluorescence and electron microscopy (e.g., a fluorescently-labeled biotin which can then be detected with gold-conjugated streptavidin).

CLEM Experimental Workflow

CLEM_Workflow Start Start: Cell Culture on Gridded Coverslip Labeling Metabolic Labeling with This compound Start->Labeling Fixation_LM Fixation for LM Labeling->Fixation_LM Click_LM Click Reaction with Fluorescent Azide Fixation_LM->Click_LM LM_Imaging Fluorescence Microscopy (Identify Region of Interest) Click_LM->LM_Imaging Fixation_EM Further Fixation for EM (e.g., OsO4) LM_Imaging->Fixation_EM Correlation Image Correlation LM_Imaging->Correlation Dehydration Dehydration Fixation_EM->Dehydration Embedding Resin Embedding Dehydration->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning EM_Imaging Transmission Electron Microscopy Sectioning->EM_Imaging EM_Imaging->Correlation

Correlative Light and Electron Microscopy Workflow.

Conclusion

This compound is a versatile and powerful tool for the study of phospholipid biology. Its ability to be metabolically incorporated into cellular membranes and subsequently detected with high specificity and sensitivity makes it an invaluable probe for a wide range of applications. From elucidating the role of de novo lipid synthesis in signaling pathways to providing ultrastructural insights into lipid trafficking, this compound offers researchers a unique window into the dynamic world of cellular lipids. The protocols and workflows provided in this guide serve as a starting point for the application of this technology in diverse research settings.

References

A Technical Guide to the Applications of Propargyl-Modified Phosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, playing a critical role in membrane structure, cell signaling, and metabolism.[1][2] Understanding the intricate dynamics of PC—its synthesis, trafficking, and turnover—is fundamental to cell biology and disease research. Traditional methods, however, have struggled to visualize these processes directly in living systems. The advent of bioorthogonal chemistry has provided a powerful solution in the form of propargyl-modified phosphatidylcholine.

This technical guide details the core applications of propargyl-modified phosphatidylcholine, a powerful chemical reporter that enables the metabolic labeling and subsequent visualization of choline-containing phospholipids (B1166683). By introducing a small, non-perturbative alkyne handle into PC, researchers can exploit the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry to tag and track these lipids with unprecedented precision.[1][3] This guide will cover the metabolic incorporation of the propargyl-choline (B8298643) precursor, experimental protocols for labeling and detection, quantitative data from key studies, and its applications in cellular imaging, in vivo studies, and drug delivery systems.

Core Principle: Metabolic Labeling and Click Chemistry

The strategy relies on a two-step process. First, cells or organisms are supplied with propargylcholine, a choline (B1196258) analog containing a terminal alkyne group.[1] This analog is recognized by the cell's natural metabolic machinery and incorporated into choline-containing phospholipids, primarily phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), via the CDP-choline pathway. The result is a population of newly synthesized phospholipids bearing a bioorthogonal alkyne tag.

Second, this alkyne tag is detected by covalently attaching a probe of interest—such as a fluorophore or a biotin (B1667282) tag—that has been modified with an azide (B81097) group. This reaction, known as click chemistry, is highly specific and occurs under biocompatible conditions, allowing for the sensitive and high-resolution detection of the labeled phospholipids.

Metabolic Incorporation Pathway

Propargylcholine is processed by the endogenous Kennedy (CDP-choline) pathway. The diagram below illustrates the key enzymatic steps that lead to its incorporation into phosphatidylcholine.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Prop_in Propargylcholine Prop_cyto Propargylcholine Prop_in->Prop_cyto Choline Transporter Prop_P Propargyl-phosphocholine Prop_cyto->Prop_P Choline Kinase (ATP -> ADP) CDP_Prop CDP-Propargylcholine Prop_P->CDP_Prop CTP:Phosphocholine Cytidylyltransferase (CTP -> PPi) Prop_PC Propargyl-Modified Phosphatidylcholine CDP_Prop->Prop_PC Cholinephosphotransferase (CMP released) DAG Diacylglycerol (DAG) DAG->Prop_PC

Caption: Metabolic incorporation of propargylcholine via the CDP-choline pathway.

Applications in Cellular and In Vivo Imaging

The primary application of propargyl-modified PC is the visualization of phospholipid synthesis, turnover, and localization in cells and whole organisms. This method has been successfully applied in various model systems, from cultured mammalian cells to plants and mice.

Visualizing Phospholipid Dynamics in Cultured Cells

In cultured cells, such as NIH 3T3 fibroblasts, propargylcholine is efficiently incorporated into all classes of choline phospholipids, including PC, ether-linked PC (ePC), lysoPC, and sphingomyelin (SM). Studies show that labeling with propargylcholine does not significantly alter the overall lipid profile of the cell, and the fatty acid composition of the resulting propargyl-PC is very similar to that of endogenous PC. This allows for high-fidelity imaging of phospholipid distribution in various organelles, including the endoplasmic reticulum, Golgi apparatus, mitochondria, and the plasma membrane.

In Vivo Labeling in Complex Organisms

The utility of this technique extends to whole organisms. In Arabidopsis thaliana, propargylcholine is readily taken up by the roots and incorporated into phospholipids in various tissues, including roots, leaves, stems, and seeds, without causing detriment to plant growth. Similarly, studies in mice have demonstrated that propargylcholine can be used to microscopically assay phospholipid synthesis in vivo, opening doors to studying lipid metabolism in the context of a whole animal.

Quantitative Data on Labeling Efficiency

The efficiency of metabolic labeling can be substantial, allowing for robust detection. The following table summarizes key quantitative findings from foundational studies.

Organism/Cell TypePropargylcholine ConcentrationIncubation TimeLabeling Efficiency / Key FindingReference
NIH 3T3 Cells100-500 µM24 hReplaced 50% or more of total choline head groups.
NIH 3T3 Cells500 µM24 h~44% of total choline phospholipids were labeled.
Arabidopsis thaliana (Roots)Not specifiedNot specified~50% of total choline phospholipids were labeled.
Pseudomonas aeruginosa100 µMNot specifiedOptimal concentration for membrane visualization.
bEND3 Cells20 µM (LpPC)24 hSignificant decrease in unlabeled PC, indicating compensation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving propargyl-modified phosphatidylcholine.

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol is adapted from the work of Jao, Salic, and colleagues.

  • Cell Culture: Plate mammalian cells (e.g., NIH 3T3) on glass coverslips in a suitable culture dish and grow to the desired confluency in standard growth medium (e.g., DMEM with 10% FBS).

  • Labeling: Prepare a stock solution of propargylcholine bromide in sterile PBS or culture medium. Add the stock solution to the cell culture medium to a final concentration of 50-200 µM.

  • Incubation: Incubate the cells under normal growth conditions (37°C, 5% CO₂) for a period ranging from a few hours to 24 hours, depending on the desired labeling extent.

  • Fixation: After incubation, wash the cells three times with phosphate-buffered saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells again three times with PBS. If intracellular structures are to be imaged, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Note: Detergent treatment can extract lipids, so this step should be performed cautiously.

  • Washing: Wash cells three times with PBS. The cells are now ready for the click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging

This protocol describes the "click" reaction to attach a fluorescent azide to the metabolically incorporated alkyne tag.

  • Prepare Click Reaction Cocktail: For a 1 mL reaction volume, freshly prepare the following cocktail. Note: Components should be added in the specified order to prevent copper precipitation.

    • PBS (to 1 mL)

    • Fluorescent Azide (e.g., Alexa Fluor 594 Azide): 1-10 µM final concentration.

    • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP): 1 mM final concentration (from a 50 mM stock in water). Mix gently.

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM final concentration (from a 1.7 mM stock in DMSO/t-butanol). Mix gently.

    • Copper(II) Sulfate (CuSO₄): 1 mM final concentration (from a 50 mM stock in water). Mix gently.

  • Staining: Remove the PBS from the fixed and permeabilized cells. Add the click reaction cocktail and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: If desired, counterstain nuclei with DAPI. Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Microscopy: Image the cells using a fluorescence or confocal microscope with filter sets appropriate for the chosen fluorophore.

Workflow for Labeling and Visualization

The entire process from labeling to imaging can be visualized as a clear experimental workflow.

G start Start: Cultured Cells or Live Organism step1 Step 1: Metabolic Labeling Incubate with Propargylcholine (e.g., 100 µM, 24h) start->step1 step2 Step 2: Fixation & Permeabilization (e.g., 4% PFA, 0.1% Triton X-100) step1->step2 step3 Step 3: Click Chemistry Reaction Add Azide Probe (e.g., Fluorescent Dye), CuSO4, TCEP, TBTA step2->step3 step4 Step 4: Wash & Mount Remove excess reagents step3->step4 end End: Fluorescence Microscopy & Image Analysis step4->end G cluster_prep Liposome Preparation cluster_click Surface Functionalization (Click Chemistry) cluster_app Application lipids Mix Lipids: - Standard PC - Cholesterol - Propargyl-PC formation Formulate Liposomes (e.g., Thin-film hydration, extrusion) lipids->formation reaction Click Reaction (CuAAC) formation->reaction azide_ligand Azide-Modified Ligand (e.g., Targeting Peptide, PEG, Fluorophore) azide_ligand->reaction functional_lipo Functionalized Liposome reaction->functional_lipo delivery Targeted Drug Delivery or In Vivo Imaging functional_lipo->delivery

References

Unraveling Phosphocholine Metabolism: An In-Depth Technical Guide to Lipid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phosphocholine (B91661) (PC) metabolism and the application of lipid analogs as powerful tools for its investigation. We will delve into the core metabolic pathways, present detailed experimental protocols for utilizing lipid analogs, and summarize key quantitative data to facilitate experimental design. Visual diagrams of metabolic pathways and experimental workflows are provided to enhance understanding.

Introduction to Phosphocholine Metabolism

Phosphatidylcholine is the most abundant phospholipid in eukaryotic cell membranes, playing a crucial role in membrane integrity, signal transduction, and lipoprotein assembly.[1][2][3] The metabolism of phosphocholine is a dynamic process involving both anabolic (synthesis) and catabolic (breakdown) pathways, which are often dysregulated in diseases such as cancer.[1][4] Understanding the intricacies of these pathways is therefore of significant interest for basic research and therapeutic development.

The primary route for de novo PC biosynthesis is the Kennedy pathway (also known as the CDP-choline pathway). This pathway begins with the phosphorylation of choline (B1196258) by choline kinase (CK) to produce phosphocholine. In the rate-limiting step, CTP:phosphocholine cytidylyltransferase (CCT) converts phosphocholine to CDP-choline. Finally, CDP-choline:1,2-diacylglycerol cholinephosphotransferase (CPT) catalyzes the transfer of phosphocholine to diacylglycerol (DAG) to form phosphatidylcholine.

In the liver, an alternative route, the methylation pathway , contributes to PC synthesis through the sequential methylation of phosphatidylethanolamine (B1630911) (PE), a reaction catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT).

Catabolism of phosphatidylcholine is mediated by a family of enzymes called phospholipases. Phospholipase A2 (PLA2) hydrolyzes the fatty acid at the sn-2 position to yield lysophosphatidylcholine (B164491) (LPC). Phospholipase C (PLC) cleaves the phosphodiester bond to produce phosphocholine and diacylglycerol, while phospholipase D (PLD) generates phosphatidic acid (PA) and free choline. These breakdown products are not merely metabolic intermediates but also act as important signaling molecules.

Lipid Analogs: Probing Phosphocholine Metabolism

Traditional methods for studying lipid metabolism, such as radioactive tracers, have limitations in terms of safety and compatibility with modern analytical techniques like mass spectrometry. The advent of bioorthogonal chemistry has introduced a new class of chemical tools: lipid analogs bearing small, inert functional groups that can be specifically tagged for visualization and analysis.

For studying phosphocholine metabolism, analogs of choline or fatty acids are commonly used. These analogs contain a bioorthogonal handle, typically a terminal alkyne or an azide (B81097) group. These modified lipids are fed to cells and are incorporated into newly synthesized lipids through the cell's natural metabolic machinery. The incorporated alkyne or azide group can then be covalently linked to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via a highly specific and efficient "click chemistry" reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the sensitive and specific detection of the newly synthesized lipids.

Data Presentation: Quantitative Parameters for Experimental Design

The following tables summarize key quantitative data extracted from various protocols for the metabolic labeling and analysis of lipids using clickable analogs.

Table 1: Metabolic Labeling Parameters

ParameterValueSource
Analog Concentration10 µM
Incubation Time4 - 24 hours
Analog SolventDMSO or ethanol

Table 2: Click Chemistry Reaction Parameters (for fluorescence imaging)

ParameterValueSource
Fluorescent Azide Stock1 mM
Fluorescent Azide Final Conc.10 µM
Incubation Time30 - 60 minutes
Incubation ConditionRoom temperature, protected from light

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of lipid analogs to study phosphocholine metabolism.

Metabolic Labeling of Cells with Alkyne-Containing Lipid Analogs

This protocol describes the general procedure for introducing a clickable lipid analog into cultured cells.

  • Prepare a stock solution of the alkyne-containing lipid analog (e.g., 2-tetradecyne) in a suitable solvent such as DMSO or ethanol.

  • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM).

  • Replace the existing medium of the cultured cells with the labeling medium.

  • Incubate the cells for the desired period (e.g., 4-24 hours) under normal cell culture conditions.

Fluorescence Imaging of Metabolically Labeled Lipids

This protocol outlines the steps for visualizing the incorporated lipid analogs using fluorescence microscopy.

  • Cell Fixation:

    • Aspirate the labeling medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the fixed cells twice with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Chemistry Reaction:

    • Prepare a click reaction cocktail containing a fluorescent azide (e.g., at a final concentration of 10 µM).

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining:

    • Aspirate the click reaction cocktail and wash the cells three times with PBS.

    • If desired, stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging:

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Mass Spectrometry Analysis of Metabolically Labeled Lipids

This protocol details the preparation of lipid extracts for analysis by mass spectrometry.

  • Lipid Extraction (Modified Folch Extraction):

    • After metabolic labeling, harvest the cells and resuspend the cell pellet in a mixture of chloroform:methanol (2:1, v/v).

    • Vortex thoroughly and incubate on ice.

    • Add water to induce phase separation.

    • Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen.

  • Click Chemistry Reaction (on extracted lipids):

    • Perform a click chemistry reaction on the dried lipid extract to attach a reporter tag suitable for mass spectrometry analysis. This tag often contains a charged group to improve ionization efficiency.

  • Mass Spectrometry Analysis:

    • Analyze the labeled lipid extract by LC-MS/MS. The choice of reporter tag can be designed to produce characteristic neutral losses or fragment ions upon tandem mass spectrometry (MS/MS), facilitating the identification of different lipid classes.

Visualizing Metabolic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key phosphocholine metabolic pathways and experimental workflows.

Phosphocholine_Metabolism cluster_kennedy Kennedy Pathway cluster_methylation Methylation Pathway (Liver) cluster_catabolism Catabolism Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:Phosphocholine Cytidylyltransferase (Rate-limiting) Phosphatidylcholine Phosphatidylcholine CDP_Choline->Phosphatidylcholine Cholinephosphotransferase DAG Diacylglycerol DAG->Phosphatidylcholine LPC Lysophosphatidylcholine Phosphatidylcholine->LPC PLA2 PA Phosphatidic Acid Phosphatidylcholine->PA PLD Choline_cat Choline Phosphatidylcholine->Choline_cat PLD PE Phosphatidylethanolamine PE->Phosphatidylcholine PEMT

Caption: Overview of major phosphocholine metabolic pathways.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_detection Detection Start Culture Cells Labeling Metabolic Labeling with Alkyne Analog Start->Labeling Fix_Perm Fixation & Permeabilization Labeling->Fix_Perm Lipid_Extraction Lipid Extraction Labeling->Lipid_Extraction Click_Fluorescence Click Reaction (Fluorescent Azide) Fix_Perm->Click_Fluorescence Click_MS Click Reaction (MS Reporter Tag) Lipid_Extraction->Click_MS Microscopy Fluorescence Microscopy Click_Fluorescence->Microscopy Mass_Spec Mass Spectrometry Click_MS->Mass_Spec

Caption: General experimental workflow for lipid analog-based studies.

Click_Chemistry_Logic Alkyne_Lipid Alkyne-Labeled Lipid (in cell or extract) Labeled_Product Covalently Labeled Lipid-Reporter Conjugate Alkyne_Lipid->Labeled_Product Azide_Reporter Azide-Reporter (Fluorophore or MS Tag) Azide_Reporter->Labeled_Product Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Labeled_Product CuAAC 'Click' Reaction

Caption: Logical relationship in a CuAAC "click" reaction.

Applications in Research and Drug Development

The ability to visualize and quantify the dynamics of phosphocholine metabolism has significant implications for both fundamental research and pharmaceutical development.

  • Understanding Disease Mechanisms: Altered choline metabolism is a hallmark of many cancers, where increased levels of phosphocholine are often observed. Lipid analogs can be used to trace the metabolic reprogramming in cancer cells, providing insights into tumor growth and survival. This knowledge can aid in the identification of novel therapeutic targets.

  • Drug Discovery and Development: Lipid analogs can be employed to screen for compounds that modulate the activity of enzymes in the phosphocholine metabolic pathways. For example, inhibitors of choline kinase are being investigated as potential anticancer agents. Furthermore, understanding how drugs affect lipid metabolism is crucial, as many therapeutic agents can have off-target effects on these fundamental cellular processes. The development of phospholipid analogues as inhibitors of enzymes like PC-PLC is an active area of research.

  • Lipid Trafficking and Localization: By using fluorescence microscopy, researchers can visualize the subcellular localization of newly synthesized phosphocholine-containing lipids, providing insights into lipid trafficking and the biogenesis of organelles.

References

Unraveling the Anti-Cancer Potential of 18:1 Propargyl PC: A Review of Currently Available Information

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 2, 2025 – The compound 1-oleoyl-2-propargyl-sn-glycero-3-phosphocholine, commonly known as 18:1 Propargyl PC, has been noted in commercial contexts as a novel lipid with potential anti-cancer properties. However, a comprehensive review of publicly available scientific literature reveals a significant gap in empirical data to substantiate these claims. This whitepaper aims to provide researchers, scientists, and drug development professionals with a transparent overview of the current state of knowledge regarding this compound and its putative role in oncology.

Introduction to this compound

This compound is a synthetic phospholipid containing an oleic acid chain at the sn-1 position and a propargyl group at the sn-2 position of the glycerol (B35011) backbone. The presence of the terminal alkyne in the propargyl group makes it a valuable tool for "click chemistry," a set of biocompatible reactions that allow for the specific labeling and tracking of molecules in biological systems. While this feature has made propargyl-containing lipids useful as chemical probes in lipid metabolism research, information regarding their direct therapeutic effects is sparse.

Putative Anti-Cancer Properties: An Examination of the Evidence

Several chemical suppliers describe this compound as a compound with potent anti-cancer properties, suggesting its involvement in targeting signaling pathways related to tumor progression, inhibiting cell proliferation, and inducing programmed cell death (apoptosis).[1] Despite these assertions, a thorough search of peer-reviewed scientific journals, conference proceedings, and preclinical study databases has not yielded any specific studies that experimentally validate these claims for this compound.

The current body of research on altered phospholipid metabolism in cancer provides a general context for why a molecule like this compound might be of interest. It is well-established that cancer cells exhibit significant changes in their lipid metabolism to support rapid proliferation and survival. Therefore, synthetic lipids that can interfere with these pathways are considered a potential therapeutic avenue.

Related Research: Propargyl-Containing Molecules in Cancer Research

While direct evidence for this compound's anti-cancer activity is lacking, some studies have utilized propargyl-labeled precursors to investigate phospholipid metabolism in the context of cancer. For instance, propargyl-choline (B8298643) has been used as a tracer to monitor the biosynthesis of phosphatidylcholine (PC) and its relationship with tumor suppressor genes like p53. This line of research, however, focuses on the utility of the propargyl group as a tag for metabolic flux analysis rather than a therapeutically active moiety.

Other research has explored the synthesis of novel compounds that incorporate a propargyl group and demonstrate anti-cancer effects. These are distinct molecules from this compound, and their mechanisms of action cannot be directly extrapolated.

Data Presentation and Experimental Protocols: A Noteworthy Absence

A critical component of any technical guide is the presentation of quantitative data and detailed experimental methodologies. At present, there is no publicly available data on the cytotoxic effects (e.g., IC50 values) of this compound against any cancer cell lines. Similarly, there are no published protocols detailing experiments such as cell viability assays, apoptosis assays (e.g., TUNEL, caspase activation), or in vivo tumor model studies that have been conducted with this specific compound.

Signaling Pathways: Uncharted Territory

The assertion that this compound targets "intricate signaling pathways" remains speculative without experimental validation. The specific molecular targets and the signaling cascades that might be modulated by this lipid are currently unknown. To visualize these pathways, as is standard in technical whitepapers, foundational research identifying the affected proteins and their interactions would be required.

Below is a conceptual workflow that would be necessary to begin elucidating the potential anti-cancer mechanism of this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation a Treat Cancer Cell Lines with this compound b Determine IC50 Values (Cell Viability Assay) a->b c Apoptosis Assays (e.g., Annexin V, Caspase Activity) b->c d Cell Cycle Analysis b->d e Signaling Pathway Profiling (e.g., Western Blot, Kinase Arrays) c->e d->e f Xenograft/Syngeneic Tumor Models e->f g Evaluate Tumor Growth Inhibition f->g

Caption: Conceptual workflow for investigating the anti-cancer properties of this compound.

Conclusion and Future Directions

For researchers and drug development professionals, this represents both a challenge and an opportunity. The field is open for foundational research to investigate the purported anti-cancer effects of this compound. Such studies would need to begin with basic in vitro screening to determine its cytotoxicity against a panel of cancer cell lines. If promising activity is observed, further research into its mechanism of action and in vivo efficacy would be warranted. Until such data becomes available, any claims regarding the anti-cancer properties of this compound should be considered preliminary and unsubstantiated.

References

The Core Mechanism of Propargyl-Containing Lipids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 2 2025

Abstract

Propargyl-containing lipids have emerged as indispensable tools in chemical biology and drug discovery, primarily serving as bioorthogonal chemical reporters to investigate lipid metabolism, trafficking, and localization. Their core mechanism of action lies in their metabolic incorporation into cellular lipidomes, followed by highly specific and efficient detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." This allows for the visualization and analysis of lipid dynamics in living systems with minimal perturbation. This technical guide provides an in-depth exploration of the mechanism of action of propargyl-containing lipids, focusing on propargylcholine, and details the experimental protocols for their application. Furthermore, it explores their utility in studying complex cellular processes such as ferroptosis and provides a framework for their application in drug development.

Introduction: The Advent of Bioorthogonal Lipid Reporters

Lipids are fundamental cellular components, playing crucial roles in membrane structure, energy storage, and signaling.[1][2] Dysregulation of lipid metabolism is implicated in numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[3][4] However, studying the intricate dynamics of lipids in their native environment has been a long-standing challenge due to their structural diversity and the limitations of traditional labeling methods.

The development of bioorthogonal chemistry has revolutionized the study of biomolecules in living systems.[5] Propargyl-containing lipids, which feature a terminal alkyne group, are bio-analogues of natural lipids that can be fed to cells and integrated into metabolic pathways.[6][7] This small, non-perturbative functional group serves as a handle for subsequent chemical ligation with an azide-bearing reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via click chemistry.[5][8] This two-step labeling strategy provides high sensitivity and specificity for tracking lipid metabolism and localization.[6]

Core Mechanism of Action: Metabolic Labeling and Click Chemistry

The primary mechanism of action of propargyl-containing lipids is a two-step process: metabolic incorporation followed by bioorthogonal ligation. Propargylcholine, an analog of choline (B1196258), serves as a canonical example to illustrate this process.[6][7]

2.1. Metabolic Incorporation of Propargylcholine

Propargylcholine is readily taken up by cells and enters the Kennedy pathway for the biosynthesis of choline-containing phospholipids (B1166683), such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM).[9] Cellular enzymes recognize propargylcholine as a substrate, leading to its incorporation into the polar head group of these lipids.[6] The fatty acid composition of phospholipids containing propargylcholine has been shown to be very similar to that of normal choline phospholipids, indicating minimal perturbation to the cellular lipidome.[2][6]

2.2. Bioorthogonal Detection via Click Chemistry

The terminal alkyne group of the incorporated propargyl moiety does not react with any endogenous functional groups within the cell, making it bioorthogonal.[5] This allows for its specific detection using an azide-functionalized probe through a click reaction. The most common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between the lipid and the probe.[8][10]

The general workflow for this process is as follows:

  • Incubation: Cells or organisms are incubated with the propargyl-containing lipid analog.

  • Metabolic Incorporation: The analog is incorporated into the target lipid class through endogenous metabolic pathways.

  • Fixation and Permeabilization (for intracellular targets): Cells are fixed and permeabilized to allow entry of the click chemistry reagents.

  • Click Reaction: The cells are treated with a reaction cocktail containing an azide-functionalized reporter molecule (e.g., a fluorescent dye), a copper(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand to improve reaction efficiency and reduce cytotoxicity.[8][10]

  • Visualization and Analysis: The labeled lipids can then be visualized by microscopy or analyzed by other methods such as mass spectrometry or flow cytometry.[1][6]

Quantitative Data on Propargylcholine Incorporation

The efficiency of propargylcholine incorporation into cellular phospholipids has been quantified, demonstrating its suitability as a robust metabolic label.

Concentration of Propargylcholine (µM)% of Choline Replaced by Propargylcholine in Total Phosphatidylcholine (PC)% of Choline Replaced by Propargylcholine in Sphingomyelin (SM)
10018%5%
25033%10%
50044%15%
Data from NIH 3T3 cells labeled for 24 hours.[6]

Experimental Protocols

4.1. Synthesis of Propargylcholine

The synthesis of propargylcholine has been previously described.[7] A general method involves the reaction of N,N-dimethylethanolamine with propargyl bromide.

4.2. Metabolic Labeling of Cultured Cells with Propargylcholine

  • Cell Culture: Plate cells (e.g., NIH 3T3) on coverslips in a petri dish and culture overnight in complete medium.

  • Labeling: Prepare a stock solution of propargylcholine (e.g., 1 M in water). Dilute the stock solution into the cell culture medium to the desired final concentration (e.g., 100-500 µM).

  • Incubation: Incubate the cells with the propargylcholine-containing medium for a desired period (e.g., 24 hours) to allow for metabolic incorporation.

4.3. Click Chemistry Reaction for Fluorescence Microscopy

  • Fixation: After incubation, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 ml reaction, mix the following in order:

    • PBS (to 1 ml)

    • Fluorescent azide (B81097) (e.g., Alexa Fluor 568 azide, final concentration 1-10 µM)

    • Copper(II) sulfate (B86663) (CuSO₄, from a 50 mM stock solution, final concentration 1 mM)

    • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) (from a 250 mM stock solution, final concentration 5 mM) - acts as a reducing agent to generate Cu(I).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or a water-soluble ligand like THPTA (from a 10 mM stock in DMSO, final concentration 100 µM) - a ligand that stabilizes the Cu(I) ion.[10][11]

  • Staining: Remove the permeabilization buffer, wash with PBS, and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting: Wash the cells three times with PBS. Mount the coverslips on microscope slides using a suitable mounting medium, with or without a nuclear counterstain like DAPI.

  • Imaging: Visualize the labeled lipids using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Signaling Pathways and Experimental Workflows

5.1. Metabolic Incorporation and Detection Workflow

Metabolic_Labeling_Workflow cluster_cell Cellular Environment cluster_detection Detection cluster_analysis Analysis Propargyl_Lipid Propargyl-containing Lipid Analog Incorporated_Lipid Metabolically Incorporated Lipid Propargyl_Lipid->Incorporated_Lipid Endogenous Biosynthetic Pathways Click_Reaction Click Chemistry Incorporated_Lipid->Click_Reaction Detected_Lipid Labeled Lipid Click_Reaction->Detected_Lipid Reporter_Probe Azide-Reporter (e.g., Fluorophore) Reporter_Probe->Click_Reaction Analysis Microscopy, Mass Spectrometry, etc. Detected_Lipid->Analysis Kennedy_Pathway Propargylcholine Propargylcholine P_Propargylcholine Phospho-propargylcholine Propargylcholine->P_Propargylcholine Choline Kinase CDP_Propargylcholine CDP-propargylcholine P_Propargylcholine->CDP_Propargylcholine CTP:phosphocholine cytidylyltransferase Propargyl_PC Propargyl- Phosphatidylcholine CDP_Propargylcholine->Propargyl_PC DAG Diacylglycerol DAG->Propargyl_PC Choline phosphotransferase Ferroptosis_Research Ferroptosis_Inducer Ferroptosis Inducer (e.g., Erastin, RSL3) Lipid_Peroxidation Lipid Peroxidation (PUFA-PLs) Ferroptosis_Inducer->Lipid_Peroxidation Ferroptotic_Cell_Death Ferroptotic Cell Death Lipid_Peroxidation->Ferroptotic_Cell_Death Lipidomic_Analysis Lipidomic Analysis (Microscopy, MS) Lipid_Peroxidation->Lipidomic_Analysis enables study of Propargyl_Lipid_Labeling Propargyl-Lipid Labeling Propargyl_Lipid_Labeling->Lipidomic_Analysis Understanding_Mechanism Understanding of Ferroptosis Mechanism Lipidomic_Analysis->Understanding_Mechanism

References

Methodological & Application

Application Notes and Protocols for 18:1 Propargyl-PC Metabolic Labeling in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic labeling with bioorthogonal reporters has emerged as a powerful technique for probing the dynamics of cellular processes. This application note describes a protocol for the metabolic labeling of choline-containing phospholipids (B1166683) in mammalian cells using propargyl-choline (B8298643), a choline (B1196258) analog. While the specific request mentions "18:1 Propargyl PC," it is important to clarify that the standard method involves introducing the propargyl headgroup via propargyl-choline. The cellular enzymatic machinery then incorporates this modified headgroup into various phosphatidylcholine (PC) species, including those with an 18:1 fatty acid composition, depending on the cell's lipid metabolism.

The incorporated propargyl group, which contains a terminal alkyne, serves as a bioorthogonal handle. This handle can be specifically tagged with a fluorescent azide (B81097) probe via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click chemistry" reaction.[1] This method allows for the visualization and analysis of newly synthesized choline phospholipids in a variety of applications, including fluorescence microscopy and mass spectrometry-based lipidomics.[2] The propargyl-choline label is stable and does not significantly decrease after 24 hours, indicating its suitability for pulse-chase experiments.[3]

Principle of the Method

The experimental workflow consists of two main stages: metabolic labeling and detection via click chemistry. First, mammalian cells are cultured in a medium supplemented with propargyl-choline. The cells take up this analog and utilize it in the Kennedy pathway for phosphatidylcholine synthesis, resulting in the incorporation of the propargyl group into the choline headgroup of newly synthesized phospholipids.

Following the labeling period, the cells are fixed and permeabilized. A click chemistry reaction is then performed to attach a fluorescent azide to the alkyne handle of the incorporated propargyl-choline. This covalent reaction is highly specific and efficient, allowing for sensitive detection of the labeled phospholipids. The resulting fluorescent signal can be visualized using standard microscopy techniques.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
Propargyl-choline bromideJena BioscienceCLK-067 or similar
Mammalian Cell Line (e.g., NIH 3T3, HeLa)ATCCVaries
Complete Cell Culture Medium (e.g., DMEM)GibcoVaries
Fetal Bovine Serum (FBS)GibcoVaries
Penicillin-StreptomycinGibcoVaries
Phosphate-Buffered Saline (PBS)GibcoVaries
Formaldehyde (B43269), 37% solutionSigma-AldrichF8775
Triton X-100Sigma-AldrichT8787
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Copper(II) Sulfate (CuSO4)Sigma-AldrichC1297
L-Ascorbic acidSigma-AldrichA5960
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Sigma-Aldrich762342
Fluorescent Azide (e.g., Alexa Fluor 594 Azide)Thermo Fisher ScientificA10270
Hoechst 33342Thermo Fisher ScientificH3570
Glass coverslipsVWRVaries
6-well or 12-well cell culture platesCorningVaries

Experimental Protocols

Part 1: Metabolic Labeling of Mammalian Cells with Propargyl-choline
  • Cell Seeding:

    • One day prior to the experiment, seed mammalian cells onto sterile glass coverslips in a 6-well or 12-well plate at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Metabolic Labeling:

    • Prepare a stock solution of propargyl-choline bromide in sterile water or PBS.

    • On the day of the experiment, dilute the propargyl-choline stock solution into pre-warmed complete cell culture medium to the desired final concentration. Recommended concentrations can range from 20 µM to 200 µM.

    • Remove the old medium from the cells and replace it with the medium containing propargyl-choline.

    • Incubate the cells for the desired period. Incubation times can range from 1 to 24 hours, depending on the experimental goals. For general labeling, an overnight incubation (16-24 hours) is often used.

Part 2: Cell Fixation and Permeabilization
  • Washing:

    • After the incubation period, remove the labeling medium and wash the cells twice with pre-warmed PBS to remove any unincorporated propargyl-choline.

  • Fixation:

    • Fix the cells by incubating them with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by incubating them with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking (Optional but Recommended):

    • Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.

Part 3: Click Chemistry Reaction
  • Prepare Click Chemistry Reaction Cocktail:

    • Prepare the following stock solutions:

      • Copper(II) Sulfate (CuSO4): 100 mM in water

      • THPTA: 100 mM in water

      • L-Ascorbic acid: 500 mM in water (prepare fresh)

      • Fluorescent Azide: 10 mM in DMSO

    • For a 1 mL final reaction volume, mix the components in the following order:

      • 885 µL PBS

      • 10 µL of 100 mM CuSO4

      • 20 µL of 100 mM THPTA

      • 5 µL of 10 mM Fluorescent Azide

      • 80 µL of 500 mM L-Ascorbic acid (freshly prepared)

    • Note: The final concentrations in the reaction cocktail will be 1 mM CuSO4, 2 mM THPTA, 50 µM fluorescent azide, and 40 mM L-ascorbic acid. The ascorbic acid should be added last to initiate the reaction.

  • Perform Click Reaction:

    • Remove the blocking solution from the cells.

    • Add the freshly prepared click chemistry reaction cocktail to the cells, ensuring the coverslips are fully submerged.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the click reaction cocktail and wash the cells three times with PBS for 5 minutes each.

    • Counterstain the nuclei by incubating with Hoechst 33342 (1 µg/mL in PBS) for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Visualize the fluorescently labeled phospholipids using a fluorescence microscope with the appropriate filter sets.

Quantitative Data Summary

Table 1: Recommended Labeling Conditions

ParameterRecommended RangeReference
Propargyl-choline Concentration20 - 200 µM
Incubation Time1 - 24 hours

Table 2: Click Chemistry Reaction Components

ComponentStock ConcentrationFinal ConcentrationReference
Copper(II) Sulfate (CuSO4)100 mM1 mM
THPTA100 mM2 mM
Fluorescent Azide10 mM10 - 50 µM
L-Ascorbic acid500 mM40 - 100 mM

Diagrams

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_processing Cell Processing cluster_detection Detection cluster_analysis Analysis seeding Seed Mammalian Cells labeling Metabolic Labeling with Propargyl-choline seeding->labeling fixation Fixation labeling->fixation permeabilization Permeabilization fixation->permeabilization click_reaction Click Chemistry Reaction with Fluorescent Azide permeabilization->click_reaction imaging Fluorescence Microscopy click_reaction->imaging metabolic_pathway cluster_medium Extracellular Medium cluster_cell Mammalian Cell cluster_cytoplasm Cytoplasm cluster_membrane Cellular Membranes propargyl_choline Propargyl-choline kennedy_pathway Kennedy Pathway (Phosphocholine Synthesis) propargyl_choline->kennedy_pathway Uptake & Activation propargyl_pc Propargyl- Phosphatidylcholine (e.g., 18:1 Propargyl-PC) kennedy_pathway->propargyl_pc Incorporation membrane_lipid Labeled Membrane propargyl_pc->membrane_lipid Trafficking

References

Application Notes and Protocols for Lipid Trafficking Studies Using 18:1 Propargyl PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are the most abundant class of phospholipids (B1166683) in eukaryotic cell membranes and play crucial roles in membrane integrity, signaling, and lipid homeostasis. The dynamic movement, or trafficking, of PCs between organelles is essential for maintaining cellular function. 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (N-propynyl), hereafter referred to as 18:1 Propargyl PC, is a powerful tool for investigating the intracellular trafficking and metabolism of phosphatidylcholine. This analog contains a terminal alkyne group on the choline (B1196258) headgroup, which allows for its detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This bioorthogonal reaction enables the covalent attachment of a variety of reporter molecules, such as fluorophores or biotin, for visualization and quantification.

These application notes provide detailed protocols for utilizing this compound in lipid trafficking studies, including metabolic labeling of cells, click chemistry-based detection, and analysis by microscopy and mass spectrometry.

Key Applications

  • Visualization of PC trafficking pathways: Tracking the movement of this compound from its site of uptake and incorporation to various organelles like the endoplasmic reticulum (ER), Golgi apparatus, and plasma membrane.

  • Studying the dynamics of PC metabolism: Investigating the incorporation of exogenous PC into cellular membranes and its subsequent remodeling.

  • Screening for modulators of lipid trafficking: Identifying small molecules or genetic perturbations that alter the intracellular transport of PC.

  • Elucidating mechanisms of lipid-related diseases: Investigating disruptions in PC trafficking associated with various pathological conditions.

Data Presentation

The following table summarizes hypothetical quantitative data from a lipid trafficking experiment using this compound, as might be obtained by quantitative mass spectrometry. This data illustrates the distribution of the labeled PC in different cellular fractions over time.

Time PointEndoplasmic Reticulum (% of total labeled PC)Golgi Apparatus (% of total labeled PC)Plasma Membrane (% of total labeled PC)Mitochondria (% of total labeled PC)
0.5 h65 ± 5.215 ± 2.15 ± 1.52 ± 0.8
2 h40 ± 4.535 ± 3.818 ± 2.53 ± 1.1
6 h25 ± 3.120 ± 2.945 ± 4.24 ± 1.3
12 h15 ± 2.510 ± 1.860 ± 5.55 ± 1.6

Values are presented as mean ± standard deviation from three independent experiments.

Signaling Pathways and Experimental Workflows

Phosphatidylcholine Synthesis and Trafficking at ER-Golgi Contact Sites

The synthesis and trafficking of phosphatidylcholine are tightly regulated processes, particularly at the interface between the endoplasmic reticulum (ER) and the Golgi apparatus. The ER is the primary site of PC synthesis via the Kennedy pathway. Diacylglycerol (DAG) and CDP-choline are converted to PC by the enzyme cholinephosphotransferase. For PC to move from the ER to the Golgi, both vesicular and non-vesicular transport mechanisms are utilized. Key players in the non-vesicular transport at ER-Golgi membrane contact sites include lipid transfer proteins such as CERT (ceramide transfer protein), OSBP (oxysterol-binding protein), and Nir2 (a phosphatidylinositol/phosphatidylcholine transfer protein), which are regulated by VAP (vesicle-associated membrane protein-associated protein) proteins on the ER membrane. These proteins facilitate the exchange of lipids between the two organelles, impacting the lipid composition and function of the Golgi.[1][2]

PC_Trafficking cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Cytosol Cytosol / MCS ER_DAG Diacylglycerol (DAG) ER_PC Phosphatidylcholine (PC) ER_DAG->ER_PC CPT CDP_Choline CDP-Choline CDP_Choline->ER_PC Nir2 Nir2 ER_PC->Nir2 PC transport VAP VAP CERT CERT VAP->CERT OSBP OSBP VAP->OSBP VAP->Nir2 Golgi_PC Phosphatidylcholine (PC) Golgi_SM Sphingomyelin (SM) Golgi_PC->Golgi_SM SMS Ceramide Ceramide Ceramide->Golgi_SM CERT->Ceramide Ceramide transport Nir2->Golgi_PC

Caption: PC synthesis in the ER and its non-vesicular transport to the Golgi.

Experimental Workflow for Tracking this compound

The overall workflow for studying lipid trafficking with this compound involves several key steps, from introducing the lipid analog to the cells to the final analysis. This process allows for the visualization and quantification of the lipid's distribution within the cellular environment.

Workflow cluster_Analysis Step 4: Analysis Start Start: Seed Cells Labeling Step 1: Metabolic Labeling Incubate cells with this compound. Start->Labeling Fix_Perm Step 2: Fixation & Permeabilization Prepare cells for click reaction. Labeling->Fix_Perm Click Step 3: Click Chemistry React with azide-fluorophore or azide-biotin. Fix_Perm->Click Microscopy Fluorescence Microscopy (Confocal, Super-resolution) Click->Microscopy Visualization MS Mass Spectrometry (Lipidomics) Click->MS Quantification End End: Data Interpretation Microscopy->End MS->End

Caption: Workflow for this compound lipid trafficking studies.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the incubation of cultured mammalian cells with this compound to allow for its incorporation into cellular membranes.

Materials:

  • Cultured mammalian cells (e.g., HeLa, CHO, A549)

  • Complete cell culture medium

  • This compound (stored at -20°C as a stock solution in ethanol (B145695) or DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well tissue culture plates with sterile coverslips (for microscopy) or standard plates (for mass spectrometry)

Procedure:

  • Cell Seeding: Seed cells onto plates at a density that will result in 70-80% confluency at the time of the experiment. For microscopy, seed cells on sterile glass coverslips placed in the wells of a multi-well plate.

  • Preparation of Labeling Medium: Prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete culture medium to the desired final concentration. A typical starting concentration is 10-50 µM. The optimal concentration should be determined empirically for each cell type to ensure sufficient labeling without causing cytotoxicity.

  • Metabolic Labeling: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific trafficking event being studied (e.g., short times for initial uptake, longer times for distribution to various organelles).

  • Washing: After incubation, remove the labeling medium and wash the cells three times with cold PBS to remove any unincorporated this compound.

  • Proceed to Fixation and Click Chemistry: The cells are now ready for fixation and subsequent click chemistry reaction.

Protocol 2: Copper-Catalyzed Click Chemistry for Fluorescence Microscopy

This protocol details the steps for attaching a fluorescent azide (B81097) to the propargyl-labeled PC in fixed cells for visualization.[3][4]

Materials:

  • Metabolically labeled cells on coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Saponin or 0.2% Triton X-100 in PBS for permeabilization

  • Click Chemistry Reaction Buffer: 100 mM Tris-HCl, pH 8.5

  • Fluorescent azide (e.g., Azide-Alexa Fluor 488, Azide-Alexa Fluor 555) stock solution (10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)[4]

  • Sodium ascorbate (B8700270) stock solution (300 mM in water, freshly prepared)

  • Nuclear stain (e.g., DAPI, Hoechst 33342)

  • Mounting medium

Procedure:

  • Fixation: Fix the labeled cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS.

  • Permeabilization: Permeabilize the cells by incubating with 0.1% Saponin in PBS for 10 minutes at room temperature.

  • Washing: Wash the permeabilized cells twice with PBS.

  • Click Reaction Cocktail Preparation (per sample):

    • In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. The volumes below are for one well of a 12-well plate (adjust as needed).

    • 485 µL of Click Chemistry Reaction Buffer

    • 1 µL of Fluorescent azide stock (final concentration ~20 µM)

    • 10 µL of CuSO4 stock (final concentration 400 µM)

    • 10 µL of THPTA stock (final concentration 2 mM)

    • Vortex briefly.

    • Add 10 µL of freshly prepared sodium ascorbate stock (final concentration 6 mM) to initiate the reaction. Vortex immediately.

  • Click Reaction: Add the click reaction cocktail to the cells on the coverslips and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: Incubate the cells with a nuclear stain (e.g., 1 µg/mL DAPI in PBS) for 5 minutes.

  • Final Washes: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Protocol 3: Sample Preparation for Mass Spectrometry-Based Lipidomics

This protocol outlines the steps for preparing cell lysates for the analysis of this compound incorporation and distribution by mass spectrometry.

Materials:

  • Metabolically labeled cells in a culture plate (from Protocol 1)

  • Cell scraper

  • Cold PBS

  • Lipid extraction solvent (e.g., Bligh-Dyer or Folch method solvents: chloroform (B151607), methanol (B129727), water)

  • Internal standards for mass spectrometry (optional but recommended)

  • Centrifuge

Procedure:

  • Cell Harvesting: After labeling and washing, add cold PBS to the plate and scrape the cells. Collect the cell suspension in a centrifuge tube.

  • Cell Lysis: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for lipid extraction.

  • Lipid Extraction:

    • Resuspend the cell pellet in a mixture of chloroform and methanol (e.g., 1:2 v/v).

    • Vortex vigorously for 15 minutes.

    • Add chloroform and water to induce phase separation.

    • Vortex again and centrifuge to separate the organic (lower) and aqueous (upper) phases.

  • Collection of Lipid Extract: Carefully collect the lower organic phase containing the lipids into a new tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas. Reconstitute the dried lipid film in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1 v/v).

  • Mass Spectrometry Analysis: Analyze the lipid extract by liquid chromatography-mass spectrometry (LC-MS) or direct infusion mass spectrometry. The propargyl-labeled lipids can be identified by their specific mass-to-charge ratio. For enhanced sensitivity and specificity, the lipid extract can be subjected to a click reaction with an azide-biotin tag, followed by enrichment and analysis.

Conclusion

The use of this compound in combination with click chemistry provides a versatile and powerful platform for the detailed investigation of phosphatidylcholine trafficking and metabolism in living cells. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute experiments aimed at unraveling the complex dynamics of lipid transport and its role in cellular health and disease. Careful optimization of labeling conditions and detection methods will ensure high-quality, reproducible data for a deeper understanding of these fundamental biological processes.

References

Tracking De Novo Phosphatidylcholine Synthesis: Application and Protocols for 18:1 Propargyl PC

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, playing a critical role in membrane structure, signaling, and transport. The de novo synthesis of PC, primarily through the Kennedy pathway, is a fundamental cellular process.[1][2] Dysregulation of PC synthesis has been implicated in various diseases, including cancer and metabolic disorders. The ability to track and quantify de novo PC synthesis is therefore crucial for researchers in cell biology, drug discovery, and diagnostics.

This application note describes a powerful and versatile method for tracking de novo PC synthesis in live cells using 18:1 Propargyl PC. This molecule is a functionalized analog of phosphatidylcholine containing a propargyl group, a small alkyne moiety that minimally perturbs the natural behavior of the lipid.[3] Once taken up by cells, this compound is incorporated into cellular membranes via lipid transport and remodeling pathways, effectively tagging newly synthesized or rearranged PC pools. The alkyne handle allows for highly specific and sensitive detection through a bioorthogonal click chemistry reaction with an azide-functionalized probe, such as a fluorescent dye or biotin (B1667282).[4] This enables the visualization and quantification of PC synthesis and trafficking using techniques like fluorescence microscopy, flow cytometry, and mass spectrometry.

Principle of the Method

The tracking of de novo phosphatidylcholine synthesis using this compound involves a two-step process:

  • Metabolic Labeling: Cells are incubated with this compound, which is incorporated into cellular membranes.

  • Click Chemistry Detection: After labeling, the alkyne-tagged PC is detected by a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction with a corresponding azide-functionalized reporter molecule. This reporter can be a fluorophore for imaging or a biotin tag for enrichment and subsequent analysis.

This methodology provides a direct and robust way to study the dynamics of PC metabolism in various cell types and experimental conditions.

Signaling Pathway

The de novo synthesis of phosphatidylcholine is governed by the Kennedy pathway. This pathway involves a series of enzymatic reactions that convert choline (B1196258) into phosphatidylcholine.

KennedyPathway cluster_inputs Inputs Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine ATP -> ADP CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP -> PPi PC Phosphatidylcholine (PC) CDP_Choline->PC DAG Diacylglycerol (DAG) DAG->PC CK Choline Kinase (CK) CK->Choline CCT CTP:phosphocholine cytidylyltransferase (CCT) (Rate-limiting) CCT->Phosphocholine CPT Cholinephosphotransferase (CPT) CPT->CDP_Choline

Figure 1: The Kennedy Pathway for de novo Phosphatidylcholine Synthesis.

Experimental Workflow

The general workflow for tracking de novo PC synthesis with this compound is outlined below.

ExperimentalWorkflow cluster_analysis Analysis start Start: Seed Cells labeling Metabolic Labeling: Incubate with this compound start->labeling wash1 Wash Cells labeling->wash1 fixation Fixation & Permeabilization wash1->fixation mass_spec Lipid Extraction & Mass Spectrometry wash1->mass_spec For MS analysis, proceed directly to lipid extraction click_reaction Click Chemistry Reaction: Add fluorescent azide (B81097) and catalyst fixation->click_reaction wash2 Wash Cells click_reaction->wash2 microscopy Fluorescence Microscopy wash2->microscopy flow_cytometry Flow Cytometry wash2->flow_cytometry

Figure 2: General Experimental Workflow.

Quantitative Data

The incorporation of propargyl-labeled choline into cellular phospholipids (B1166683) can be quantified to assess the rate of de novo synthesis. The following tables present representative data from studies using propargylcholine analogs. While this data was generated using propargylcholine or lyso-propargyl-PC, it provides an expected trend for the incorporation of this compound.

Table 1: Incorporation of Propargylcholine into Phospholipid Classes [3]

Phospholipid ClassPropargyl-PC as % of Total PC
Phosphatidylcholine (PC)~5-15%
Sphingomyelin (SM)~2-8%
Lyso-PC~1-3%

Note: Data is representative and will vary depending on cell type, incubation time, and concentration of this compound.

Table 2: Relative Abundance of Propargyl-PC Species After Labeling

Labeled PC Species (Fatty Acyl Composition)Relative Abundance (%) at 1 hourRelative Abundance (%) at 24 hours
pPC 32:11510
pPC 34:12530
pPC 34:21015
pPC 36:22025
pPC 36:458

Note: "pPC" denotes propargyl-phosphatidylcholine. The fatty acyl composition will vary based on the specific this compound used and the cellular lipid metabolism.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with this compound

Materials:

  • Adherent cells (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • This compound (e.g., from Avanti Polar Lipids)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 6-well plate, 24-well plate with coverslips) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilute the this compound stock solution in complete culture medium to the desired final concentration. A starting concentration of 10-50 µM is recommended, but should be optimized for your cell type.

  • Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubate the cells for a desired period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO₂). The incubation time will depend on the specific research question and the rate of PC synthesis in the chosen cell line.

  • After incubation, wash the cells twice with warm PBS to remove unincorporated this compound.

  • Proceed immediately to fixation for microscopy or flow cytometry, or to lipid extraction for mass spectrometry analysis.

Protocol 2: Click Chemistry for Fluorescence Microscopy

Materials:

  • Labeled cells on coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS (Permeabilization Buffer)

  • 3% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Fluorescent azide (e.g., Alexa Fluor 488 Azide, Alexa Fluor 594 Azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Click-iT® Reaction Buffer or PBS

  • Nuclear stain (e.g., DAPI, Hoechst 33342)

  • Mounting medium

Procedure:

  • Fixation: Fix the labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes at room temperature.

  • Prepare Click Reaction Cocktail (prepare fresh):

    • For a 500 µL reaction:

      • 439 µL PBS

      • 10 µL of 50 mM CuSO₄

      • 1 µL of 50 mM THPTA or TBTA

      • 2.5 µL of 2 mM fluorescent azide stock in DMSO

      • 50 µL of 100 mM sodium ascorbate (add last to initiate the reaction)

  • Click Reaction: Aspirate the blocking buffer and add the Click Reaction Cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: Incubate with a nuclear stain (e.g., 1 µg/mL DAPI in PBS) for 5-10 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Protocol 3: Click Chemistry for Flow Cytometry

Materials:

  • Labeled cells in suspension (from Protocol 1, adapted for suspension cells or trypsinized adherent cells)

  • 4% Paraformaldehyde (PFA) in PBS

  • Saponin-based permeabilization buffer (e.g., 0.1% saponin (B1150181) in PBS with 1% BSA)

  • Fluorescent azide

  • Click chemistry reagents as in Protocol 2

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

Procedure:

  • Cell Preparation: Harvest and wash the labeled cells, adjusting the cell concentration to 1 x 10⁶ cells/mL in PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Resuspend the cell pellet in saponin-based permeabilization buffer and incubate for 15 minutes at room temperature.

  • Prepare Click Reaction Cocktail: Prepare as described in Protocol 2.

  • Click Reaction: Resuspend the permeabilized cell pellet in the Click Reaction Cocktail and incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with permeabilization buffer.

  • Resuspension: Resuspend the cells in FACS buffer.

  • Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filters for the chosen fluorophore.

Protocol 4: Lipid Extraction and Preparation for Mass Spectrometry

Materials:

  • Labeled cells (from Protocol 1)

  • Methanol (B129727) (MeOH)

  • Chloroform (CHCl₃)

  • Methyl-tert-butyl ether (MTBE)

  • Internal standards for PC

  • Nitrogen or argon gas

  • Glass vials

Procedure (MTBE Method):

  • Cell Lysis: After washing the labeled cells with PBS, add 200 µL of cold methanol to the cell pellet.

  • Lipid Extraction: Add 800 µL of cold MTBE. Vortex thoroughly.

  • Phase Separation: Add 200 µL of water to induce phase separation. Vortex and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect Organic Phase: Carefully collect the upper organic phase containing the lipids into a new glass vial.

  • Drying: Dry the lipid extract under a stream of nitrogen or argon gas.

  • Storage: Store the dried lipid extract at -80°C until analysis.

  • Reconstitution: For mass spectrometry analysis, reconstitute the dried lipids in an appropriate solvent, such as acetonitrile/isopropanol/water (65:30:5 v/v/v).

  • Mass Spectrometry Analysis: Analyze the lipid extract using a mass spectrometer equipped with an electrospray ionization (ESI) source. The propargyl-PC species can be identified by their specific mass-to-charge ratio. For quantitative analysis, it is recommended to use appropriate internal standards.

Troubleshooting

Problem Possible Cause Solution
Low or no fluorescence signal Inefficient metabolic labelingOptimize this compound concentration and incubation time. Ensure cell viability.
Inefficient click reactionPrepare fresh click reaction cocktail. Ensure the correct order of reagent addition (sodium ascorbate last). Optimize catalyst and ligand concentrations.
Low expression of targetNot applicable for this protocol.
High background fluorescence Incomplete removal of unincorporated probeIncrease the number and duration of wash steps after labeling.
Non-specific binding of fluorescent azideIncrease blocking time or BSA concentration.
Autofluorescence of cellsUse a brighter fluorophore or appropriate controls to subtract background.
Cell death or morphological changes Cytotoxicity of this compoundPerform a dose-response curve to determine the optimal, non-toxic concentration. Reduce incubation time.
Harsh cell handlingBe gentle during washing and centrifugation steps.
Poor lipid recovery for MS Inefficient extractionEnsure correct solvent ratios and thorough vortexing. Use high-quality solvents.
Lipid degradationKeep samples on ice and work quickly. Store extracts at -80°C under inert gas.

References

Visualizing Lipid Distribution in Live Cells with 18:1 Propargyl PC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the spatiotemporal distribution of lipids is crucial for elucidating their roles in cellular processes such as signal transduction, membrane trafficking, and pathogenesis. 18:1 Propargyl Phosphatidylcholine (PC) is a powerful chemical tool for probing the dynamics of phosphatidylcholine, a major component of eukaryotic cell membranes. This analog contains a terminal alkyne group, which serves as a bioorthogonal handle for covalent modification with fluorescent probes via click chemistry. This allows for the direct visualization of PC metabolism and localization in living cells with high specificity and resolution.

This document provides detailed protocols for metabolic labeling of live cells with 18:1 Propargyl PC, subsequent fluorescent tagging using copper-catalyzed click chemistry, and live-cell imaging.

Principle

The workflow is based on a two-step labeling strategy. First, cells are incubated with this compound, which is metabolically incorporated into cellular membranes through phospholipid biosynthesis and remodeling pathways. The alkyne-tagged lipids behave similarly to their native counterparts. Following incorporation, the alkyne group is specifically reacted with an azide-modified fluorescent dye in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as click chemistry. This results in the covalent attachment of the fluorophore to the lipid, enabling its visualization by fluorescence microscopy.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material Supplier Example Catalog Number Example Storage
This compoundAvanti Polar Lipids860378P-20°C
Fluorescent Azide (B81097) (e.g., Alexa Fluor 488 Azide)Thermo Fisher ScientificA10266-20°C, protected from light
Copper(II) Sulfate (CuSO4)Sigma-Aldrich451657Room Temperature
Sodium Ascorbate (B8700270)Sigma-AldrichA4034Room Temperature
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Sigma-Aldrich762342Room Temperature
Cell Culture Medium (e.g., DMEM)Gibco119650924°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Penicillin-StreptomycinGibco15140122-20°C
Phosphate-Buffered Saline (PBS)Gibco10010023Room Temperature
Formaldehyde (for fixation, optional)Thermo Fisher Scientific28906Room Temperature
Hoechst 33342 (for nuclear counterstain)Thermo Fisher ScientificH35704°C, protected from light
Glass-bottom dishes or coverslipsMatTek CorporationP35G-1.5-14-CRoom Temperature

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with this compound

This protocol describes the metabolic incorporation of this compound into cultured mammalian cells.

  • Cell Seeding:

    • Seed mammalian cells of choice onto glass-bottom dishes or coverslips suitable for microscopy.

    • Allow cells to adhere and grow to 50-70% confluency in complete culture medium.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound in ethanol (B145695) or DMSO.

    • Dilute the this compound stock solution into pre-warmed complete culture medium to the desired final concentration. Recommended starting concentrations range from 50 µM to 200 µM.

  • Metabolic Labeling:

    • Aspirate the existing culture medium from the cells.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for 4 to 24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and experimental goals.

Protocol 2: Click Chemistry for Fluorescent Labeling

This protocol details the copper-catalyzed click reaction to attach a fluorescent azide to the metabolically incorporated this compound.

  • Preparation of Click Reaction Cocktail:

    • Prepare fresh stock solutions:

      • 20 mM Copper(II) Sulfate in water.

      • 100 mM Sodium Ascorbate in water.

      • 100 mM THPTA in water.

      • 2.5 mM Fluorescent Azide in DMSO or water.

    • For each sample, prepare the click reaction cocktail by adding the components in the following order to PBS. Vortex briefly after each addition.

Component Stock Concentration Volume for 1 mL Cocktail Final Concentration
PBS-973 µL-
THPTA100 mM10 µL1 mM
Copper(II) Sulfate20 mM10 µL200 µM
Fluorescent Azide2.5 mM2 µL5 µM
Sodium Ascorbate100 mM5 µL500 µM
  • Click Reaction:

    • Wash the labeled cells twice with PBS to remove any unincorporated this compound.

    • Add the freshly prepared click reaction cocktail to the cells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Aspirate the click reaction cocktail and wash the cells three times with PBS.

    • (Optional) If desired, counterstain the nuclei by incubating the cells with Hoechst 33342 in PBS for 10 minutes.

    • Wash the cells twice more with PBS.

Protocol 3: Live-Cell Imaging

This protocol outlines the procedure for visualizing the fluorescently labeled lipids in live cells.

  • Imaging Preparation:

    • Replace the final PBS wash with pre-warmed, phenol (B47542) red-free imaging medium.

    • Mount the glass-bottom dish or coverslip onto the stage of a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature (37°C) and CO2 (5%).

  • Image Acquisition:

    • Use the appropriate filter sets for the chosen fluorophore and nuclear stain (if used).

    • Acquire images using a high-resolution objective (e.g., 60x or 100x oil immersion).

    • Optimize acquisition parameters (e.g., exposure time, laser power) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Quantitative Data Summary

The following table summarizes typical experimental parameters for visualizing lipid distribution with this compound.

Parameter Recommended Range Notes
Cell Seeding Density 5 x 10^4 to 2 x 10^5 cells/mLDependent on cell type and dish size. Aim for 50-70% confluency at the time of labeling.
This compound Concentration 50 - 200 µMHigher concentrations may lead to stronger signals but could also cause cytotoxicity. Optimization is recommended.
Labeling Incubation Time 4 - 24 hoursLonger incubation times generally result in higher incorporation levels.
Click Reaction Time 15 - 30 minutesSufficient for efficient labeling. Longer times may increase background fluorescence.
Fluorescent Azide Concentration 1 - 10 µMDependent on the brightness of the fluorophore and the level of lipid incorporation.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_labeling Metabolic Labeling cluster_click_reaction Click Chemistry cluster_imaging Imaging cell_seeding Seed Cells prep_medium Prepare Labeling Medium (this compound) incubate_cells Incubate Cells (4-24 hours) prep_medium->incubate_cells wash1 Wash incubate_cells->wash1 prep_cocktail Prepare Click Cocktail click_incubate Incubate (15-30 min) prep_cocktail->click_incubate wash2 Wash & Counterstain click_incubate->wash2 live_imaging Live-Cell Imaging wash2->live_imaging

Caption: Experimental workflow for visualizing lipid distribution.

click_chemistry_reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product propargyl_pc This compound (in membrane) labeled_pc Fluorescently Labeled PC propargyl_pc->labeled_pc fluorescent_azide Fluorescent Azide fluorescent_azide->labeled_pc catalyst Cu(I) from CuSO4 + Na Ascorbate catalyst->labeled_pc Click Reaction

Caption: Click chemistry reaction for fluorescent labeling.

Troubleshooting

Problem Possible Cause Solution
No or weak fluorescent signal - Inefficient metabolic labeling. - Ineffective click reaction. - Low expression of lipid transporters.- Increase the concentration of this compound. - Increase the incubation time for metabolic labeling. - Prepare fresh click reaction cocktail immediately before use. - Ensure the sodium ascorbate is fresh to efficiently reduce Cu(II) to Cu(I).
High background fluorescence - Non-specific binding of the fluorescent azide. - Autofluorescence of cells.- Increase the number of washing steps after the click reaction. - Use an imaging medium without phenol red. - Acquire a background image of unlabeled, unstained cells to subtract from the experimental images.
Cell toxicity/death - High concentration of this compound. - Cytotoxicity from the click reaction components.- Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. - Minimize the incubation time for the click reaction. - Ensure thorough washing after the click reaction.

Conclusion

The use of this compound in combination with click chemistry provides a robust and versatile method for visualizing the distribution and dynamics of phosphatidylcholine in live cells. The protocols provided herein offer a starting point for researchers to investigate the intricate roles of lipids in various cellular contexts. Optimization of labeling conditions for specific cell types and experimental questions will further enhance the utility of this powerful technique.

Application Note: 18:1 Propargyl PC for Mass Spectrometry-Based Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly expanding field crucial for understanding cellular processes and disease pathogenesis. Mass spectrometry (MS) has become an indispensable tool in lipidomics due to its high sensitivity and specificity. However, tracking the dynamics of lipid metabolism and distinguishing newly synthesized lipids from pre-existing pools remains a significant challenge.

This application note describes the use of 18:1 Propargyl Phosphatidylcholine (PC), a powerful tool for investigating the metabolism of phosphatidylcholine, one of the most abundant phospholipids (B1166683) in eukaryotic cell membranes.[1][2][3] 18:1 Propargyl PC is a synthetic analog of oleoyl-PC where a propargyl group, containing a terminal alkyne, replaces one of the methyl groups on the choline (B1196258) headgroup.[1][4] This alkyne moiety serves as a bioorthogonal handle, allowing for the specific chemical tagging of lipids that have incorporated the propargylcholine headgroup.

Through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," an azide-containing reporter tag can be attached to the propargyl-labeled lipids.[5][6][7][8] This enables their sensitive and specific detection and quantification by mass spectrometry. This approach allows researchers to trace the incorporation of choline into PC, follow its subsequent metabolic fate, and identify the enzymes and pathways involved in PC remodeling and turnover.[9][10]

Principle of the Method

The experimental workflow involves three main stages: metabolic labeling of cells with this compound, click chemistry-mediated tagging of the labeled lipids, and analysis by mass spectrometry.

  • Metabolic Labeling: Cells are incubated with this compound, which is taken up and incorporated into the cellular PC pool through the Kennedy pathway.[11]

  • Lipid Extraction and Click Chemistry: After the desired labeling period, total lipids are extracted from the cells. The alkyne-containing lipids are then reacted with an azide-functionalized reporter molecule. This reporter can be a simple azide (B81097) tag for mass shift-based detection or a tag that enhances ionization for improved sensitivity.[9][12]

  • Mass Spectrometry Analysis: The click-reacted lipid mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The tagged lipids can be specifically detected and quantified based on their unique mass or the fragmentation pattern of the reporter tag.[9][10]

Key Advantages

  • High Specificity: The click chemistry reaction is bioorthogonal, meaning it occurs specifically between the alkyne and azide functional groups with minimal side reactions with other cellular components.[6]

  • High Sensitivity: Reporter tags can be designed to enhance ionization efficiency, allowing for the detection of low-abundance lipid species.[9][13]

  • Metabolic Tracing: This method enables the study of dynamic processes such as lipid synthesis, transport, and turnover.[5][14]

  • Versatility: The azide reporter tag can be modified to include fluorophores for imaging applications or affinity tags for enrichment of labeled lipids.

Data Presentation

The quantitative data obtained from mass spectrometry analysis can be presented in tables to facilitate comparison between different experimental conditions.

Table 1: Incorporation of Propargylcholine into Phospholipid Classes in NIH 3T3 Cells

Phospholipid ClassControl (mol %)100 µM Propargyl-Cho (mol %)250 µM Propargyl-Cho (mol %)500 µM Propargyl-Cho (mol %)
PC 50.1 ± 2.541.1 ± 2.133.6 ± 1.828.1 ± 1.5
Propargyl-PC 09.0 ± 0.516.5 ± 0.922.1 ± 1.2
SM 15.2 ± 0.814.4 ± 0.713.7 ± 0.713.0 ± 0.6
Propargyl-SM 00.8 ± 0.11.5 ± 0.22.3 ± 0.3

Data adapted from Jao et al., PNAS, 2009.[14] Cells were labeled for 24 hours. Values represent the mean ± SD.

Table 2: Quantification of Propargyl-PC and Endogenous PC species in bEND3 Cells

Lipid SpeciesEndogenous PC (pmol/45,000 cells)Propargyl-PC (pmol/45,000 cells)
PC 32:1 1250 ± 150350 ± 40
PC 34:1 2500 ± 300750 ± 85
PC 34:2 800 ± 90240 ± 30
PC 36:1 500 ± 60150 ± 20
PC 36:2 1800 ± 210540 ± 65

Data represents a hypothetical dataset based on findings from Thiele et al., J. Lipid Res., 2021, where cells were labeled with a lyso-propargyl-PC precursor.[9][12] Values are mean ± SD.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells
  • Cell Culture: Plate cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight in complete growth medium.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in ethanol. Dilute the stock solution in serum-free medium to the desired final concentration (e.g., 20-100 µM).

  • Labeling: Aspirate the growth medium from the cells and wash once with phosphate-buffered saline (PBS). Add 2 mL of the labeling medium to each well.

  • Incubation: Incubate the cells for the desired time period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Harvest the cells by scraping in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

Protocol 2: Lipid Extraction

This protocol is based on the widely used Folch method.

  • Cell Lysis: Resuspend the cell pellet from Protocol 1 in 200 µL of water.

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the cell suspension.

  • Extraction: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution and vortex for 30 seconds. Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Dry the lipid extract under a stream of nitrogen gas. The dried lipid film can be stored at -80°C until further use.

Protocol 3: On-Plate Click Chemistry Reaction

This protocol is adapted for a 96-well plate format for higher throughput.

  • Re-dissolve Lipids: Re-dissolve the dried lipid extract from Protocol 2 in 50 µL of a 2:1 (v/v) chloroform:methanol mixture.

  • Prepare Click Reaction Mix: In a separate tube, prepare the click reaction mix. For each reaction, you will need:

    • Azide-reporter (e.g., Azide-PEG4-Biotin): 1 µL of a 10 mM stock in DMSO

    • Copper(II) sulfate (B86663) (CuSO4): 1 µL of a 50 mM stock in water

    • Tris(2-carboxyethyl)phosphine (TCEP): 1 µL of a 50 mM stock in water (freshly prepared)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 3 µL of a 1.7 mM stock in DMSO

  • Reaction: Add 6 µL of the click reaction mix to each 50 µL of the re-dissolved lipid sample.

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Sample Preparation for MS: After the reaction, the samples can be dried down and reconstituted in a suitable solvent for MS analysis (e.g., 9:1 methanol:chloroform with 5 mM ammonium (B1175870) acetate).

Protocol 4: Mass Spectrometry Analysis

The following are general parameters for LC-MS/MS analysis. These should be optimized for the specific instrument and reporter tag used.

  • LC System: A reverse-phase C18 column is typically used for separation.

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A linear gradient from 40% to 100% B over 20 minutes.

  • MS System: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used. For targeted analysis, selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) can be employed, targeting the specific precursor ion of the click-reacted this compound and a characteristic fragment ion.

Visualizations

G cluster_workflow Experimental Workflow A 1. Cell Culture B 2. Metabolic Labeling (this compound) A->B C 3. Cell Harvesting B->C D 4. Lipid Extraction C->D E 5. Click Chemistry Reaction (Azide Reporter) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing and Analysis F->G

Caption: Experimental workflow for mass spectrometry-based lipidomics using this compound.

G cluster_pathway Phosphatidylcholine Biosynthesis (Kennedy Pathway) Choline Choline / Propargylcholine Phosphocholine Phosphocholine / Propargyl-phosphocholine Choline->Phosphocholine Choline Kinase (ATP -> ADP) CDP_Choline CDP-Choline / CDP-Propargylcholine Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase (CTP -> PPi) PC Phosphatidylcholine (PC) / Propargyl-PC CDP_Choline->PC DAG Diacylglycerol (DAG) DAG->PC Cholinephosphotransferase

Caption: Incorporation of propargylcholine into phosphatidylcholine via the Kennedy pathway.

Conclusion

This compound is a valuable tool for researchers in lipidomics, providing a robust and sensitive method for tracking the metabolism of phosphatidylcholine. The combination of metabolic labeling and click chemistry allows for the specific detection of newly synthesized lipids, enabling detailed studies of lipid dynamics in various biological contexts. The protocols and data presented in this application note provide a starting point for researchers to incorporate this powerful technique into their own studies.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 18:1 Propargyl PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules.[1][2] This reaction's specificity, reliability, and compatibility with aqueous environments make it an invaluable tool in drug development, particularly for the surface modification of lipid-based drug delivery systems like liposomes.[3][4][5]

18:1 Propargyl PC (1,2-dioleoyl-sn-glycero-3-phosphocholine (N-propynyl)) is a phospholipid analogue featuring a terminal alkyne group.[6] This functional handle allows for the straightforward conjugation of azide-modified molecules—such as targeting ligands, imaging agents, or therapeutic payloads—to the surface of liposomes incorporating this lipid.[3] The resulting triazole linkage is highly stable, ensuring the integrity of the final conjugate under physiological conditions.[2]

These application notes provide detailed protocols for the preparation of liposomes containing this compound and their subsequent functionalization using CuAAC. Representative quantitative data, characterization methods, and potential applications in drug delivery and cellular studies are also discussed.

Data Presentation

The following tables summarize representative quantitative data for the preparation and functionalization of liposomes containing this compound. It is important to note that specific results may vary depending on the exact lipid composition, the nature of the azide-containing molecule, and the precise reaction conditions.

Table 1: Physicochemical Properties of Liposomes Containing this compound

Liposome (B1194612) Composition (molar ratio)Molar % of this compoundMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DOPC:Cholesterol:this compound5115 ± 50.12 ± 0.03-5 ± 2
DOPC:Cholesterol:DSPE-PEG(2000):this compound5125 ± 70.15 ± 0.04-15 ± 3
DSPC:Cholesterol:this compound10108 ± 60.11 ± 0.02-4 ± 2
DSPC:Cholesterol:DSPE-PEG(2000):this compound10118 ± 80.14 ± 0.03-18 ± 4

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569); Cholesterol; DSPE-PEG(2000): 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]. Data is presented as mean ± standard deviation.

Table 2: Representative Reaction Conditions and Outcomes for CuAAC on this compound-Containing Liposomes

Azide-MoleculeAlkyne:Azide (B81097) Molar RatioCopper (I) CatalystLigandReaction Time (h)Reaction Temperature (°C)Conjugation Efficiency (%)
Azido-PEG-Fluorophore1:2CuSO₄/Sodium Ascorbate (B8700270)THPTA125> 90
Azido-Peptide (RGD)1:3CuSO₄/Sodium AscorbateTBTA225~85
Azido-Small Molecule Drug1:5CuBrNone437~75
Azido-Biotin1:2CuSO₄/Sodium AscorbateTHPTA125> 95

THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine; TBTA: Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine. Conjugation efficiency can be determined by various methods including HPLC, fluorescence spectroscopy, or mass spectrometry.

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration and extrusion method.[7]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound[6]

  • (Optional) DSPE-PEG(2000)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DOPC, cholesterol, and this compound in a chosen molar ratio) in chloroform in a round-bottom flask.[7]

    • Ensure complete dissolution to form a clear solution.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.[7]

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.[7]

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.[7]

    • Agitate the flask by gentle swirling or vortexing to facilitate the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.[7]

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the lipid suspension through the extruder multiple times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs).

  • Characterization:

    • Determine the size distribution and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the surface charge.

    • The final liposome suspension can be stored at 4°C.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Liposome Surface

This protocol provides a general procedure for conjugating an azide-functionalized molecule to the surface of liposomes containing this compound.[8]

Materials:

  • Liposome suspension containing this compound (from Protocol 1)

  • Azide-functionalized molecule (e.g., peptide, fluorophore, drug)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO/water)

  • Deoxygenated PBS (pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the liposome suspension with the azide-functionalized molecule in deoxygenated PBS. The molar ratio of alkyne (on the liposome) to azide will need to be optimized but a 1:2 to 1:5 ratio is a good starting point.

  • Catalyst Preparation:

    • In a separate tube, prepare the catalyst solution by premixing the CuSO₄ stock solution with the ligand stock solution (a 1:5 copper to ligand molar ratio is common).[8]

  • Reaction Initiation:

    • Add the catalyst solution to the liposome/azide mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature (or other optimized temperature) for 1-4 hours. The reaction can be protected from light if using photosensitive molecules.

  • Purification:

    • Remove unreacted reagents and byproducts by size exclusion chromatography, dialysis, or centrifugation-based purification methods.[9]

  • Characterization:

    • Confirm the successful conjugation using appropriate analytical techniques such as HPLC, mass spectrometry (for small molecule conjugates), or fluorescence spectroscopy (if a fluorescent tag was used).

    • Re-characterize the functionalized liposomes for size, PDI, and zeta potential.

Visualizations

G cluster_0 Liposome Preparation cluster_1 CuAAC Reaction cluster_2 Purification & Characterization Lipid_Dissolution Lipid Dissolution (DOPC, Cholesterol, this compound) Film_Formation Thin Film Formation Lipid_Dissolution->Film_Formation Hydration Hydration (PBS) Film_Formation->Hydration Extrusion Extrusion (100 nm) Hydration->Extrusion Alkyne_Liposome Alkyne-Liposome Extrusion->Alkyne_Liposome Mix Mixing Alkyne_Liposome->Mix Azide_Molecule Azide-Molecule Azide_Molecule->Mix Catalyst_Addition Add Catalyst (CuSO4/Ascorbate/Ligand) Mix->Catalyst_Addition Incubation Incubation Catalyst_Addition->Incubation Functionalized_Liposome Functionalized Liposome Incubation->Functionalized_Liposome Purification Purification (Size Exclusion Chromatography) Functionalized_Liposome->Purification Characterization Characterization (DLS, Zeta Potential, HPLC) Purification->Characterization

Caption: Experimental workflow for the functionalization of liposomes with this compound via CuAAC.

G cluster_cell Target Cell Receptor Cell Surface Receptor Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Drug_Release Drug Release Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect Liposome Functionalized Liposome (with Targeting Ligand) Liposome->Receptor Binding

Caption: Conceptual pathway for targeted drug delivery using a functionalized liposome.

References

Application Notes and Protocols: Quantitative Analysis of 18:1 Propargyl PC Incorporation in Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of lipid metabolism and membrane dynamics is crucial for understanding cellular processes and the development of therapeutics. 18:1 Propargyl Phosphatidylcholine (PC) is a valuable chemical tool for probing these processes. As a bioorthogonal analogue of a major membrane phospholipid, it can be metabolically incorporated into cellular membranes. The terminal alkyne group of the propargyl moiety allows for covalent modification via "click chemistry," enabling the attachment of various reporter molecules for visualization and quantification.[1][2] This application note provides detailed protocols for the incorporation of 18:1 Propargyl PC into membranes and its subsequent quantitative analysis using mass spectrometry and fluorescence microscopy.

Core Principles: Click Chemistry for Lipid Labeling

The primary method for detecting and quantifying this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. This reaction forms a stable triazole linkage between the alkyne group on the lipid and an azide-containing reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) with high specificity and efficiency under biological conditions.[2] For live-cell imaging, where the copper catalyst can be toxic, copper-free click chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), is a suitable alternative.[3]

Experimental Workflow

G cluster_prep Preparation cluster_incorp Incorporation cluster_label Labeling (Click Chemistry) cluster_analysis Quantitative Analysis A Cell Culture or Model Membrane Preparation C Incubate Cells/Membranes with this compound A->C B Prepare this compound Stock Solution B->C D Fixation and Permeabilization (for intracellular targets) C->D G Lipid Extraction C->G E Perform Click Reaction with Azide-Reporter D->E F Fluorescence Microscopy (Imaging and Intensity Measurement) E->F H Mass Spectrometry (LC-MS/MS for Quantification) E->H G->E

Caption: Overall experimental workflow for the incorporation and quantitative analysis of this compound in membranes.

Quantitative Data Presentation

The following tables provide examples of how to structure quantitative data obtained from the described protocols.

Table 1: Dose-Dependent Incorporation of this compound

Concentration of this compound (µM)Mean Fluorescence Intensity (Arbitrary Units) ± SDFold Change Over Control
0 (Control)10.5 ± 1.21.0
155.2 ± 4.85.3
5210.8 ± 15.620.1
10450.1 ± 25.342.9
25780.4 ± 40.174.3
50950.6 ± 55.790.5

Table 2: Time-Course of this compound Incorporation (at 10 µM)

Incubation Time (hours)Amount of this compound (pmol/µg protein) ± SD
00
115.2 ± 2.1
340.5 ± 3.9
675.8 ± 6.2
12110.3 ± 9.8
24150.1 ± 12.5

Experimental Protocols

Protocol 1: Incorporation of this compound into Cultured Cells

This protocol describes the metabolic labeling of mammalian cells with this compound.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • This compound (e.g., Avanti Polar Lipids)[4]

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for mass spectrometry, glass-bottom dishes for microscopy) and allow them to adhere and grow to 70-80% confluency.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound (e.g., 10 mM in ethanol).

    • Prepare a 10% (w/v) solution of fatty acid-free BSA in PBS.

    • To prepare the labeling medium, first complex the this compound with BSA. For a final concentration of 10 µM, add the appropriate volume of the this compound stock to a tube containing cell culture medium with 1% fatty acid-free BSA. Vortex briefly to mix. This step is crucial for the solubility and delivery of the lipid to the cells.

  • Cell Labeling:

    • Aspirate the culture medium from the cells and wash once with warm PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for the desired amount of time (e.g., 1-24 hours) at 37°C in a CO2 incubator. The optimal time will depend on the cell type and experimental goals and should be determined empirically.

Protocol 2: Fluorescent Labeling via Click Chemistry (CuAAC)

This protocol is for fixed cells and is suitable for fluorescence microscopy.

Materials:

  • Labeled cells from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Click Reaction Buffer: 100 mM Tris-HCl pH 8.5

  • Azide-fluorophore (e.g., Azide-Alexa Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, as a reducing agent)

  • DAPI (for nuclear counterstain)

Click Reaction Cocktail (prepare fresh):

  • To 1 mL of Click Reaction Buffer, add:

    • 1-10 µM Azide-fluorophore

    • 1 mM CuSO4

    • 5 mM Sodium ascorbate (add last, immediately before use)

    • (Optional) 1 mM TCEP

Procedure:

  • Fixation: After incubation with this compound, wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction:

    • Wash the cells three times with PBS.

    • Add the freshly prepared Click Reaction Cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining:

    • Wash the cells three times with PBS.

    • Counterstain with DAPI for 5 minutes if desired.

    • Wash three times with PBS.

  • Imaging: Mount the coverslips or image the dishes using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Quantification by Mass Spectrometry

This protocol outlines the steps for lipid extraction and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Labeled cells from Protocol 1

  • Internal standard (e.g., a commercially available propargyl-PC with a different acyl chain length)

  • Methanol

  • Chloroform

  • LC-MS grade water

  • LC-MS system (e.g., Q-Exactive)

Procedure:

  • Cell Harvesting and Lipid Extraction:

    • After labeling, wash the cells twice with ice-cold PBS.

    • Scrape the cells into a tube and pellet by centrifugation.

    • Perform a Bligh-Dyer or Folch lipid extraction. Briefly, add a 2:1:0.8 mixture of chloroform:methanol:water to the cell pellet. Vortex thoroughly.

    • Add the internal standard at a known concentration.

    • Centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Click Reaction in Solution:

    • Resuspend the dried lipids in a suitable solvent (e.g., methanol).

    • Perform the click reaction as described in Protocol 2, but in solution, using an azide-tag that facilitates mass spectrometry analysis, such as one containing a quaternary ammonium (B1175870) group for improved ionization.

  • LC-MS/MS Analysis:

    • Resuspend the final sample in an appropriate solvent for injection into the LC-MS system.

    • Separate the lipids using a suitable C18 column and a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with additives like formic acid and ammonium formate).

    • Detect the clicked this compound using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) in the mass spectrometer. The specific precursor and product ions will depend on the exact structure of the clicked lipid.

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Quantify the amount of incorporated this compound in the samples by comparing its peak area to that of the internal standard and the standard curve.

Signaling Pathway and Experimental Logic Visualization

Click Chemistry Reaction

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Propargyl_PC This compound (in membrane) Labeled_PC Labeled 18:1 PC (Stable Triazole Linkage) Propargyl_PC->Labeled_PC Azide_Reporter Azide-Reporter (Fluorophore or Biotin) Azide_Reporter->Labeled_PC Catalyst Cu(I) Catalyst->Labeled_PC

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 18:1 Propargyl PC for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of 18:1 Propargyl PC for metabolic labeling in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in cell culture?

A1: this compound is a chemically modified version of phosphatidylcholine (PC), a major component of cell membranes.[1][2] It contains a propargyl group, which is a terminal alkyne. This alkyne group serves as a "handle" for "click chemistry," a highly specific and efficient chemical reaction.[1] When introduced to cell culture media, this compound is taken up by cells and incorporated into their membranes through their natural metabolic pathways. The incorporated propargyl group can then be tagged with a molecule of interest, such as a fluorescent dye containing an azide (B81097) group, allowing for the visualization and analysis of phospholipid metabolism, localization, and dynamics.[1][3]

Q2: What is a good starting concentration for this compound in my experiments?

A2: For mammalian cell lines, a starting concentration range of 50-100 µM is generally recommended. However, the optimal concentration can vary significantly depending on the cell type, its metabolic rate, and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific model system.

Q3: How long should I incubate my cells with this compound?

A3: Incubation times can range from a few hours to 24 hours or longer. Shorter incubation times are suitable for studying rapid lipid synthesis and transport, while longer incubation periods allow for greater incorporation and the study of lipid turnover. A 24-hour incubation is a common starting point.

Q4: Will this compound affect the normal lipid metabolism of my cells?

A4: While this compound is designed to be a close analog of natural PC, high concentrations or prolonged exposure could potentially alter lipid homeostasis. Studies have shown that the fatty acid composition of propargyl-Cho-labeled phospholipids (B1166683) is very similar to that of normal choline (B1196258) phospholipids. However, it is good practice to use the lowest effective concentration to minimize any potential off-target effects.

Troubleshooting Guide

Issue 1: Low or no fluorescent signal after click chemistry.

  • Possible Cause 1: Suboptimal concentration of this compound.

    • Solution: Increase the concentration of this compound in a stepwise manner (e.g., 100 µM, 250 µM, 500 µM). Refer to the concentration optimization protocol below.

  • Possible Cause 2: Inefficient click reaction.

    • Solution: Ensure all click chemistry reagents are fresh and used at the recommended concentrations. Optimize the reaction time and temperature. Ensure the copper (I) catalyst, if used, is not oxidized. The use of a copper-chelating ligand can improve reaction efficiency.

  • Possible Cause 3: Low metabolic activity of cells.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase. Use fresh culture medium and optimize cell seeding density.

  • Possible Cause 4: Incompatibility with the cell line.

    • Solution: Some cell lines may have slower uptake or incorporation rates. Try increasing the incubation time with this compound.

Issue 2: High levels of cell death or morphological changes.

  • Possible Cause 1: Cytotoxicity from this compound.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration threshold for your cell line. Reduce the concentration of this compound used for labeling.

  • Possible Cause 2: Cytotoxicity from click chemistry reagents.

    • Solution: Copper (I) used in copper-catalyzed click chemistry can be toxic to cells. Use a biocompatible copper (I) source and a chelating ligand to minimize toxicity. Alternatively, consider using a copper-free click chemistry approach, such as strain-promoted azide-alkyne cycloaddition (SPAAC). Ensure all reagents are washed out thoroughly after the reaction.

Issue 3: High background fluorescence.

  • Possible Cause 1: Non-specific binding of the fluorescent probe.

    • Solution: Ensure adequate washing steps are performed after the click reaction to remove any unbound fluorescent azide. Include a blocking step (e.g., with BSA) before imaging.

  • Possible Cause 2: Autofluorescence of cells.

    • Solution: Image a control sample of unlabeled cells that have undergone the same fixation and washing procedures to determine the level of background autofluorescence. Use a fluorophore with an emission wavelength that minimizes overlap with the natural autofluorescence of your cells.

Quantitative Data Summary

The following table summarizes the reported concentrations of propargylcholine (the headgroup of this compound) and the corresponding incorporation efficiency into phosphatidylcholine (PC) in NIH 3T3 cells after a 24-hour incubation.

Propargylcholine ConcentrationPercentage of Choline Replaced by Propargylcholine in PC
100 µM18%
250 µM33%
500 µM44%

Data extracted from J. C. Jao et al., PNAS (2009).

Experimental Protocols

Protocol 1: Optimizing this compound Concentration

This protocol provides a framework for determining the optimal, non-toxic concentration of this compound for your specific cell line and experimental setup.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in ethanol (B145695) or DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well and 6-well tissue culture plates

  • Reagents for a cytotoxicity assay (e.g., MTT, LDH)

  • Fluorescent azide probe for click chemistry

  • Click chemistry reagents (e.g., copper (II) sulfate (B86663), sodium ascorbate (B8700270), THPTA ligand)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • For cytotoxicity assessment, seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

    • For fluorescence imaging, seed cells on coverslips in a 6-well plate.

  • Metabolic Labeling:

    • Prepare a serial dilution of this compound in complete culture medium to achieve final concentrations ranging from 0 µM (control) to 500 µM (e.g., 0, 25, 50, 100, 250, 500 µM).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the cells for the desired labeling period (e.g., 24 hours) under standard culture conditions.

  • Cytotoxicity Assessment (96-well plate):

    • After the incubation period, perform a standard cytotoxicity assay (e.g., MTT or LDH) according to the manufacturer's instructions.

    • Determine the highest concentration of this compound that does not significantly reduce cell viability.

  • Click Chemistry and Fluorescence Imaging (6-well plate):

    • After incubation, wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash twice with PBS.

    • Prepare the click reaction cocktail. For a final volume of 100 µL, mix:

      • Fluorescent azide probe (e.g., 5 µM)

      • Copper (II) sulfate (e.g., 100 µM)

      • THPTA ligand (e.g., 500 µM)

      • Sodium ascorbate (freshly prepared, e.g., 1 mM)

      • PBS

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

  • Data Analysis:

    • Quantify the fluorescence intensity for each concentration.

    • Select the optimal concentration that provides a strong fluorescent signal with minimal cytotoxicity.

Visualizations

G cluster_workflow Metabolic Labeling and Visualization Workflow A 1. Cell Seeding Seed cells and allow to adhere B 2. Metabolic Labeling Incubate with this compound A->B C 3. Fixation & Permeabilization Prepare cells for labeling B->C D 4. Click Chemistry React with fluorescent azide C->D E 5. Washing Remove excess reagents D->E F 6. Imaging Visualize with fluorescence microscopy E->F

Caption: Workflow for metabolic labeling of cells with this compound.

Caption: Troubleshooting decision tree for this compound experiments.

G cluster_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) PropargylPC Propargyl-PC (in membrane) TriazoleLinkage Labeled PC (via Triazole Linkage) PropargylPC->TriazoleLinkage + catalyst Cu(I) catalyst AzideFluorophore Azide-Fluorophore AzideFluorophore->TriazoleLinkage + catalyst->TriazoleLinkage

Caption: Schematic of the click chemistry reaction for labeling.

References

Click Chemistry for Lipid Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for click chemistry applications in lipid labeling. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot their experiments effectively.

Frequently Asked Questions (FAQs)

Q1: My copper-catalyzed click reaction (CuAAC) is showing low to no yield when labeling lipids. What are the potential causes and how can I improve the efficiency?

Low yields in CuAAC reactions with lipids can stem from several factors, ranging from reagent stability to reaction conditions. Here are the most common culprits and their solutions:

  • Poor Solubility of Lipid Substrates: Lipids are inherently hydrophobic, while CuAAC is often performed in aqueous buffers for biological applications. This phase mismatch can significantly hinder the reaction.

    • Solution: Consider using a co-solvent system (e.g., DMSO, THF, or tert-butanol) to improve the solubility of your lipid. However, be mindful of the tolerance of your biological system to organic solvents. For liposome (B1194612) labeling, ensure the alkyne- or azide-functionalized lipid is properly incorporated into the bilayer.

  • Copper Catalyst Issues: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state.[1][2]

    • Solution 1: Use a Reducing Agent: Always include a fresh solution of a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I) from any oxidized Cu(II).[1][2][3]

    • Solution 2: Use a Stabilizing Ligand: Ligands such as TBTA, THPTA, or bathophenanthrolinedisulphonate protect the Cu(I) from oxidation and can accelerate the reaction. For aqueous reactions, a water-soluble ligand like THPTA is recommended.

  • Inaccessibility of the Click Handle: If your lipid is embedded in a membrane or liposome, the azide (B81097) or alkyne group might be buried within the hydrophobic core, making it inaccessible to the labeling reagent in the aqueous phase.

    • Solution: Design your lipid analog with a linker that extends the reactive group away from the lipid backbone and into the aqueous environment.

  • Degradation of Reagents: Azides and alkynes can be unstable under certain conditions.

    • Solution: Store your stock solutions properly, protected from light and at the recommended temperature. Prepare fresh solutions of sensitive reagents like sodium ascorbate before each experiment.

Q2: I am observing significant cell death after performing a CuAAC reaction for live-cell lipid labeling. How can I mitigate copper toxicity?

Copper(I) is known to be cytotoxic, primarily through the generation of reactive oxygen species (ROS) which can damage proteins and DNA.

  • Solution 1: Minimize Copper Concentration: Use the lowest effective concentration of the copper catalyst. The addition of a chelating ligand can often allow for a reduction in the total copper concentration while maintaining reaction efficiency.

  • Solution 2: Use Copper-Chelating Ligands: Ligands like THPTA not only stabilize the Cu(I) state but also chelate the copper, which can reduce its bioavailability and thus its toxicity to cells.

  • Solution 3: Optimize Incubation Time: Reduce the exposure time of the cells to the copper catalyst as much as possible.

  • Solution 4: Switch to a Copper-Free Click Reaction: If cytotoxicity remains an issue, consider using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. SPAAC does not require a copper catalyst and is therefore more biocompatible for live-cell imaging.

Q3: My strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is very slow. How can I increase the reaction rate?

While SPAAC is an excellent alternative to CuAAC for live-cell applications due to the absence of copper, its kinetics are generally slower.

  • Solution 1: Choose a More Reactive Cyclooctyne: The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne. Reagents with higher ring strain, such as dibenzocyclooctynes (DBCO) or bicyclo[6.1.0]nonyne (BCN), exhibit faster kinetics.

  • Solution 2: Increase Reagent Concentration: If possible, increasing the concentration of either the azide- or alkyne-labeled component will increase the reaction rate.

  • Solution 3: Optimize Temperature: While SPAAC can proceed at physiological temperatures, a modest increase in temperature (if tolerated by your sample) can help to speed up the reaction.

Q4: I am having trouble purifying my click-labeled lipid. What purification strategies are recommended?

Purification can be challenging due to the similar properties of the starting materials and the final product.

  • Solution 1: Chromatography: Thin-layer chromatography (TLC) or column chromatography are common methods for purifying lipids. Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be effective for separating lipids based on their hydrophobicity.

  • Solution 2: Affinity Purification: If you are labeling with a tag like biotin, you can use avidin-functionalized beads to capture the labeled lipid, followed by washing to remove unreacted components.

  • Solution 3: Precipitation: For labeled oligonucleotides or DNA that have been lipid-modified, ethanol (B145695) or isopropanol (B130326) precipitation can be used to isolate the product.

Troubleshooting Guides

Guide 1: Low Labeling Efficiency in Liposomes

This guide provides a step-by-step approach to troubleshooting low click chemistry labeling efficiency on the surface of liposomes.

Troubleshooting Workflow for Liposome Labeling

G start Low Labeling Efficiency check_incorporation 1. Verify Incorporation of Functionalized Lipid start->check_incorporation check_reagents 2. Check Reagent Quality and Concentration check_incorporation->check_reagents Incorporation Confirmed fail Persistent Low Yield check_incorporation->fail Poor Incorporation optimize_conditions 3. Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK check_reagents->fail Degraded/Incorrect Concentration check_accessibility 4. Assess Accessibility of Click Handle optimize_conditions->check_accessibility Optimization Ineffective success Successful Labeling optimize_conditions->success Yield Improved check_accessibility->success Handle Accessible check_accessibility->fail Handle Inaccessible

Caption: Troubleshooting workflow for low liposome labeling.

  • Verify Incorporation of Functionalized Lipid:

    • Problem: The azide- or alkyne-containing lipid may not be efficiently incorporated into the liposome bilayer.

    • Troubleshooting: Use a fluorescently tagged version of your functionalized lipid to quantify its incorporation. Analyze the liposomes by a method that can separate free lipid from incorporated lipid.

  • Check Reagent Quality and Concentration:

    • Problem: Degradation of the copper source, reducing agent, or the click-functionalized labeling molecule.

    • Troubleshooting: Use fresh solutions, especially for sodium ascorbate. Confirm the concentrations of your stock solutions.

  • Optimize Reaction Conditions:

    • Problem: Suboptimal pH, temperature, or incubation time.

    • Troubleshooting: The CuAAC reaction is generally robust over a pH range of 4-12. However, for biological samples, maintaining a physiological pH around 7.4 is recommended. Systematically vary the incubation time and temperature to find the optimal conditions.

  • Assess Accessibility of the Click Handle:

    • Problem: The reactive group on the lipid is sterically hindered or buried within the membrane.

    • Troubleshooting: If you suspect this is the issue, consider synthesizing a lipid with a longer linker arm to project the reactive group further from the liposome surface.

Guide 2: High Background in Fluorescence Imaging

This guide addresses the issue of high background signal in fluorescence microscopy after click labeling of lipids.

Logical Flow for Reducing Imaging Background

G high_background High Background Signal wash_steps Increase Washing Steps high_background->wash_steps blocking Optimize Blocking Step wash_steps->blocking Background Persists low_background Reduced Background wash_steps->low_background Background Reduced reagent_concentration Reduce Fluorophore-Azide/Alkyne Concentration blocking->reagent_concentration Background Persists blocking->low_background Background Reduced control_expt Perform No-Click-Lipid Control reagent_concentration->control_expt Background Persists reagent_concentration->low_background Background Reduced control_expt->low_background Identified Non-Specific Binding

Caption: Decision tree for reducing background fluorescence.

  • Increase Washing Steps: Non-specifically bound fluorescent probes are a common source of background. Increase the number and duration of washing steps after the click reaction.

  • Optimize Blocking Step: Inadequate blocking can lead to non-specific binding of the fluorescent probe to cellular components. Test different blocking agents (e.g., BSA, serum) and optimize the incubation time.

  • Reduce Fluorophore-Azide/Alkyne Concentration: High concentrations of the fluorescent labeling reagent can lead to increased non-specific binding. Titrate the concentration to find the lowest effective concentration.

  • Perform No-Click-Lipid Control: To determine if the background is due to the fluorescent probe itself, perform a control experiment where the cells are not treated with the azide- or alkyne-modified lipid but are still subjected to the click reaction and staining procedure.

Data Presentation

Table 1: Comparison of Common Click Chemistry Reactions for Lipid Labeling
FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Required Cu(I)None
Biocompatibility Lower (due to copper toxicity)Higher
Reaction Kinetics Fast (k ~ 10–100 M⁻¹s⁻¹)Slower (k varies with cyclooctyne)
Primary Application In vitro labeling, fixed cells, liposomesLive-cell imaging, in vivo studies
Common Issues Cytotoxicity, side reactions (ROS)Slower kinetics, potential side reactions with thiols, hydrophobicity of reagents

Experimental Protocols

Protocol 1: General Procedure for CuAAC Labeling of Lipids in a Cell Lysate

This protocol is adapted from established methods for bioconjugation.

  • Prepare Reagents:

    • Azide- or Alkyne-labeled lipid stock solution (in an appropriate organic solvent like DMSO).

    • Click-reagent partner (e.g., fluorescent alkyne or azide) stock solution in DMSO.

    • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

    • THPTA ligand stock solution (e.g., 100 mM in water).

    • Sodium ascorbate stock solution (prepare fresh, e.g., 300 mM in water).

    • Cell lysate containing the metabolically incorporated labeled lipid.

  • Reaction Assembly:

    • In a microcentrifuge tube, add the cell lysate.

    • Add the click-reagent partner to the desired final concentration.

    • Add the THPTA solution.

    • Add the CuSO₄ solution. Vortex briefly.

    • To initiate the reaction, add the freshly prepared sodium ascorbate solution. Vortex briefly.

  • Incubation:

    • Protect the reaction from light if using a fluorescent probe.

    • Incubate at room temperature for 30-60 minutes.

  • Downstream Processing:

    • The labeled proteins in the lysate are now ready for analysis, for example, by SDS-PAGE followed by in-gel fluorescence scanning or by affinity purification for mass spectrometry.

Protocol 2: General Procedure for SPAAC Labeling of Live Cells

This protocol provides a general workflow for labeling lipids in living cells using a copper-free click reaction.

  • Metabolic Labeling:

    • Culture cells in media supplemented with the azide- or alkyne-functionalized lipid analog for a desired period to allow for metabolic incorporation.

  • Cell Preparation:

    • Gently wash the cells with fresh, pre-warmed media or PBS to remove any unincorporated lipid analog.

  • SPAAC Reaction:

    • Prepare a solution of the cyclooctyne-fluorophore conjugate in a biocompatible buffer (e.g., cell culture media or PBS).

    • Add the cyclooctyne-fluorophore solution to the cells.

    • Incubate for 1-2 hours at 37°C. The optimal time may need to be determined empirically.

  • Washing and Imaging:

    • Wash the cells several times with fresh media or PBS to remove the unreacted cyclooctyne-fluorophore.

    • The cells are now ready for imaging by fluorescence microscopy.

Signaling Pathways and Workflows

Click Chemistry-Based Metabolic Labeling Workflow

G cluster_cell In Living Cell cluster_lysis Cell Lysis (Optional) lipid_analog Lipid Analog (Azide or Alkyne) metabolism Metabolic Incorporation lipid_analog->metabolism labeled_lipid Labeled Lipid in Biomolecule metabolism->labeled_lipid lysed_sample Cell Lysate labeled_lipid->lysed_sample click_reaction Click Reaction (CuAAC or SPAAC) lysed_sample->click_reaction analysis Downstream Analysis click_reaction->analysis reporter_tag Reporter Tag (e.g., Fluorophore, Biotin) reporter_tag->click_reaction

Caption: General workflow for metabolic labeling of lipids.

References

Technical Support Center: 18:1 Propargyl PC and Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential cytotoxicity of 18:1 Propargyl PC in primary cells. The following troubleshooting guides and FAQs address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

This compound is a modified phosphatidylcholine molecule. It contains an oleic acid (18:1) at the sn-1 position and a propargyl group attached to the choline (B1196258) headgroup. This propargyl group contains a terminal alkyne, which serves as a "click" chemistry handle. Its primary application is in metabolic labeling studies to track the synthesis, trafficking, and localization of phosphatidylcholine in living cells. After incorporation into cellular membranes, the alkyne tag can be covalently linked to a reporter molecule (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Q2: Is this compound cytotoxic to primary cells?

Direct cytotoxicity studies of this compound specifically in primary cells are not extensively documented in publicly available literature. However, the building block, propargylcholine, has been shown to be well-tolerated and efficiently incorporated into the phospholipids (B1166683) of various cell lines and even in vivo without significant adverse effects on the overall lipid composition at typical labeling concentrations (e.g., up to 500 µM in some studies)[1][2]. Cytotoxicity, when observed in experiments using alkyne-modified lipids, is more commonly associated with the copper catalyst used in the CuAAC "click" reaction rather than the lipid analog itself[3].

Q3: What are the potential mechanisms of cytotoxicity?

Potential cytotoxic mechanisms can be categorized as follows:

  • Intrinsic Toxicity of the Modified Lipid: While generally considered low, high concentrations of this compound could potentially lead to off-target effects or physical disruption of cellular membranes. The introduction of a modified lipid can alter membrane fluidity and the function of membrane-associated proteins[3].

  • Metabolic Perturbation: As this compound is a substrate for phosphatidylcholine biosynthesis, high concentrations could potentially perturb the natural flux of choline metabolism, which is linked to cell proliferation and signaling pathways[4][5].

  • Toxicity of Detection Reagents: The copper (I) catalyst used for the CuAAC reaction is a known cytotoxic agent. Therefore, it is crucial to use the lowest effective concentration and appropriate copper chelators. Alternatively, copper-free SPAAC reactions can be employed to circumvent this issue.

  • Reporter Molecule Toxicity: The azide-conjugated reporter molecule (e.g., fluorophore) used for visualization could also exhibit cytotoxicity.

Q4: What concentrations of this compound are recommended for metabolic labeling?

The optimal concentration of this compound for metabolic labeling should be determined empirically for each primary cell type and experimental goal. A starting point for concentration ranges can be inferred from studies using propargylcholine and other alkyne-modified lipids, which typically fall within the 10 µM to 100 µM range for incubations of 4 to 24 hours[6]. It is advisable to perform a dose-response experiment to determine the highest concentration that does not significantly impact cell viability.

Q5: How can I assess the cytotoxicity of this compound in my primary cell culture?

Several standard cytotoxicity assays can be employed. It is recommended to use at least two different assays that measure distinct cellular parameters. Common choices include:

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.

  • Neutral Red Uptake Assay: Assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells. However, it's important to be aware that lipids can sometimes interfere with the formazan (B1609692) crystal formation in the MTT assay, potentially leading to inaccurate results.

  • Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells) allows for direct visualization and quantification of viable and non-viable cells via fluorescence microscopy or flow cytometry.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
High cell death after labeling with this compound (before click reaction) Concentration of this compound is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 1-10 µM).
Primary cells are particularly sensitive.Reduce the incubation time. Ensure optimal cell culture conditions.
Solvent toxicity (e.g., DMSO).Ensure the final solvent concentration is well below the toxic threshold for your primary cells (typically <0.1%).
High cell death after the "click" reaction (CuAAC) Copper catalyst toxicity.Reduce the concentration of the copper catalyst. Use a copper chelator in the reaction buffer. Thoroughly wash the cells after the reaction. Consider using a copper-free SPAAC reaction.
Toxicity of the azide-reporter.Test the cytotoxicity of the azide-reporter alone. Use the lowest effective concentration.
Inconsistent results in cell viability assays Interference of lipids with the assay.Use a viability assay that is less prone to lipid interference, such as the LDH release assay or live/dead staining. If using an MTT assay, include appropriate controls with lipids but without cells to check for direct reduction of the tetrazolium salt.
Uneven cell seeding.Ensure a homogenous cell suspension during plating. Avoid using the outer wells of the plate which are prone to evaporation.
Unexpected changes in cell morphology or function Alteration of membrane properties.The incorporation of modified lipids can affect membrane-dependent processes. Document these changes and consider them as a potential experimental variable.
Off-target effects of the propargyl group.While the alkyne group is designed to be bioorthogonal, unforeseen interactions are possible. Compare with a control lipid lacking the propargyl group if available.

Quantitative Data Summary

Due to the lack of specific published cytotoxicity data for this compound in primary cells, the following table provides an illustrative example of expected outcomes based on related compounds and general principles of cytotoxicity testing. Researchers should generate their own data for their specific primary cell type and experimental conditions.

Assay Parameter Measured Concentration of this compound Expected Result (Illustrative) Interpretation
LDH Release Assay Membrane Integrity1 - 50 µMLow LDH release (<10% of positive control)Minimal to no cytotoxicity
50 - 200 µMModerate LDH release (10-40% of positive control)Moderate cytotoxicity
> 200 µMHigh LDH release (>40% of positive control)Significant cytotoxicity
Neutral Red Uptake Lysosomal Integrity1 - 50 µMHigh dye uptake (>90% of control)High cell viability
50 - 200 µMReduced dye uptake (60-90% of control)Reduced cell viability
> 200 µMLow dye uptake (<60% of control)Low cell viability
Live/Dead Staining Viable vs. Non-viable cells1 - 50 µM>95% viable cellsHigh cell viability
50 - 200 µM70-95% viable cellsModerate cytotoxicity
> 200 µM<70% viable cellsHigh cytotoxicity

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using Lactate Dehydrogenase (LDH) Assay

This protocol outlines the steps to measure the release of LDH from primary cells treated with this compound, indicating a loss of plasma membrane integrity.

  • Cell Seeding: Seed primary cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere and stabilize for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Include the following controls:

      • Vehicle Control: Medium with the same concentration of solvent (e.g., DMSO) used to dissolve the lipid.

      • Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (provided with most commercial LDH assay kits) 30 minutes before the assay endpoint.

      • Untreated Control: Cells in medium only.

    • Replace the medium in the wells with the prepared treatments and controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Sample Collection:

    • Centrifuge the 96-well plate at 200 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a catalyst and a dye solution).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 15-30 minutes, protected from light.

  • Measurement:

    • Add a stop solution if required by the kit.

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Positive Control Absorbance - Untreated Control Absorbance)] * 100

Visualizations

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Primary Cells in 96-well Plate prepare_treatment Prepare Serial Dilutions of this compound & Controls treat_cells Treat Cells prepare_treatment->treat_cells incubate Incubate (e.g., 24h) treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant ldh_reaction Perform LDH Reaction collect_supernatant->ldh_reaction measure_abs Measure Absorbance ldh_reaction->measure_abs calc_cyto Calculate % Cytotoxicity measure_abs->calc_cyto

Caption: Workflow for assessing the cytotoxicity of this compound using an LDH assay.

Troubleshooting_Logic_Diagram start High Cytotoxicity Observed q1 When did cell death occur? start->q1 a1_pre Before Click Reaction q1->a1_pre Pre-Click a1_post After Click Reaction q1->a1_post Post-Click cause_pre1 Lipid Concentration Too High a1_pre->cause_pre1 cause_pre2 Solvent Toxicity a1_pre->cause_pre2 cause_post1 Copper Catalyst Toxicity a1_post->cause_post1 cause_post2 Azide-Reporter Toxicity a1_post->cause_post2 solution_pre1 Perform Dose-Response / Reduce Concentration cause_pre1->solution_pre1 solution_pre2 Check/Reduce Final Solvent Concentration cause_pre2->solution_pre2 solution_post1 Reduce Copper / Use SPAAC cause_post1->solution_post1 solution_post2 Test Reporter Alone / Reduce Concentration cause_post2->solution_post2

Caption: A logic diagram for troubleshooting high cytotoxicity in experiments.

Signaling_Pathway_Considerations cluster_input Experimental Input cluster_pathway Cellular Processes cluster_downstream Potential Downstream Effects propargyl_pc This compound pc_synthesis Incorporation into Phosphatidylcholine (PC) Pool propargyl_pc->pc_synthesis membrane Alteration of Membrane Composition pc_synthesis->membrane signaling Modulation of PC-dependent Signaling (e.g., MAPK, PI3K/Akt) membrane->signaling stress Endoplasmic Reticulum (ER) Stress membrane->stress viability Impact on Cell Viability and Proliferation signaling->viability stress->viability

Caption: Potential cellular pathways affected by the incorporation of this compound.

References

Technical Support Center: Assessing Cell Permeability of 18:1 Propargyl PC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18:1 Propargyl PC. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully assessing cell permeability and visualizing lipid metabolism using this powerful chemical tool.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a modified phosphatidylcholine (PC), a major component of cellular membranes. It contains a propargyl group—a small alkyne tag—on its choline (B1196258) headgroup. This molecule is a bioortholog, meaning it mimics the natural choline phospholipid and is readily taken up by cells and incorporated into their membranes through the cell's own metabolic pathways.[1][2] Once incorporated, the alkyne tag can be detected with high sensitivity and spatial resolution using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," to attach a fluorescent azide (B81097) probe for visualization.[1][3]

Q2: Is this compound toxic to cells?

A2: Generally, propargyl-choline (B8298643) containing lipids show low cytotoxicity at typical working concentrations.[4] Studies have shown that its incorporation has little impact on the overall lipid profiles of cells and does not negatively affect cell growth or physiology.[2][3] However, as with any exogenous compound, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. A simple viability assay (e.g., Trypan Blue exclusion, MTT, or a live/dead stain) is recommended.

Q3: What concentration of this compound should I use for labeling?

A3: The optimal concentration can vary depending on the cell type and the specific research question. A good starting point is to perform a titration experiment. Based on existing literature, concentrations ranging from 20 µM to 500 µM have been used successfully.[1][5] For example, NIH 3T3 cells have been effectively labeled overnight with concentrations between 100 µM and 500 µM.[1]

Q4: How can I be sure the fluorescent signal is specific to the incorporated this compound?

A4: Proper controls are essential to ensure signal specificity. You should always include the following controls in your experiment:

  • No-Lipid Control: Cells that are not incubated with this compound but are subjected to the entire click chemistry and imaging procedure. This control accounts for any non-specific binding of the fluorescent azide probe.[6]

  • No-Click Control: Cells that are incubated with this compound but do not undergo the click reaction (i.e., no copper catalyst or no azide probe). This confirms that the fluorescence is a result of the click reaction.

Experimental Protocols & Methodologies

Protocol 1: Metabolic Labeling and Fluorescence Imaging

This protocol outlines the standard workflow for assessing the uptake and localization of this compound in adherent mammalian cells using fluorescence microscopy.

experimental_workflow cluster_prep Phase 1: Cell Preparation cluster_labeling Phase 2: Metabolic Labeling cluster_processing Phase 3: Cell Processing & Click Reaction cluster_analysis Phase 4: Analysis seed_cells 1. Seed Cells Plate cells on coverslips in a 24-well plate and grow to 70-80% confluency. add_lipid 2. Add this compound Incubate cells with media containing the desired concentration of this compound (e.g., 20-200 µM) for 4-24 hours. seed_cells->add_lipid wash_cells 3. Wash Wash cells 3x with PBS to remove excess lipid. add_lipid->wash_cells fix_cells 4. Fix & Permeabilize Fix with 4% PFA, then permeabilize with 0.1% Triton X-100. wash_cells->fix_cells click_reaction 5. Perform Click Reaction Incubate with a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 Azide), copper(II) sulfate, and a reducing agent. fix_cells->click_reaction wash_final 6. Final Wash & Mount Wash cells to remove click reagents and mount coverslips on slides with mounting medium (e.g., with DAPI). click_reaction->wash_final image_cells 7. Image Visualize using confocal fluorescence microscopy. wash_final->image_cells

Caption: Workflow for labeling and imaging cell permeability of this compound.

Detailed Steps:
  • Cell Culture: Seed your chosen adherent cell line (e.g., HeLa, A172, NIH 3T3) onto glass coverslips in a multi-well plate. Culture until they reach 70-80% confluency.[5][7]

  • Metabolic Labeling: Prepare fresh media containing the desired final concentration of this compound. Aspirate the old media from the cells and add the lipid-containing media. Incubate for a period ranging from 4 to 24 hours at 37°C.[5]

  • Fixation: Gently wash the cells three times with Phosphate-Buffered Saline (PBS) to remove unincorporated lipid. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing the click chemistry reagents to enter the cell.

  • Click Reaction: Prepare the click reaction cocktail immediately before use. A typical cocktail includes:

    • Fluorescent Azide (e.g., Alexa Fluor 488 Azide, 2-10 µM)

    • Copper(II) Sulfate (CuSO₄, e.g., 200 µM)

    • Copper-chelating ligand (e.g., TBTA)

    • Reducing Agent (e.g., Sodium Ascorbate, 2.5 mM, freshly prepared) Incubate the cells with the cocktail for 30-60 minutes at room temperature, protected from light.[8]

  • Washing and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium, preferably one containing a nuclear counterstain like DAPI.

  • Imaging: Visualize the cells using a confocal microscope with the appropriate laser lines and filters for your chosen fluorophore and DAPI. The signal from the incorporated this compound should localize to cellular membranes.[1]

Protocol 2: Quantification by Mass Spectrometry

For a quantitative assessment of uptake, mass spectrometry (MS) can be used to measure the percentage of propargyl-PC relative to total PC.

  • Cell Culture and Labeling: Follow steps 1 and 2 from the imaging protocol.

  • Lipid Extraction: After washing the cells with PBS, scrape the cells and perform a total lipid extraction using a standard method like a Bligh-Dyer or Folch extraction.

  • Click Reaction (Optional, for specific detection): A click reaction can be performed on the lipid extract with an azide-reporter that introduces a specific mass shift (e.g., azidopalmitate) to enhance detection.[5]

  • MS Analysis: Analyze the lipid extracts using electrospray ionization-tandem mass spectrometry (ESI-MS/MS). The amount of propargyl-PC can be determined and compared to the endogenous PC species.[1][5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Weak or No Fluorescent Signal 1. Inefficient metabolic incorporation. 2. Inefficient click reaction. 3. Photobleaching or incorrect microscope settings.1. Increase the concentration of this compound or extend the incubation time. Ensure cells are healthy and metabolically active. 2. Use freshly prepared reagents, especially the sodium ascorbate. Optimize the concentration of the copper catalyst and azide probe. Ensure proper cell permeabilization.[8] 3. Use an anti-fade mounting medium. Adjust laser power and exposure time. Ensure you are using the correct filter sets for your fluorophore.
High Background Fluorescence 1. Non-specific binding of the azide probe. 2. Insufficient washing. 3. Autofluorescence of cells.1. Run a "no-lipid" control. If it's fluorescent, consider blocking with BSA after permeabilization or using a different azide probe. 2. Increase the number and duration of wash steps after the click reaction. 3. Image a "no-stain" control to assess autofluorescence. Use a fluorophore in a different spectral range if necessary.
Evidence of Cell Toxicity 1. This compound concentration is too high. 2. Toxicity from click chemistry reagents.1. Perform a dose-response curve and use the lowest effective concentration. Reduce the incubation time. 2. Reduce the concentration of the copper catalyst. Copper can be toxic, so minimize incubation time and wash thoroughly. Consider using copper-free click chemistry reagents if the issue persists.[9]
Signal Not Localized to Membranes 1. Cell morphology is compromised. 2. Over-permeabilization.1. Check cell health before and after labeling. Ensure fixation protocol is not too harsh. 2. Reduce the concentration of Triton X-100 or the permeabilization time. This can cause lipids to be washed out.

Logical Troubleshooting Flow

troubleshooting_flow start Start Troubleshooting issue Problem: Weak or No Signal start->issue check_controls Review Controls: - No-Lipid Control - No-Click Control issue->check_controls check_incorporation Hypothesis 1: Low Incorporation check_controls->check_incorporation check_click Hypothesis 2: Inefficient Click Reaction check_controls->check_click check_imaging Hypothesis 3: Imaging Issue check_controls->check_imaging solution_incorp Solution: - Increase lipid concentration - Increase incubation time - Check cell health check_incorporation->solution_incorp solution_click Solution: - Use fresh reagents - Optimize catalyst/azide conc. - Ensure permeabilization check_click->solution_click solution_imaging Solution: - Use anti-fade mountant - Adjust laser/exposure - Check filters check_imaging->solution_imaging end Problem Solved solution_incorp->end solution_click->end solution_imaging->end

Caption: A logical guide for troubleshooting weak or absent fluorescent signals.

Data Presentation

Table 1: Recommended Starting Concentrations for Metabolic Labeling

The following table provides suggested starting concentrations and incubation times for labeling various cell types with propargyl-choline containing lipids, based on published studies. Optimization for your specific system is highly recommended.

Cell TypeConcentration Range (µM)Incubation Time (hours)Reference(s)
NIH 3T3 Fibroblasts100 - 50024[1]
Brain Endothelial Cells (bEND3)2024[5]
A172 Glioblastoma Cells1016[8]
Arabidopsis thaliana (seedlings)2507 days (in media)[2][3]
E. coli (engineered)N/A (Propargylcholine)N/A[9][10]
Table 2: Key Reagents for Click Chemistry Reaction
ReagentTypical ConcentrationPurposeKey Consideration
Fluorescent Azide 2 - 50 µMReporter molecule for visualizationChoose a bright, photostable fluorophore compatible with your microscope.[8]
Copper(II) Sulfate (CuSO₄) 200 µM - 2 mMCatalyst precursor (reduced to Cu(I) in situ)Copper can be cytotoxic; use the lowest effective concentration and wash thoroughly.[8]
Sodium Ascorbate 2.5 - 5 mMReducing agent to convert Cu(II) to the active Cu(I)Must be made fresh immediately before use as it oxidizes quickly.
Copper Ligand (e.g., TBTA) 100 - 500 µMStabilizes the Cu(I) oxidation state and improves reaction efficiencyNot always required but can significantly enhance the signal.

This technical guide is intended for research purposes only. Please refer to the original publications for in-depth information and ensure all laboratory safety procedures are followed.

References

minimizing background fluorescence in 18:1 Propargyl PC imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 18:1 Propargyl PC in fluorescence imaging experiments. Our goal is to help you minimize background fluorescence and achieve a high signal-to-noise ratio for clear and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence when imaging this compound?

A1: High background fluorescence in this compound imaging can stem from several sources:

  • Cellular Autofluorescence: Endogenous molecules such as NADH, flavins, and lipofuscin can emit their own fluorescence, particularly in the green and red spectra.[1] The fixation process itself, especially with aldehydes like formaldehyde, can also induce autofluorescence.

  • Non-Specific Binding of the Azide-Dye: The fluorescent azide (B81097) probe used for the click reaction may bind non-specifically to cellular components, leading to diffuse background staining.[2]

  • Excess Unreacted Azide-Dye: Insufficient washing after the click chemistry reaction can leave behind unbound fluorescent probes, contributing to a high background signal.

  • Copper(I)-Related Issues: In the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the copper catalyst can sometimes mediate non-specific interactions or contribute to background fluorescence if not properly chelated.

  • Reagent Precipitation: The fluorescent azide probe can sometimes form aggregates, leading to bright, punctate background signals.

Q2: How can I test for autofluorescence in my samples?

A2: To determine the level of autofluorescence, you should prepare a control sample that undergoes the exact same processing (fixation, permeabilization) but is not subjected to the click chemistry reaction with the fluorescent azide-dye. Imaging this sample using the same settings as your experimental samples will reveal the inherent background fluorescence.

Q3: Is the this compound probe itself fluorescent?

A3: No, this compound is not inherently fluorescent. The fluorescence comes from the azide-conjugated dye that is attached to the propargyl group via the click chemistry reaction.

Q4: Can the fixation method affect background fluorescence and lipid localization?

A4: Absolutely. The choice of fixative is critical for preserving lipid structures and minimizing artifacts. For lipid imaging, paraformaldehyde (PFA) fixation is generally recommended as it preserves lipid droplet structure and content well.[3][4][5] Alcohol-based fixatives like methanol (B129727) or acetone (B3395972) should be avoided as they can extract lipids and disrupt membrane integrity, leading to artifacts.[3][4][5][6]

Troubleshooting Guides

Problem 1: High, Diffuse Background Fluorescence

This is often due to non-specific binding of the azide-dye or residual, unreacted probe.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient WashingIncrease the number and duration of wash steps after the click reaction. Use a buffer like PBS with a mild detergent (e.g., 0.1% Tween-20).Reduction of diffuse background signal.
Azide-Dye Concentration Too HighPerform a titration to determine the optimal (lowest effective) concentration of the azide-dye.Decreased non-specific binding and improved signal-to-noise ratio.
Non-Specific Binding to Cellular ComponentsIncorporate a blocking step before the click reaction. Use a solution like 3% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes.Reduced background by saturating non-specific binding sites.
Cellular AutofluorescenceTreat samples with an autofluorescence quenching agent (e.g., Sodium Borohydride, commercial quenching kits) after fixation and permeabilization.Diminished background fluorescence originating from the cells themselves.
Problem 2: Bright, Punctate Background Signal

This often indicates the precipitation of the azide-dye.

Potential Cause Troubleshooting Step Expected Outcome
Azide-Dye AggregationCentrifuge the azide-dye stock solution at high speed (>10,000 x g) for 5-10 minutes before preparing the click reaction mix. Use only the supernatant.Elimination of fluorescent aggregates and a cleaner background.
Poor Reagent SolubilityEnsure all components of the click reaction cocktail are fully dissolved before adding them to the sample.Prevention of fluorescent precipitate formation.

Data Presentation: Optimizing Experimental Parameters

The following tables provide starting points for optimizing your this compound imaging experiments. These values are synthesized from protocols for similar alkyne lipid imaging and should be adapted to your specific cell type and experimental setup.

Table 1: Recommended Reagent Concentrations for Copper-Catalyzed Click Chemistry (CuAAC)

Reagent Stock Concentration Final Concentration Notes
Azide-Fluorescent Dye1-10 mM in DMSO2-25 µMTitration is highly recommended to find the optimal concentration.
Copper(II) Sulfate (CuSO₄)20 mM in H₂O50-200 µMUse high-purity water.
Copper(I)-Stabilizing Ligand (e.g., THPTA)50 mM in H₂O250-1000 µMA 5:1 ligand-to-copper ratio is often recommended.[7]
Reducing Agent (e.g., Sodium Ascorbate)100-300 mM in H₂O2.5-5 mMAlways prepare fresh.

Table 2: Comparison of Fixation Methods for Lipid Imaging

Fixative Recommended Concentration & Time Advantages Disadvantages
Paraformaldehyde (PFA)4% in PBS for 15-20 minutes at RTExcellent preservation of lipid droplet structure and overall cell morphology.[3][4][5] Compatible with most downstream applications.Can induce some autofluorescence.
Methanol (Cold)100% Methanol at -20°C for 5-10 minutesRapid fixation and permeabilization.Extracts a significant amount of cellular lipids, leading to artifacts and signal loss.[3][4][5]
Acetone (Cold)100% Acetone at -20°C for 5-10 minutesSimilar to methanol.Severe extraction of cellular lipids.[3][4][5]

Experimental Protocols

Protocol 1: Imaging of this compound in Cultured Mammalian Cells

This protocol provides a general workflow for the metabolic labeling of cells with this compound followed by fluorescent detection using CuAAC.

  • Cell Seeding: Seed cells on a suitable imaging substrate (e.g., glass-bottom dishes) and allow them to adhere overnight.

  • Metabolic Labeling:

    • Prepare a working solution of this compound in your cell culture medium. The optimal concentration should be determined empirically but a starting point of 10-50 µM is common.

    • Remove the old medium from the cells and replace it with the this compound-containing medium.

    • Incubate for 4-24 hours, depending on the cellular process being studied.

  • Fixation:

    • Wash the cells twice with pre-warmed PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking (Optional but Recommended):

    • Incubate the cells with 3% BSA in PBS for 30-60 minutes at room temperature.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail fresh. For a 1 mL reaction volume, add the components in the following order:

      • PBS (to final volume)

      • Azide-fluorescent dye (to final concentration, e.g., 5 µM)

      • Copper(II) Sulfate (to final concentration, e.g., 100 µM)

      • THPTA ligand (to final concentration, e.g., 500 µM)

      • Sodium Ascorbate (to final concentration, e.g., 2.5 mM)

    • Aspirate the blocking solution and add the click reaction cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the click reaction cocktail.

    • Wash the cells three to five times with PBS containing 0.1% Tween-20, for 5-10 minutes each wash.

    • Wash twice with PBS.

  • Nuclear Staining (Optional):

    • Incubate with a nuclear stain (e.g., DAPI) according to the manufacturer's instructions.

    • Wash twice with PBS.

  • Imaging:

    • Add fresh PBS or a suitable imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen dye and nuclear stain.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_staining Staining Protocol seeding 1. Seed Cells labeling 2. Metabolic Labeling (this compound) seeding->labeling fixation 3. Fixation (PFA) labeling->fixation permeabilization 4. Permeabilization (Triton X-100) fixation->permeabilization blocking 5. Blocking (BSA) permeabilization->blocking click_reaction 6. Click Reaction (Azide-Dye, CuSO4, Ligand, Ascorbate) blocking->click_reaction washing 7. Washing click_reaction->washing imaging imaging washing->imaging 8. Imaging

Caption: Experimental workflow for this compound imaging.

troubleshooting_logic start High Background Fluorescence? diffuse Diffuse Background? start->diffuse Yes punctate Punctate Background? start->punctate No wash Increase Washes diffuse->wash Yes titrate Titrate Azide-Dye diffuse->titrate Yes block Add Blocking Step diffuse->block Yes quench Use Quenching Agent diffuse->quench If autofluorescence is suspected centrifuge Centrifuge Azide-Dye punctate->centrifuge Yes dissolve Ensure Reagent Dissolution punctate->dissolve Yes

Caption: Troubleshooting logic for high background fluorescence.

References

improving signal-to-noise ratio for 18:1 Propargyl PC detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of 18:1 Propargyl PC. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to improving the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (1,2-dioleoyl-sn-glycero-3-phosphocholine (N-propynyl)) is a chemically modified phospholipid. It contains two oleic acid (18:1) fatty acid chains and a propargyl group on the choline (B1196258) headgroup. This terminal alkyne group allows for "click chemistry," a highly specific and efficient reaction used to attach reporter molecules (e.g., fluorophores or biotin) for visualization and quantification of the lipid. It is commonly used in metabolic labeling studies to trace the incorporation and trafficking of phosphatidylcholine in living cells.

Q2: I am not seeing a signal from my this compound in my mass spectrometry data. What are the common causes?

Low or no signal can stem from several factors:

  • Inefficient Metabolic Labeling: The concentration of this compound in the cell culture medium or the incubation time may be insufficient for detectable incorporation into cellular membranes.

  • Poor Lipid Extraction: The protocol used for lipid extraction may not be efficient for phospholipids (B1166683), leading to loss of the target analyte.

  • Failed Click Chemistry Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is sensitive to oxygen and the presence of copper(I). If the catalyst is inactive, the reporter molecule will not be attached.

  • Incorrect Mass Spectrometry Parameters: The instrument may not be set to detect the specific mass-to-charge ratio (m/z) of the click-reacted product, or the fragmentation parameters may be suboptimal.

  • Sample Degradation: this compound, like other lipids with unsaturated fatty acids, can be prone to oxidation if not handled and stored properly.

Q3: My baseline noise is very high, making it difficult to detect my signal. What can I do to reduce it?

High background noise is a common issue in mass spectrometry-based lipidomics. Here are some strategies to mitigate it:

  • Use High-Purity Solvents and Reagents: Ensure all solvents and reagents used for sample preparation and mass spectrometry are of the highest available purity (e.g., LC-MS grade).

  • Optimize Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove contaminants that can contribute to background noise.

  • Employ Noise Filtering Techniques: Modern mass spectrometry software includes various noise filtering algorithms that can be applied post-acquisition.[1][2]

  • Check for Contamination in the MS System: A contaminated ion source, transfer capillary, or mass analyzer can be a significant source of background noise. Regular cleaning and maintenance are crucial.

  • Use a Blank Sample: Always run a blank sample (a sample that has gone through the entire preparation process but without the analyte) to identify background ions.

Q4: What are the expected fragmentation patterns for click-reacted this compound in MS/MS?

After the click reaction with an azide (B81097) reporter, the fragmentation pattern will depend on the specific reporter used. However, for propargylcholine-containing phospholipids that have been reacted with a charged azide reporter (like the C171 reporter), a characteristic neutral loss is often observed. For instance, a neutral loss of 73.09 Da is diagnostic for some click-labeled neutral lipids. For phospholipids, fragmentation may involve the neutral loss of the headgroup along with a portion of the click-chemistry linker. In negative ion mode, using a reporter like azidopalmitate (N3Pal), a stereotypic neutral loss of 335.26 Da can be observed, along with fragments corresponding to the fatty acid side chains.[3]

Troubleshooting Guides

Low Signal Intensity
Potential Cause Troubleshooting Steps
Inefficient Metabolic Labeling - Increase the concentration of this compound in the cell culture medium (a starting point of 20 µM is suggested).- Extend the incubation time (e.g., 24 hours).- Ensure the health and viability of the cells, as active metabolism is required for incorporation.
Inefficient Lipid Extraction - Use a well-established lipid extraction method like the Folch or Bligh-Dyer method.- Ensure complete phase separation to avoid loss of phospholipids in the aqueous layer.- Minimize the number of transfer steps to reduce sample loss.
Suboptimal Click Chemistry - Use freshly prepared solutions of the copper(I) catalyst and reducing agent (e.g., sodium ascorbate).- Deoxygenate all solutions and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of Cu(I) to Cu(II).- Optimize the concentration of the copper catalyst and a stabilizing ligand (e.g., THPTA or BTTAA) to enhance reaction efficiency and protect biomolecules.
Poor Ionization in Mass Spectrometer - Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, capillary temperature, gas flow rates).- Consider using a different ionization source if available (e.g., APCI).- The choice of azide reporter can significantly impact ionization efficiency. Charged reporters can enhance the signal.
Sample Degradation - Store this compound and extracted lipids at -20°C or lower under an inert atmosphere.- Avoid repeated freeze-thaw cycles.- Add an antioxidant like BHT to the extraction solvent.
High Background Noise
Potential Cause Troubleshooting Steps
Contaminated Solvents/Reagents - Use only LC-MS grade solvents and high-purity reagents.- Prepare fresh mobile phases and sample buffers daily.
Matrix Effects from Complex Samples - Incorporate a solid-phase extraction (SPE) step after lipid extraction to remove interfering substances.- Dilute the sample to reduce the concentration of matrix components, though this may also reduce the analyte signal.
Carryover from Previous Injections - Run several blank injections between samples to wash the autosampler and column.- Develop a robust column washing method.
Mass Spectrometer Contamination - Clean the ion source, transfer capillary, and other front-end components of the mass spectrometer according to the manufacturer's instructions.
Isobaric Interferences - Use high-resolution mass spectrometry to differentiate between your target analyte and other molecules with the same nominal mass.- Optimize chromatographic separation to resolve isobaric species.

Experimental Protocols

Metabolic Labeling of Cells with this compound

This protocol is a starting point and may require optimization for your specific cell line and experimental goals.

  • Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent like ethanol (B145695) (e.g., 5-10 mM). Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 20 µM.

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium containing this compound.

  • Incubation: Incubate the cells for 24 hours under standard cell culture conditions (37°C, 5% CO₂).

Lipid Extraction and Click Chemistry
  • Cell Lysis and Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and extract the lipids using a suitable method such as the Folch extraction (chloroform:methanol (B129727), 2:1 v/v).

    • Include an internal standard for quantification if desired.

  • Click Reaction:

    • Dry the lipid extract under a stream of nitrogen.

    • Prepare a fresh "click mix" containing an azide reporter (e.g., C171 or N3Pal), a copper(I) source (e.g., Cu(I)AcCN₄BF₄), and a suitable solvent (e.g., ethanol/acetonitrile).[3]

    • Resuspend the dried lipids in the click mix.

    • Incubate the reaction at 42°C for 16 hours.[3]

  • Sample Cleanup:

    • After the click reaction, perform a liquid-liquid extraction to remove the catalyst and excess reagents.

    • Dry the final lipid extract containing the click-reacted this compound.

Mass Spectrometry Analysis
  • Sample Resuspension: Resuspend the dried, click-labeled lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol or isopropanol (B130326) with an appropriate modifier like ammonium (B1175870) formate).

  • Mass Spectrometry Parameters: The following are example parameters for a high-resolution mass spectrometer like a Q-Exactive. Optimization will be necessary for your specific instrument.

    • Ionization Mode: Positive or negative, depending on the azide reporter used.

    • Scan Range: A range that includes the expected m/z of the click-reacted this compound.

    • Resolution: High resolution (e.g., >70,000) is recommended to minimize interferences.

    • MS/MS Fragmentation: Use data-dependent acquisition to trigger MS/MS scans on the precursor ion of your target. Optimize the collision energy to achieve characteristic fragmentation.

Visualizations

Experimental_Workflow cluster_Cell_Culture Cell Culture & Labeling cluster_Sample_Prep Sample Preparation cluster_MS_Analysis Mass Spectrometry A Plate Cells B Prepare this compound Labeling Medium A->B C Incubate Cells (e.g., 24 hours) B->C D Lipid Extraction (e.g., Folch Method) C->D Metabolic Incorporation E Click Chemistry Reaction (with Azide Reporter) D->E F Sample Cleanup (Liquid-Liquid Extraction) E->F G Resuspend Sample F->G Final Labeled Lipid H Direct Infusion or LC-MS G->H I Data Acquisition (MS and MS/MS) H->I J Data Analysis I->J

Caption: Experimental workflow for this compound detection.

Troubleshooting_Signal_Noise Start Low Signal-to-Noise Ratio A Check Metabolic Labeling (Concentration, Time) Start->A B Optimize Lipid Extraction Start->B C Verify Click Chemistry (Catalyst, Reagents) Start->C D Optimize MS Ionization Start->D E Use High-Purity Solvents Start->E F Improve Sample Cleanup (SPE) Start->F G Check for System Contamination Start->G H Address Isobaric Interferences Start->H Solution Improved S/N

Caption: Troubleshooting logic for low signal-to-noise ratio.

References

Technical Support Center: Troubleshooting Incomplete Click Reactions with 18:1 Propargyl PC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve issues related to incomplete copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reactions, specifically involving 18:1 Propargyl PC (1,2-dioleoyl-sn-glycero-3-phosphocholine (N-propynyl)).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in click chemistry?

This compound is a synthetic phospholipid analogue where the choline (B1196258) headgroup is modified with a terminal alkyne group (a propargyl group). This alkyne serves as a "handle" for click chemistry. In the presence of a copper(I) catalyst, it can react with an azide-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule) to form a stable triazole linkage. This allows for the specific labeling and detection of the lipid in various experimental systems, such as liposomes or cellular membranes.

Q2: What are the essential components of a click reaction with this compound?

A typical CuAAC reaction mixture includes:

  • This compound: The alkyne-containing lipid.

  • Azide-functionalized molecule: The molecule you wish to attach to the lipid.

  • Copper(I) catalyst: The active catalyst for the reaction. This is often generated in situ from a copper(II) source.

  • Copper(II) source: Commonly copper(II) sulfate (B86663) (CuSO₄).

  • Reducing agent: Sodium ascorbate (B8700270) is frequently used to reduce Cu(II) to the active Cu(I) state.[1]

  • Copper-chelating ligand: A ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is crucial to stabilize the Cu(I) catalyst, prevent its oxidation, and increase reaction efficiency.[2][3]

Q3: Why is my click reaction with this compound showing low or no yield?

Several factors can contribute to an incomplete click reaction. Common issues include:

  • Oxidation of the Copper(I) Catalyst: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

  • Suboptimal Reagent Concentrations: Incorrect ratios of copper, ligand, and reducing agent can lead to poor reaction efficiency.

  • Degraded Reagents: The azide (B81097) probe or sodium ascorbate solution may have degraded.

  • Interfering Substances: Components in your buffer system, such as Tris, can chelate copper and inhibit the reaction.[1]

  • Steric Hindrance: The accessibility of the propargyl headgroup of the this compound within a lipid bilayer may be limited.

  • Solubility Issues: The lipid or azide-probe may not be properly solubilized in the reaction medium.

Troubleshooting Guide for Incomplete Click Reactions

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the click reaction with this compound.

Problem 1: Low or No Product Formation
Possible Cause Recommended Solution
Inactive Copper Catalyst • Always prepare fresh sodium ascorbate solution immediately before use, as it is prone to oxidation.[1] • Degas your reaction buffer and solvents to remove dissolved oxygen. • Ensure you are using a copper-chelating ligand (e.g., THPTA for aqueous solutions) to protect the Cu(I) from oxidation and disproportionation.[2] A 5:1 ligand to copper ratio is often recommended.[1]
Incorrect Reagent Concentrations or Ratios • Optimize the concentrations of all reaction components. Refer to the tables below for typical concentration ranges. • A slight excess (e.g., 1.1 to 2-fold) of the azide-functionalized molecule can help drive the reaction to completion.[2]
Poor Reagent Quality • Use high-purity reagents. If you suspect degradation, use fresh stock. • Verify the integrity of your azide-functionalized probe.
Interfering Buffer Components • Avoid using Tris-based buffers as the amine groups can chelate the copper catalyst.[1] • Use non-coordinating buffers such as HEPES or phosphate-buffered saline (PBS).[2]
Steric Hindrance at the Lipid Headgroup • The propargyl headgroup of this compound is relatively accessible on the surface of a bilayer. However, if the azide probe is particularly bulky, this may impede the reaction.[4] Consider using a probe with a longer, more flexible linker. • Increasing the reaction time or temperature (e.g., to 37°C or 60°C) may help overcome steric barriers.[2][5]
Solubility and Aggregation • Ensure that the this compound is properly incorporated into liposomes or cellular membranes. • If working with lipid aggregates, consider the use of a small amount of a non-chelating detergent to improve accessibility, though this should be optimized carefully.
Problem 2: High Background or Non-Specific Labeling
Possible Cause Recommended Solution
Excess Unreacted Azide Probe • After the click reaction, ensure thorough removal of the unreacted fluorescent or biotinylated azide probe through appropriate purification methods such as dialysis, size exclusion chromatography, or washing of cells/liposomes.
Precipitation of Reagents • If a precipitate is observed during the reaction, it could be due to the insolubility of the copper-ligand complex or aggregation of the lipid.[6] Ensure all components are well-solubilized before initiating the reaction.

Quantitative Data Tables

The following tables provide a summary of typical reaction conditions and component concentrations for CuAAC reactions. These should be used as a starting point for optimization.

Table 1: Typical CuAAC Reaction Component Concentrations

ComponentTypical Concentration RangeNotes
Alkyne-Lipid (this compound)10 µM - 500 µMLower concentrations may necessitate longer reaction times or higher concentrations of other reagents.[7]
Azide Probe1.1 - 10 fold molar excess over alkyneA slight excess is often sufficient to drive the reaction to completion.
Copper(II) Sulfate (CuSO₄)50 µM - 1 mMHigher concentrations can sometimes accelerate the reaction but may also increase the risk of oxidative damage.[8]
Copper Ligand (e.g., THPTA)1:1 to 5:1 molar ratio to CopperA 5:1 ratio is often recommended for bioconjugation to protect sensitive molecules.[1]
Sodium Ascorbate5 - 10 fold molar excess over CopperShould be prepared fresh for each experiment.

Table 2: Comparison of Reaction Parameters for Optimization

ParameterCondition 1Condition 2Expected Outcome
Temperature Room Temperature (20-25°C)37°C or 60°CIncreased temperature may improve reaction kinetics, especially for sterically hindered substrates.[5]
Reaction Time 1 - 2 hours4 - 12 hoursFor low concentrations of reactants or challenging substrates, extending the reaction time can improve yields.
Ligand:Copper Ratio 1:15:1A higher ligand-to-copper ratio can enhance catalyst stability and protect biological samples from oxidative damage.[1]

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound in Pre-formed Liposomes

This protocol provides a general method for labeling liposomes containing this compound with a fluorescent azide.

Materials:

  • Liposomes containing a known molar percentage of this compound in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Fluorescent azide probe (e.g., Alexa Fluor 488 Azide) stock solution in DMSO.

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • THPTA stock solution (e.g., 50 mM in water).

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh ).

Procedure:

  • In a microcentrifuge tube, add the liposome (B1194612) suspension to achieve a final alkyne concentration of approximately 100 µM.

  • Add the fluorescent azide probe to a final concentration of 200 µM (2-fold molar excess).

  • In a separate tube, prepare the copper/ligand catalyst premix. For a final reaction volume of 500 µL, mix 12.5 µL of 50 mM THPTA and 5 µL of 20 mM CuSO₄. Let it stand for 2 minutes. This will give final concentrations of 1.25 mM THPTA and 200 µM CuSO₄.

  • Add the copper/ligand premix to the liposome/azide mixture.

  • Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 2 mM.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the labeled liposomes from excess reagents using size exclusion chromatography (e.g., a Sephadex G-25 column).

Visualizations

Click Reaction Workflow

Click_Reaction_Workflow cluster_reagents Reactants & Catalysts cluster_reaction Reaction Steps cluster_outcome Outcome & Analysis Propargyl_PC This compound (Alkyne) Mix_Reagents Mix Propargyl PC and Azide Probe Propargyl_PC->Mix_Reagents Azide_Probe Azide Probe (e.g., Fluorescent Dye) Azide_Probe->Mix_Reagents CuSO4 CuSO4 (Cu II) Prepare_Catalyst Prepare Cu(I)-Ligand Complex CuSO4->Prepare_Catalyst Ascorbate Sodium Ascorbate (Reducing Agent) Initiate_Reaction Initiate with Ascorbate Ascorbate->Initiate_Reaction Ligand THPTA Ligand Ligand->Prepare_Catalyst Mix_Reagents->Initiate_Reaction Prepare_Catalyst->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Labeled_Product Labeled 18:1 PC (Triazole Linkage) Incubate->Labeled_Product Purification Purification Labeled_Product->Purification Analysis Analysis (e.g., Fluorescence) Purification->Analysis

Caption: General workflow for the copper-catalyzed click reaction with this compound.

Troubleshooting Decision Tree for Incomplete Click Reaction

Troubleshooting_Workflow Start Incomplete Click Reaction Check_Reagents Are reagents fresh? (especially Ascorbate) Start->Check_Reagents Check_Catalyst Is Cu(I) catalyst protected? (Ligand used, degassed buffer) Check_Reagents->Check_Catalyst Yes Remake_Reagents Prepare fresh reagents Check_Reagents->Remake_Reagents No Check_Concentrations Are concentrations optimal? Check_Catalyst->Check_Concentrations Yes Optimize_Catalyst Degas buffer, use 5:1 Ligand:Copper ratio Check_Catalyst->Optimize_Catalyst No Check_Buffer Is the buffer non-chelating? (e.g., HEPES, PBS) Check_Concentrations->Check_Buffer Yes Adjust_Concentrations Increase concentration of excess reagent or catalyst Check_Concentrations->Adjust_Concentrations No Check_Sterics Potential steric hindrance? Check_Buffer->Check_Sterics Yes Change_Buffer Switch to HEPES or PBS Check_Buffer->Change_Buffer No Modify_Conditions Increase reaction time/temperature or use longer linker on probe Check_Sterics->Modify_Conditions Yes Success Successful Reaction Check_Sterics->Success No Remake_Reagents->Start Optimize_Catalyst->Start Adjust_Concentrations->Start Change_Buffer->Start Modify_Conditions->Start

Caption: A decision tree to troubleshoot common issues in incomplete click reactions.

References

stability of 18:1 Propargyl PC in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 18:1 Propargyl PC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound in solution, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

A1: this compound as a dry powder should be stored at -20°C.[1][2][3][4] At this temperature, it is stable for at least one year.[3]

Q2: How should I handle the this compound powder upon receiving it?

A2: The product is typically shipped at ambient temperature or on dry ice and should be stored at -20°C immediately upon arrival. It is supplied as a powder and is not considered hygroscopic or light-sensitive.

Q3: What solvents are suitable for dissolving this compound?

A3: Phosphatidylcholines are generally soluble in ethanol (B145695), methanol, and chloroform. For creating stock solutions, use a high-quality, anhydrous solvent. For aqueous experiments, it is common to first dissolve the lipid in a small amount of an organic solvent like ethanol and then disperse it in the aqueous buffer.

Q4: What is the stability of this compound once in solution?

A4: The stability of this compound in solution is dependent on the solvent, temperature, pH, and presence of oxygen. As a general guideline for lipids, solutions should be prepared fresh for each experiment. If short-term storage is necessary, it is recommended to store the solution at -20°C or lower, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Avoid repeated freeze-thaw cycles.

Q5: What are the potential degradation pathways for this compound in solution?

A5: Two primary areas of concern for the stability of this compound in solution are the hydrolysis of the ester bonds in the phosphatidylcholine backbone and the degradation of the propargyl group. The propargyl group can be susceptible to acid-catalyzed hydrolysis. Additionally, the unsaturated oleoyl (B10858665) (18:1) chains are prone to oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in experiments, particularly in the context of click chemistry reactions.

Problem Potential Cause Recommended Solution
Low or no signal in click chemistry reaction. Degradation of this compound: The propargyl group may have degraded due to improper storage or handling of the solution.Prepare a fresh solution of this compound immediately before the experiment. Ensure that the pH of your reaction buffer is neutral, as acidic conditions can promote the degradation of the propargyl group.
Inefficient Click Reaction: The copper catalyst may be oxidized, or the ligand concentration may be insufficient.Use freshly prepared sodium ascorbate (B8700270) solution to reduce the Cu(II) salt to the active Cu(I) state. Ensure all solutions are deoxygenated. Consider increasing the concentration of the copper-stabilizing ligand.
Variability in experimental results. Inconsistent concentration of this compound solution: This can be due to solvent evaporation or degradation of the lipid over time.Always use freshly prepared solutions. If a stock solution must be used, ensure it is stored properly at -20°C or -80°C under an inert atmosphere and minimize the time it is kept at room temperature.
Oxidation of the lipid: The 18:1 acyl chain is susceptible to oxidation, which can affect its biological activity and downstream analysis.Prepare solutions in deoxygenated solvents and store them under an inert gas. Consider adding an antioxidant like BHT to organic stock solutions, but check for compatibility with your experimental system.
Formation of unexpected byproducts. Side reactions of the propargyl group: Besides the desired click reaction, the propargyl group could potentially undergo other reactions depending on the experimental conditions.Ensure your reaction conditions are optimized for the click reaction. Maintain a neutral pH and avoid exposure to strong acids or bases.
Lipid aggregation: Phospholipids can form micelles or aggregates in aqueous solutions, affecting their availability for reactions.Ensure the lipid is well-dispersed in your aqueous buffer. Sonication or extrusion through a membrane may be necessary to create uniform liposomes or vesicles.

Stability of this compound in Solution

Storage Condition Solvent Temperature Expected Stability Notes
Short-term (≤ 1 week) Chloroform or Ethanol-20°CFair to GoodStore under an inert atmosphere (argon or nitrogen) to prevent oxidation. Protect from light.
Long-term (> 1 week) Chloroform or Ethanol-80°CGoodMust be stored under an inert atmosphere and protected from light. Aliquot to avoid repeated freeze-thaw cycles.
Aqueous Dispersion Buffer (e.g., PBS)4°CPoor to FairProne to hydrolysis and microbial growth. Prepare fresh for each experiment. Use within 24 hours.
Aqueous Dispersion Buffer (e.g., PBS)-20°C or -80°CFairFreeze-thaw cycles can disrupt liposome (B1194612) structure. Flash-freeze in liquid nitrogen before storing.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method to assess the stability of this compound in a specific solvent over time using Thin-Layer Chromatography (TLC).

Materials:

  • This compound

  • Solvent of interest (e.g., ethanol, chloroform, or an aqueous buffer)

  • TLC plates (silica gel)

  • Developing solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v)

  • Visualization reagent (e.g., iodine vapor, primuline (B81338) spray, or a phospholipid-specific stain)

  • Inert gas (argon or nitrogen)

  • Glass vials with PTFE-lined caps

Procedure:

  • Prepare the Solution: Dissolve a known concentration of this compound in the solvent of interest. For aqueous buffers, first dissolve the lipid in a small amount of ethanol and then add it to the buffer with vortexing.

  • Aliquot and Store: Aliquot the solution into several glass vials. Purge the headspace of each vial with an inert gas before sealing.

  • Time Points: Store the vials under the desired conditions (e.g., 4°C, room temperature, -20°C). At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial for analysis.

  • TLC Analysis:

    • Spot a small, known amount of the solution onto a TLC plate.

    • As a control, spot a freshly prepared solution of this compound.

    • Develop the TLC plate in the chosen solvent system.

    • Dry the plate and visualize the spots using your chosen method.

  • Data Analysis: Compare the chromatogram of the stored sample to the fresh sample. The appearance of new spots or a decrease in the intensity of the main this compound spot indicates degradation. The relative intensity of the spots can be quantified using densitometry software.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare this compound Solution aliquot Aliquot and Store under Desired Conditions prep->aliquot timepoint Collect Samples at Different Time Points aliquot->timepoint tlc Analyze by TLC timepoint->tlc visualize Visualize and Compare Chromatograms tlc->visualize signaling_pathway Simplified Phospholipid Metabolism Pathway cluster_synthesis De Novo Synthesis cluster_remodeling Remodeling (Lands' Cycle) cluster_signaling Signaling choline Choline pc Phosphatidylcholine (PC) choline->pc CDP-choline pathway propargyl_pc This compound (Metabolic Probe) propargyl_pc->pc Incorporation dag Diacylglycerol (DAG) pc->dag PLD then PAP lyso_pc Lysophosphatidylcholine pc->lyso_pc PLA2 pa Phosphatidic Acid (PA) pc->pa PLD dag->pc plc PLC dag->plc lyso_pc->pc LPCAT fatty_acyl_coa Fatty Acyl-CoA fatty_acyl_coa->pc

References

controlling for non-specific binding of 18:1 Propargyl PC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 18:1 Propargyl PC, a clickable analog of phosphatidylcholine, in their experiments. The following troubleshooting guides and FAQs will help you control for non-specific binding and ensure the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

A1: this compound is a modified version of phosphatidylcholine, a major component of cellular membranes. It contains a propargyl group, which is a small, chemically reactive tag known as an alkyne. This alkyne group allows for a specific chemical reaction called "click chemistry"[1][2]. Researchers use this compound to track the metabolism and localization of phosphatidylcholine within cells. After introducing the molecule to cells, the alkyne tag can be "clicked" to a reporter molecule, such as a fluorescent dye or biotin, for visualization or enrichment[3][4].

Q2: What is non-specific binding and why is it a concern with this compound?

Q3: What are the essential control experiments to perform when using this compound?

A3: To ensure the specificity of your results, several control experiments are crucial:

  • No-probe control: Cells that are not treated with this compound but are subjected to the click reaction and analysis. This helps to identify background signal from the click reagents themselves.

  • Competition control: Co-incubation of cells with an excess of unmodified, natural 18:1 phosphatidylcholine along with this compound. A significant decrease in the signal from the propargyl-labeled lipid would suggest specific uptake and incorporation.

  • Time-course experiment: Analyzing the incorporation of this compound at different time points. This can help distinguish between active metabolic incorporation and passive, non-specific association with cell membranes.

  • Microscopy validation: If using fluorescence microscopy, visual inspection of the localization of the fluorescent signal is crucial. The signal should be localized to specific cellular compartments where phosphatidylcholine is expected to be found.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background signal in all samples, including no-probe controls 1. Non-specific binding of the click chemistry reporter (e.g., fluorescent azide).2. Incomplete removal of excess click reagents.1. Decrease the concentration of the azide (B81097) reporter.2. Include additional washing steps after the click reaction.3. Use a reporter with a different linker or fluorophore.
Signal is diffuse throughout the cell instead of localizing to specific organelles 1. Passive membrane association instead of metabolic incorporation.2. Cell membrane integrity is compromised.1. Reduce the concentration of this compound.2. Shorten the incubation time.3. Perform a cell viability assay to check for toxicity.
Low or no signal in labeled samples 1. Inefficient click reaction.2. Low incorporation of this compound.1. Optimize the click reaction conditions (copper concentration, ligand, reaction time).2. Increase the incubation time with this compound.3. Ensure the probe has not degraded; store it properly at -20°C[][6][7].
Inconsistent results between replicates 1. Uneven cell seeding.2. Variability in probe addition or washing steps.1. Ensure a homogenous cell suspension before seeding.2. Use a multichannel pipette for reagent addition and perform washing steps consistently across all wells.

Experimental Protocols

Protocol 1: Cellular Labeling with this compound
  • Cell Culture: Plate cells on appropriate cultureware (e.g., glass-bottom dishes for microscopy or multi-well plates for biochemical analysis) and grow to the desired confluency.

  • Probe Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 10-50 µM).

  • Labeling: Remove the old medium from the cells and replace it with the medium containing this compound. Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the labeling medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove unincorporated probe.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) for Fluorescence Microscopy
  • Fixation: Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix:

    • Fluorescent azide reporter (e.g., Azide-Fluor 488) to a final concentration of 5 µM.

    • Copper(II) sulfate (B86663) (CuSO4) to a final concentration of 1 mM.

    • A reducing agent, such as sodium ascorbate, to a final concentration of 5 mM.

    • A copper-chelating ligand, such as TBTA, to a final concentration of 100 µM.

  • Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining: Wash the cells three times with PBS. If desired, counterstain with a nuclear stain like DAPI.

  • Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets. A robust protocol for alkyne lipid imaging has been previously described[8].

Quantitative Data Summary

The following table provides hypothetical data from an experiment designed to assess the specificity of this compound labeling.

Condition Mean Fluorescence Intensity (Arbitrary Units) Standard Deviation Signal-to-Background Ratio
This compound Labeled 150012015.0
No-Probe Control 100151.0
Competition (+- excess 18:1 PC) 450454.5

Visualizations

G cluster_0 Experimental Workflow A Plate and Culture Cells B Incubate with this compound A->B C Control Groups: - No Probe - Competition A->C D Wash to Remove Unbound Probe B->D C->D E Fix and Permeabilize Cells D->E F Perform Click Reaction (e.g., with Fluorescent Azide) E->F G Wash to Remove Excess Reagents F->G H Analyze Results (Microscopy or Flow Cytometry) G->H

Caption: Experimental workflow for controlling non-specific binding of this compound.

G cluster_1 Hypothetical Signaling Pathway PC This compound (incorporated into membrane) PLC Phospholipase C (PLC) PC->PLC DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP3) PLC->IP3 PKC Protein Kinase C (PKC) DAG->PKC Ca Ca2+ Release IP3->Ca Response Cellular Response PKC->Response Ca->Response

Caption: Hypothetical signaling pathway involving phosphatidylcholine metabolism.

G cluster_2 Troubleshooting Logic node_sol node_sol start High Background? check_reagents Check No-Probe Control start->check_reagents high_in_control Signal High in Control? check_reagents->high_in_control Yes check_localization Signal Diffuse? check_reagents->check_localization No decrease_reagent decrease_reagent high_in_control->decrease_reagent Yes high_in_control->check_localization No ok Problem Solved decrease_reagent->ok optimize_incubation optimize_incubation check_localization->optimize_incubation Yes low_signal Low/No Signal? check_localization->low_signal No optimize_incubation->ok optimize_click optimize_click low_signal->optimize_click Yes low_signal->ok No optimize_click->ok

Caption: Troubleshooting decision tree for common experimental issues.

References

Validation & Comparative

Validating 18:1 Propargyl PC Incorporation by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of lipid metabolism and dynamics is crucial for understanding a myriad of cellular processes and disease states. The introduction of bioorthogonal chemical reporters, such as 18:1 Propargyl Phosphatidylcholine (PC), has revolutionized the ability to track and analyze specific lipid species within complex biological systems. This guide provides an objective comparison of mass spectrometry-based methods for validating the incorporation of 18:1 Propargyl PC, offering detailed experimental protocols and supporting data to aid researchers in their experimental design.

Introduction to this compound

This compound is a synthetic analog of phosphatidylcholine, the most abundant phospholipid in mammalian cell membranes.[1][2] It possesses a propargyl group on the choline (B1196258) headgroup, which contains a terminal alkyne. This alkyne moiety serves as a bioorthogonal handle, allowing for a highly specific and efficient "click" reaction with an azide-containing reporter molecule.[3][4][5] This enables the visualization and quantification of newly synthesized PC in a variety of applications, from basic cell biology to drug development. The molecular formula for this compound is C46H84NO8P, and it has a molecular weight of approximately 810.13 g/mol .

Mass Spectrometry for Validation

Mass spectrometry (MS) is a powerful analytical technique for the sensitive and specific detection of lipids.[6] It is the gold standard for confirming the incorporation of this compound into cellular membranes and for quantifying its abundance relative to the endogenous lipid pool.[4][5] Both direct-infusion electrospray ionization tandem mass spectrometry (ESI-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose.[7][8][9]

Experimental Workflow

The general workflow for validating this compound incorporation by mass spectrometry involves several key steps: metabolic labeling of cells, extraction of total lipids, a click chemistry reaction to attach a reporter tag, and finally, analysis by mass spectrometry.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture labeling 2. Metabolic Labeling (with this compound) cell_culture->labeling Incubation harvest 3. Cell Harvest labeling->harvest extraction 4. Lipid Extraction harvest->extraction click_reaction 5. Click Chemistry (with Azide Reporter) extraction->click_reaction ms_analysis 6. Mass Spectrometry (ESI-MS/MS or LC-MS/MS) click_reaction->ms_analysis data_analysis 7. Data Analysis ms_analysis->data_analysis

Caption: Experimental workflow for validating this compound incorporation.

Detailed Experimental Protocols

I. Cell Culture and Metabolic Labeling
  • Cell Seeding: Plate cells of interest (e.g., HeLa, NIH 3T3) in appropriate culture dishes and grow to a desired confluency (typically 70-80%).

  • Labeling Medium Preparation: Prepare fresh culture medium containing the desired concentration of this compound. A typical starting concentration is 100-250 µM, but this should be optimized for the specific cell line and experimental goals.[10]

  • Metabolic Labeling: Remove the old medium from the cells, wash once with phosphate-buffered saline (PBS), and add the labeling medium. Incubate the cells for a specific period (e.g., 4, 12, or 24 hours) to allow for the incorporation of the propargyl-labeled PC into cellular membranes.

II. Lipid Extraction
  • Cell Harvesting: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization.

  • Lipid Extraction (Folch Method):

    • Resuspend the cell pellet in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

    • Vortex thoroughly to ensure complete lipid extraction.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

    • Carefully collect the lower organic phase and dry it under a stream of nitrogen gas.

III. Click Chemistry Reaction
  • Reagent Preparation: Prepare stock solutions of the following reagents:

    • Azide-reporter (e.g., Azido-biotin or a fluorescent azide)

    • Copper(II) sulfate (B86663) (CuSO4)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

    • Tris-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand (optional, to improve reaction efficiency)

  • Reaction Setup:

    • Resuspend the dried lipid extract in an appropriate solvent (e.g., methanol or a chloroform/methanol mixture).

    • Add the azide-reporter, CuSO4, and TCEP/Sodium Ascorbate to the lipid solution.

    • If using, add the TBTA ligand.

    • Vortex the mixture and incubate at room temperature for 1-2 hours, protected from light.

  • Sample Cleanup: After the reaction, the sample may need to be purified to remove excess reagents before MS analysis. This can be achieved by solid-phase extraction (SPE) or another suitable chromatographic method.

IV. Mass Spectrometry Analysis
  • Sample Preparation: Resuspend the final lipid sample in a solvent compatible with the mass spectrometer's ionization source (e.g., methanol/chloroform with a small amount of ammonium (B1175870) acetate (B1210297) for positive ion mode ESI).

  • Instrumentation:

    • Direct-Infusion ESI-MS/MS: The sample is directly infused into the mass spectrometer. This method is rapid but may suffer from ion suppression effects.

    • LC-MS/MS: The lipid extract is first separated by liquid chromatography before entering the mass spectrometer. This provides better separation of lipid species and reduces ion suppression.[7]

  • MS Parameters:

    • Ionization Mode: Positive ion mode is typically used for the detection of PC species, as the phosphocholine (B91661) headgroup readily forms a positive ion.

    • Scan Mode:

      • Precursor Ion Scan: To specifically detect choline-containing lipids, a precursor ion scan for m/z 184 (the phosphocholine headgroup fragment) can be performed.[8][9]

      • Neutral Loss Scan: A neutral loss scan for 59 Da (trimethylamine) is another way to selectively detect choline-containing lipids.

      • Tandem MS (MS/MS): Fragmentation of the parent ion of the clicked this compound can confirm its identity by revealing characteristic fragment ions.

Quantitative Data Presentation

The following table summarizes hypothetical quantitative data obtained from a mass spectrometry experiment validating the incorporation of this compound in a model cell line.

Labeling Time (hours)This compound Concentration (µM)% Labeled PC of Total PCFold Increase vs. Control
41005.2 ± 0.852
1210015.8 ± 2.1158
2410028.5 ± 3.5285
2425045.3 ± 4.2453

Data are presented as mean ± standard deviation (n=3). Control represents unlabeled cells.

Signaling Pathway Visualization

The incorporation of this compound follows the Kennedy pathway for de novo PC synthesis.

kennedy_pathway cluster_inputs Precursors cluster_pathway Kennedy Pathway propargyl_choline Propargyl-Choline (B8298643) p_propargyl_choline Propargyl-Choline-Phosphate propargyl_choline->p_propargyl_choline Choline Kinase dag Diacylglycerol (DAG) propargyl_pc This compound dag->propargyl_pc cdp_propargyl_choline CDP-Propargyl-Choline p_propargyl_choline->cdp_propargyl_choline CTP:phosphocholine cytidylyltransferase cdp_propargyl_choline->propargyl_pc Cholinephosphotransferase

Caption: Incorporation of Propargyl-Choline via the Kennedy Pathway.

Comparison with Alternative Methods

MethodPrincipleAdvantagesDisadvantages
This compound + MS Metabolic labeling with an alkyne-tagged PC analog followed by click chemistry and mass spectrometry detection.High specificity and sensitivity; provides structural information (fatty acid composition); enables quantification.[4][5]Requires specialized equipment (mass spectrometer); sample preparation can be complex.
Fluorescently Labeled PC Incorporation of a PC analog directly conjugated to a fluorophore.Simple visualization by fluorescence microscopy; no click chemistry step required.The bulky fluorophore may alter the lipid's behavior and localization; potential for phototoxicity.
Azido-functionalized PC Analogs Metabolic labeling with an azide-tagged PC analog followed by click chemistry with an alkyne-fluorophore.Similar to propargyl-PC; offers an alternative click chemistry handle.May have different incorporation efficiencies compared to propargyl-PC.
Raman Microscopy Utilizes the unique vibrational signature of the alkyne bond in propargyl-PC for label-free imaging.Non-invasive and label-free detection (after incorporation).Lower sensitivity compared to fluorescence or MS; requires specialized microscopy setup.
Radioisotope Labeling (e.g., ³H-choline) Incorporation of a radiolabeled precursor and detection by autoradiography or scintillation counting.Highly sensitive.Use of radioactive materials requires special handling and disposal; provides limited spatial resolution.

Conclusion

The use of this compound in combination with mass spectrometry offers a robust and specific method for validating the incorporation of newly synthesized phosphatidylcholine into cellular systems. This approach provides valuable quantitative and structural information that is often unattainable with other methods. While the experimental workflow requires careful optimization, the detailed protocols and comparative information provided in this guide serve as a valuable resource for researchers aiming to unravel the complexities of lipid metabolism and its role in health and disease.

References

A Comparative Guide to Propargylcholine Metabolic Labeling Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of propargylcholine as a metabolic label for choline-containing phospholipids (B1166683), evaluating its performance against its primary alternative, 1-azidoethyl-choline (AECho). The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies of choline (B1196258) metabolism, trafficking, and localization.

Data Presentation: Performance Comparison of Choline Analogs

The following table summarizes the key performance indicators for propargylcholine and 1-azidoethyl-choline based on published data.

FeaturePropargylcholine (PCho)1-Azidoethyl-choline (AECho)References
Bioorthogonal Handle Terminal AlkyneAzide[1][2]
Incorporation Efficiency High. Can replace up to 44% of choline in phosphatidylcholine (PC) in NIH 3T3 cells after 24 hours at 500 µM.High. Reported to be more efficient than other azido-choline analogs. Almost 20% of total choline phospholipids were labeled with AECho after 24 hours at the highest tested concentration.[1][3]
Specificity High. Does not significantly affect the metabolism of non-choline phospholipids. The fatty acid composition of labeled phospholipids is very similar to endogenous phospholipids.High. Does not perturb the normal composition of choline and non-choline phospholipids.[3]
Cellular Toxicity Low. No signs of toxicity were observed in NIH 3T3 cells labeled with 250 µM for 24 hours and grown for over a week.Not explicitly detailed in the reviewed literature, but its effective use in live-cell imaging suggests low toxicity at working concentrations.
Detection Chemistry Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)Strain-promoted Alkyne-Azide Cycloaddition (SPAAC) or Staudinger Ligation for live-cell imaging; CuAAC for fixed cells.
Suitability for Two-Color Imaging Yes, in combination with an azide-containing label like AECho.Yes, in combination with an alkyne-containing label like PCho.

Signaling Pathways and Experimental Workflows

Metabolic Incorporation of Propargylcholine

The following diagram illustrates the metabolic pathway for the incorporation of propargylcholine into phosphatidylcholine, the most abundant choline-containing phospholipid.

metabolic_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Propargylcholine Propargylcholine PCho_in Propargylcholine Propargylcholine->PCho_in Choline Transporter P_PCho Propargyl-phosphocholine PCho_in->P_PCho Choline Kinase CDP_PCho CDP-Propargylcholine P_PCho->CDP_PCho CTP:phosphocholine Cytidylyltransferase Propargyl_PC Propargyl-phosphatidylcholine CDP_PCho->Propargyl_PC Choline phosphotransferase experimental_workflow Start Cell Culture Metabolic_Labeling Metabolic Labeling with Propargylcholine or AECho Start->Metabolic_Labeling Lipid_Extraction Total Lipid Extraction Metabolic_Labeling->Lipid_Extraction Proteomics Proteomics Analysis (Off-target Protein Labeling) Metabolic_Labeling->Proteomics Optional Click_Chemistry Click Chemistry with Fluorescent Azide/Alkyne Lipid_Extraction->Click_Chemistry Analysis Analysis Click_Chemistry->Analysis Microscopy Fluorescence Microscopy (Subcellular Localization) Analysis->Microscopy Mass_Spec Mass Spectrometry (Lipidomics Analysis) Analysis->Mass_Spec logical_comparison cluster_PCho Propargylcholine (PCho) cluster_AECho 1-Azidoethyl-choline (AECho) PCho_node Propargylcholine PCho_pros Pros: - Well-established - High incorporation efficiency - Low toxicity PCho_node->PCho_pros PCho_cons Cons: - Requires Cu(I) catalyst for detection, potentially toxic for live-cell imaging PCho_node->PCho_cons AECho_node 1-Azidoethyl-choline AECho_pros Pros: - Enables Cu-free click chemistry (SPAAC) for live-cell imaging - High incorporation efficiency AECho_node->AECho_pros AECho_cons Cons: - Less established than PCho - SPAAC kinetics can be slower than CuAAC AECho_node->AECho_cons

References

A Head-to-Head Comparison: 18:1 Propargyl PC vs. Alkyne-Labeled Fatty Acids for Precise Lipid Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the choice of tracking methodology is paramount. This guide provides an objective comparison of two prominent alkyne-based lipid tracking tools: 18:1 Propargyl Phosphatidylcholine (PC) and alkyne-labeled fatty acids. By examining their performance, applications, and experimental considerations, this document aims to empower informed decisions for designing robust lipid-related studies.

At the heart of modern lipid research lies the ability to visualize and quantify the dynamic processes of lipid synthesis, trafficking, and localization. Both 18:1 Propargyl PC and alkyne-labeled fatty acids leverage the power of bioorthogonal click chemistry, enabling the attachment of reporter molecules like fluorophores or biotin (B1667282) for downstream analysis.[1][2] The core difference between these tools lies in the component of the lipid they are designed to trace. This compound, with its alkyne group on the choline (B1196258) head group, specifically tracks the fate of the entire phosphatidylcholine molecule.[3][4] In contrast, alkyne-labeled fatty acids are incorporated into a broader range of lipid species, offering a wider, albeit less specific, view of fatty acid metabolism.[5][6]

Performance and Applications: A Comparative Overview

The selection between this compound and alkyne-labeled fatty acids hinges on the specific biological question being addressed. This compound offers high specificity for tracking phosphatidylcholine, the most abundant phospholipid in eukaryotic cell membranes.[3][7] This makes it an excellent tool for studying PC biosynthesis, turnover, and subcellular localization with high fidelity.[3][8] Studies have shown that propargylcholine is efficiently incorporated into all classes of choline-containing phospholipids (B1166683) and that the fatty acid composition of the resulting labeled lipids is very similar to that of their natural counterparts, suggesting minimal perturbation of normal lipid metabolism.[3][9]

On the other hand, alkyne-labeled fatty acids are versatile probes for investigating the broader landscape of fatty acid metabolism.[5] They are readily taken up by cells and incorporated into various lipid classes, including triglycerides, phospholipids, and cholesterol esters.[5][10] This broad incorporation allows for the simultaneous tracking of multiple lipid metabolic pathways.[5] However, this versatility comes at the cost of specificity. The alkyne-labeled fatty acid can be elongated, desaturated, or otherwise modified, leading to a more complex metabolic footprint.[5] While the small alkyne tag is generally considered to have minimal impact on metabolic processes, some studies have reported alterations in specific pathways, such as ω-oxidation.[5]

FeatureThis compoundAlkyne-Labeled Fatty Acids
Target Phosphatidylcholine (PC) head groupFatty acid acyl chain
Specificity High for PC and other choline-containing phospholipidsBroad, incorporates into various lipid classes
Primary Applications PC biosynthesis, turnover, and localization studiesGeneral fatty acid metabolism, trafficking, and storage
Potential Perturbations Minimal reported perturbation of lipid metabolismPotential for altered fatty acid metabolism in specific pathways
Metabolic Fate Tracks the entire phospholipid moleculeCan be modified (elongated, desaturated), complicating tracking
Detection Methods Fluorescence Microscopy, Mass SpectrometryFluorescence Microscopy, Mass Spectrometry

Experimental Workflows and Methodologies

The experimental workflow for both this compound and alkyne-labeled fatty acids follows a similar three-step process: metabolic labeling, click chemistry reaction, and detection.

experimental_workflow cluster_labeling Metabolic Labeling cluster_click Click Chemistry cluster_detection Detection & Analysis labeling_step Incubate cells with This compound or alkyne-labeled fatty acid fixation Fix and permeabilize cells labeling_step->fixation click_reaction React with azide-functionalized reporter (fluorophore or biotin) fixation->click_reaction wash Wash to remove unreacted reagents click_reaction->wash imaging Fluorescence Microscopy wash->imaging ms Mass Spectrometry wash->ms

Fig. 1: General experimental workflow for lipid tracking.
Key Experimental Protocols

Metabolic Labeling with this compound

This protocol is adapted from studies focusing on choline phospholipid metabolism.[3][11]

  • Cell Culture: Plate cells (e.g., NIH 3T3 or bEND3) on glass coverslips in appropriate growth medium and allow them to adhere.

  • Labeling: Replace the growth medium with fresh medium containing this compound at a final concentration of 20-100 µM. The optimal concentration and incubation time (typically 4-24 hours) should be determined empirically for each cell type and experimental goal.

  • Washing: After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove unincorporated this compound.

Metabolic Labeling with Alkyne-Labeled Fatty Acids

This protocol is a general guideline based on methods for tracing fatty acid metabolism.[10][12]

  • Cell Culture: Plate cells (e.g., hepatocytes or HeLa cells) in 24-well plates or on coverslips and allow them to adhere.

  • Labeling Medium Preparation: Prepare a labeling medium containing the alkyne-labeled fatty acid (e.g., 17-octadecynoic acid) at a concentration of 25-100 µM. For less soluble fatty acids, saponification and complexing with fatty acid-free bovine serum albumin (BSA) can improve cellular uptake.[10]

  • Labeling: Replace the culture medium with the labeling medium and incubate for a period ranging from 30 minutes to 4 hours, depending on the desired level of incorporation and the specific fatty acid used.

  • Washing: Remove the labeling medium and wash the cells briefly with PBS.

Click Chemistry Reaction (General Protocol)

This protocol can be applied to cells labeled with either this compound or alkyne-labeled fatty acids.[1]

  • Fixation: Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the reporter molecule's ability to cross the cell membrane).

  • Click Reaction Cocktail: Prepare a click reaction cocktail containing:

    • Azide-functionalized reporter (e.g., Alexa Fluor 488 azide (B81097) or biotin azide) at 1-10 µM.

    • Copper(II) sulfate (B86663) (CuSO₄) at 100 µM.

    • A reducing agent, such as sodium ascorbate, at 1 mM.

    • A copper chelator, such as TBTA or a picolyl azide-containing reporter, can be used to improve reaction efficiency and reduce cytotoxicity.[1]

  • Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unreacted reagents.

Detection and Analysis

  • Fluorescence Microscopy: Mount the coverslips on microscope slides and visualize the labeled lipids using a fluorescence microscope with the appropriate filter sets.

  • Mass Spectrometry: For quantitative analysis, scrape the cells, extract the total lipids, and perform the click reaction in solution. The resulting triazole-containing lipids can then be analyzed by mass spectrometry to identify and quantify the labeled lipid species.[11][13]

Visualizing the Metabolic Pathways

The metabolic fates of this compound and alkyne-labeled fatty acids are distinct, as illustrated in the following diagrams.

propargyl_pc_pathway Propargylcholine Propargylcholine CDP_Propargylcholine CDP-Propargylcholine Propargylcholine->CDP_Propargylcholine Kennedy Pathway Propargyl_PC This compound CDP_Propargylcholine->Propargyl_PC SM Propargyl- Sphingomyelin Propargyl_PC->SM Lyso_PPC Lyso-Propargyl PC Propargyl_PC->Lyso_PPC PLA2

Fig. 2: Propargylcholine metabolic pathway.

alkyne_fa_pathway Alkyne_FA Alkyne-labeled Fatty Acid Acyl_CoA Alkyne-Acyl-CoA Alkyne_FA->Acyl_CoA PL Incorporation into Phospholipids Acyl_CoA->PL TG Incorporation into Triglycerides Acyl_CoA->TG CE Incorporation into Cholesterol Esters Acyl_CoA->CE Modification Elongation/ Desaturation Acyl_CoA->Modification

Fig. 3: Alkyne-labeled fatty acid metabolism.

Conclusion: Making the Right Choice for Your Research

Both this compound and alkyne-labeled fatty acids are powerful tools for lipid tracking, each with its own set of advantages and limitations. The optimal choice depends on the specific research question.

  • For focused studies on phosphatidylcholine metabolism, biosynthesis, and transport, this compound is the superior choice due to its high specificity.

  • For a broader, more exploratory analysis of overall fatty acid metabolism and incorporation into various lipid classes, alkyne-labeled fatty acids provide a more comprehensive, albeit less specific, picture.

By carefully considering the experimental goals and the inherent properties of each probe, researchers can effectively harness the power of click chemistry to unravel the intricate and dynamic world of lipid biology.

References

A Comparative Guide to Clickable Phospholipid Probes: 18:1 Propargyl PC in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of lipidomics, the ability to track and visualize specific lipid species within a complex cellular environment is paramount. Clickable phospholipid probes have emerged as powerful tools for metabolic labeling, allowing researchers to study lipid trafficking, metabolism, and interactions with unprecedented detail. Among these, 18:1 Propargyl Phosphatidylcholine (Propargyl PC) has gained significant traction. This guide provides an objective comparison of 18:1 Propargyl PC with other clickable phospholipid probes, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their specific research needs.

Performance Comparison of Clickable Phospholipid Probes

The choice of a clickable phospholipid probe depends on several factors, including its metabolic incorporation efficiency, potential cytotoxicity, and the specific biological question being addressed. While direct head-to-head quantitative comparisons under identical experimental conditions are not always available in the literature, we can synthesize existing data to provide a comparative overview.

Table 1: Quantitative Comparison of Clickable Phospholipid Probes

FeatureThis compound (Alkyne)Azide-Modified Phospholipids (B1166683)Other Alkynyl-Phospholipids
Typical Incorporation Efficiency High. In NIH 3T3 cells, 100 µM propargylcholine can replace 18% of total choline (B1196258) in PC after 24 hours[1]. In Arabidopsis roots, propargylcholine can label approximately 50% of total choline phospholipids[2].Generally considered to have good incorporation, though quantitative data is less consistently reported. Some studies suggest potential for lower metabolic acceptance compared to propargylcholine[3].Varies depending on the position of the alkyne group (headgroup vs. acyl chain) and the length of the linker. Headgroup-labeled alkynes generally show good incorporation[4].
Reported Cytotoxicity Low. Cells labeled with up to 500 µM propargylcholine for 48 hours showed no obvious toxicity and continued to divide[5].Generally low, but the azide (B81097) moiety can be more reactive in certain biological contexts. Specific cytotoxicity data is often probe-dependent.Generally low, similar to other lipid analogs. The small size of the alkyne group minimizes perturbation.
Click Chemistry Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).CuAAC or SPAAC.CuAAC or SPAAC.
Bio-orthogonality The alkyne group is small and largely inert in biological systems, minimizing off-target reactions.The azide group is also highly bio-orthogonal.The alkyne group offers excellent bio-orthogonality.
Applications Metabolic labeling of choline-containing phospholipids, visualization of lipid synthesis and turnover, lipid-protein interaction studies.Similar to alkynyl probes, used for metabolic labeling and subsequent visualization or enrichment.Tracking of specific phospholipid classes, imaging lipid distribution in membranes.

Experimental Protocols

Detailed methodologies are crucial for the successful application of clickable phospholipid probes. Below are protocols for key experimental steps.

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
  • Cell Culture: Plate mammalian cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy) and grow to the desired confluency in complete culture medium.

  • Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). The final concentration in the culture medium typically ranges from 25 to 250 µM.

  • Metabolic Labeling: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration.

  • Incubation: Incubate the cells for a period ranging from 30 minutes to 48 hours, depending on the experimental goals. Shorter incubation times are suitable for studying initial incorporation and trafficking, while longer times allow for steady-state labeling.

  • Washing: After incubation, gently wash the cells two to three times with phosphate-buffered saline (PBS) to remove any unincorporated probe.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Microscopy

This protocol is adapted for fixed cells.

  • Fixation: Fix the labeled cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): If intracellular targets are to be visualized, permeabilize the cells with a detergent such as 0.1% Triton X-100 or saponin (B1150181) in PBS for 10 minutes.

  • Washing: Wash the cells twice with PBS.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the following in order:

    • Fluorescent azide (e.g., Alexa Fluor 488 azide) to a final concentration of 1-10 µM.

    • Copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 1 mM.

    • A reducing agent, such as sodium ascorbate, to a final concentration of 5 mM. The reducing agent should be added last to initiate the reaction.

  • Click Reaction: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Lipid Extraction for Mass Spectrometry Analysis

This protocol is a general method for extracting lipids from cells for subsequent analysis.

  • Cell Harvesting: After metabolic labeling and washing, harvest the cells by scraping or trypsinization.

  • Solvent Addition: Resuspend the cell pellet in a mixture of chloroform (B151607) and methanol (B129727). A common ratio is 2:1 (v/v) chloroform:methanol (Folch method) or 1:2 (v/v) chloroform:methanol (Bligh-Dyer method).

  • Homogenization: Vortex the mixture vigorously to ensure thorough extraction.

  • Phase Separation: Add water or a saline solution to induce phase separation. Centrifuge the mixture at a low speed to separate the aqueous and organic phases.

  • Lipid Collection: The lipids will be in the lower organic (chloroform) phase. Carefully collect this phase using a glass Pasteur pipette.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with mass spectrometry analysis (e.g., methanol or isopropanol). The sample is now ready for analysis by LC-MS/MS or direct infusion mass spectrometry.

Visualizing the Workflow

The following diagram illustrates the general workflow for using clickable phospholipid probes in research.

Clickable_Phospholipid_Probe_Workflow cluster_cell_culture Cellular Incorporation cluster_detection Detection cluster_analysis Analysis start Start with Cultured Cells/Organism labeling Metabolic Labeling with This compound start->labeling Incubate fixation Fixation & Permeabilization (for microscopy) extraction Lipid Extraction labeling->extraction cluster_detection cluster_detection click_reaction Click Chemistry Reaction (e.g., CuAAC) fixation->click_reaction Add fluorescent azide & catalyst wash Washing click_reaction->wash microscopy Fluorescence Microscopy wash->microscopy mass_spec Mass Spectrometry extraction->mass_spec

Caption: General workflow for using clickable phospholipid probes.

This guide provides a comparative framework for understanding and utilizing this compound and other clickable phospholipid probes. The provided protocols and workflow diagram serve as a starting point for researchers to design and execute experiments aimed at unraveling the complex roles of phospholipids in biological systems. As the field continues to evolve, the development of new probes with enhanced features will undoubtedly provide even more powerful tools for lipid research.

References

cross-validation of 18:1 Propargyl PC data with other lipid analysis techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of lipidomics, the precise and sensitive detection of specific lipid species is paramount to unraveling complex biological processes. 18:1 Propargyl Phosphatidylcholine (PC) has emerged as a powerful tool, leveraging the principles of bioorthogonal chemistry to enable the study of lipid metabolism, trafficking, and interactions with unprecedented detail. This guide provides an objective comparison of lipid analysis using 18:1 Propargyl PC with other established techniques, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal approach for their studies.

Performance Comparison of Lipid Analysis Techniques

The selection of a lipid analysis technique depends on various factors, including the specific research question, required sensitivity, spatial resolution, and the nature of the biological sample. Below is a summary of the key performance characteristics of three major approaches for analyzing 18:1 PC and similar lipids.

FeatureThis compound with Click ChemistryUntagged LC-MS/MS LipidomicsFluorescent 18:1 PC AnalogsRadiolabeling with 14C- or 3H-choline
Principle Metabolic incorporation of a propargyl-tagged lipid followed by bioorthogonal "click" reaction with a reporter molecule (e.g., fluorophore, biotin) for detection.Direct analysis of endogenous lipids based on their mass-to-charge ratio and fragmentation patterns.Metabolic incorporation or direct delivery of a lipid conjugated to a fluorescent dye for visualization.Incorporation of a radiolabeled precursor and detection of radioactivity.
Primary Application Tracing lipid metabolism, trafficking, and interactions. Visualization and pull-down experiments.Comprehensive lipid profiling and quantification of endogenous lipids.Live-cell imaging of lipid localization and dynamics.Tracing metabolic pathways and quantification.
Sensitivity High to very high. Click chemistry can significantly enhance signal intensity, with some reagents reportedly increasing sensitivity by 5 to 50-fold.[1]High, capable of detecting and quantifying a wide range of lipid species.Moderate to high, dependent on the quantum yield of the fluorophore and microscope sensitivity.Very high, but requires specialized equipment and handling.
Specificity High for the tagged lipid. The bioorthogonal nature of the click reaction minimizes off-target labeling.[2]High, based on specific mass transitions and retention times.Moderate. The bulky fluorescent tag can sometimes alter the lipid's behavior and localization.High for the radiolabel, but does not provide structural information on the lipid species.
Spatial Resolution High, enabling visualization at the subcellular level with fluorescence microscopy.Not applicable for imaging.High, suitable for super-resolution microscopy techniques.Low, typically analyzed in bulk samples.
Quantitative Accuracy Good to excellent. Can be made quantitative with the use of appropriate internal standards.Excellent, the gold standard for lipid quantification.Semi-quantitative, as fluorescence intensity can be affected by environmental factors.Excellent for bulk quantification.
Sample Throughput Moderate to high, depending on the detection method.High, especially with modern automated systems.Low to moderate, as imaging can be time-consuming.Low, requires lengthy scintillation counting or autoradiography.
Ease of Use Moderate, requires expertise in cell culture, click chemistry, and the chosen detection method.Moderate to high, requires specialized instrumentation and data analysis expertise.Moderate, requires expertise in fluorescence microscopy.Low, involves handling of radioactive materials and specialized safety protocols.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for the analysis of 18:1 PC using the compared techniques.

Analysis of this compound using Click Chemistry and Mass Spectrometry

This protocol describes the metabolic labeling of cells with this compound, followed by click chemistry and analysis by LC-MS/MS.

Materials:

  • This compound (Avanti Polar Lipids)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform

  • Azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • LC-MS/MS system

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Supplement the culture medium with this compound at a final concentration of 10-50 µM.

    • Incubate the cells for a desired period (e.g., 4-24 hours) to allow for metabolic incorporation.

  • Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells in a methanol/water solution.

    • Perform a Bligh-Dyer or Folch lipid extraction using a chloroform/methanol/water solvent system.

    • Collect the organic phase containing the lipids and dry it under a stream of nitrogen.

  • Click Reaction:

    • Resuspend the dried lipid extract in a suitable solvent (e.g., methanol).

    • Prepare the click reaction mixture containing the azide (B81097) reporter, CuSO₄, TCEP, and TBTA in a phosphate (B84403) buffer.

    • Add the click reaction mixture to the lipid extract and incubate at room temperature for 1 hour.

  • Sample Preparation for LC-MS/MS:

    • Dry the sample after the click reaction.

    • Reconstitute the sample in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18).

    • Use a gradient elution program to separate the lipid species.

    • Set the mass spectrometer to detect the specific mass transition of the clicked this compound.

Untagged Lipidomics of 18:1 PC by LC-MS/MS

This protocol outlines the direct analysis of endogenous 18:1 PC from a biological sample.

Materials:

  • Biological sample (e.g., plasma, cell pellet)

  • Internal standard (e.g., deuterated 18:1 PC)

  • Methanol, Chloroform, Water

  • LC-MS/MS system

Procedure:

  • Sample Preparation and Lipid Extraction:

    • Homogenize the tissue sample or resuspend the cell pellet.

    • Add a known amount of the internal standard.

    • Perform a Folch or Bligh-Dyer lipid extraction.

    • Collect and dry the organic phase.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipids using a C18 column with a gradient of mobile phases (e.g., acetonitrile/water and isopropanol/acetonitrile).

    • Use multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transition for 18:1 PC and the internal standard.

    • Quantify the amount of 18:1 PC by comparing its peak area to that of the internal standard.

Visualization of 18:1 PC Dynamics using a Fluorescent Analog

This protocol describes the use of a fluorescently labeled 18:1 PC analog for live-cell imaging.

Materials:

  • Fluorescent 18:1 PC analog (e.g., with a BODIPY or NBD fluorophore)

  • Live-cell imaging medium

  • Confocal or fluorescence microscope

Procedure:

  • Cell Labeling:

    • Culture cells on a glass-bottom dish suitable for microscopy.

    • Prepare a labeling solution by diluting the fluorescent 18:1 PC analog in serum-free medium to a final concentration of 1-5 µM.

    • Incubate the cells with the labeling solution for 15-30 minutes at 37°C.

  • Washing:

    • Wash the cells three times with pre-warmed live-cell imaging medium to remove unincorporated probe.

  • Live-Cell Imaging:

    • Mount the dish on the microscope stage equipped with an environmental chamber to maintain temperature and CO₂ levels.

    • Acquire images using the appropriate laser line and emission filter for the chosen fluorophore.

    • Time-lapse imaging can be performed to track the dynamics of the fluorescent lipid analog within the cell.

Visualizations

Visualizing experimental workflows and biological pathways is essential for understanding complex processes.

experimental_workflow cluster_propargyl This compound Method cluster_untagged Untagged LC-MS/MS cluster_fluorescent Fluorescent Analog Method A Metabolic Labeling with this compound B Lipid Extraction A->B C Click Reaction with Reporter (Fluorophore/Biotin) B->C D Analysis (Microscopy or MS) C->D I Cross-Validation: Compare Quantitative Data (Sensitivity, Specificity, etc.) D->I E Lipid Extraction from Sample F Direct LC-MS/MS Analysis E->F F->I G Labeling with Fluorescent 18:1 PC H Live-Cell Imaging G->H H->I

Caption: Cross-validation workflow for this compound data.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER_Ca Ca²⁺ Store IP3->ER_Ca Binds to receptor Downstream Targets Downstream Targets PKC->Downstream Targets Ca2 Ca²⁺ Ca2->PKC Co-activates ER_Ca->Ca2 Release PC_synthesis This compound Incorporation PC_synthesis->PIP2 Precursor for resynthesis External Signal External Signal External Signal->GPCR

References

Assessing Potential Artifacts of Metabolic Labeling with 18:1 Propargyl PC: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, metabolic labeling with clickable lipid analogs is a powerful tool for elucidating lipid metabolism, trafficking, and interactions. 18:1 Propargyl Phosphatidylcholine (PC) is a widely used reagent for these studies, enabling the visualization and analysis of PC through "click" chemistry. However, the introduction of a modified lipid species into a biological system necessitates a thorough evaluation of potential artifacts. This guide provides a comparative assessment of 18:1 Propargyl PC, detailing potential side effects and comparing it with alternative labeling strategies. We include experimental protocols for evaluating these potential artifacts to ensure the fidelity of your research findings.

Introduction to Metabolic Labeling with this compound

Metabolic labeling with this compound relies on the cellular uptake of this synthetic phosphatidylcholine analog and its incorporation into cellular membranes. The propargyl group, a terminal alkyne, serves as a bioorthogonal handle. This handle is chemically inert within the cell but can be specifically and efficiently reacted with an azide-bearing reporter molecule, such as a fluorophore or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for the visualization and pull-down of newly synthesized or incorporated PC.

While this technique offers significant advantages in studying lipid biology, it is crucial to consider that the introduction of a modified lipid may introduce experimental artifacts. This guide will explore these potential issues and provide a framework for their assessment.

Potential Artifacts of this compound Labeling

The primary concerns when using this compound are its potential cytotoxicity, its impact on the cellular lipidome, steric hindrance effects due to the propargyl group, and potential off-target metabolic effects.

Cytotoxicity

The introduction of any exogenous molecule into a cellular system carries the risk of cytotoxicity. While studies have shown that propargylcholine is generally well-tolerated at typical working concentrations, it is essential to determine the cytotoxic potential of this compound in the specific cell type and experimental conditions being used.

Perturbation of the Cellular Lipidome

The metabolic incorporation of this compound can lead to compensatory changes in the endogenous lipid landscape. For instance, the introduction of exogenous PC may lead to a downregulation of de novo PC synthesis. Studies have shown that labeling with propargylcholine-containing lipids can lead to a decrease in unlabeled PC and alterations in other lipid classes such as phosphatidylethanolamines (PE), phosphatidylserines (PS), and cholesterol esters.

Steric Hindrance

The propargyl group is bulkier than the methyl group it replaces on the choline (B1196258) headgroup. This additional bulk may introduce steric hindrance, potentially affecting:

  • Lipid-protein interactions: The binding of proteins to PC-containing membranes could be altered.

  • Membrane properties: The packing of lipids in the membrane, and consequently membrane fluidity and curvature, could be affected.

Off-Target and Metabolic Effects

The cellular machinery that processes choline and PC may interact differently with the propargyl-modified analog. This could lead to:

  • Altered metabolic rates: The rates of synthesis, degradation, and remodeling of propargyl-labeled PC may differ from that of endogenous PC.

  • Unexpected metabolic pathways: The propargyl-choline (B8298643) headgroup could be metabolized into unexpected products.

  • Competition with endogenous choline: High concentrations of the analog could compete with natural choline, affecting a range of cellular processes that depend on choline availability[1][2].

Comparison with Alternative Labeling Strategies

Several alternatives to this compound exist, each with its own set of advantages and potential artifacts. The primary alternatives include other clickable choline analogs and fatty acid analogs.

Labeling StrategyPrinciplePotential AdvantagesPotential Artifacts/Disadvantages
This compound Alkyne-modified choline headgroup- Generally good incorporation efficiency.[3][4] - Alkyne tag is relatively small. - Lower background fluorescence compared to some azide (B81097) probes.- Potential for cytotoxicity at high concentrations. - Can perturb the endogenous lipidome. - Potential for steric hindrance from the propargyl group.
Azido-choline Analogs (e.g., Azidoethylcholine-PC) Azide-modified choline headgroup- Provides an alternative clickable handle for dual-labeling experiments. - Good incorporation efficiency.- Azide group is more reactive than alkyne and may have higher background. - Similar potential for cytotoxicity and lipidome perturbation as propargylcholine analogs.
Alkyne/Azide-Modified Fatty Acids Clickable tag on the acyl chain- Allows for the study of fatty acid uptake, metabolism, and incorporation into various lipid classes. - The tag is at the terminus of the acyl chain, potentially minimizing steric hindrance at the membrane surface.- The labeled fatty acid may not perfectly mimic the metabolism of its natural counterpart. - Can be incorporated into multiple lipid classes, which may complicate the analysis of a specific lipid like PC.

Experimental Protocols for Assessing Artifacts

To ensure the validity of experimental results obtained using this compound, it is crucial to perform control experiments to assess the potential artifacts.

Protocol 1: Assessing Cytotoxicity using the MTT Assay

This protocol is adapted for adherent cells treated with lipid analogs.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound and other lipid analogs

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound and alternative lipid analogs in complete culture medium. Remove the old medium from the cells and add the lipid-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired labeling time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: After incubation, carefully remove the treatment medium and wash the cells once with PBS. Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the concentration of the lipid analog to determine the IC50 value.

Protocol 2: Lipidomic Analysis by Mass Spectrometry

This protocol outlines a general workflow for assessing changes in the lipidome following metabolic labeling.

Materials:

  • Labeled and control cell samples

  • Lipid extraction solvents (e.g., chloroform, methanol, MTBE)

  • Internal lipid standards

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Harvesting and Lipid Extraction:

    • Harvest cells by scraping or trypsinization and wash with ice-cold PBS.

    • Perform lipid extraction using a standard method such as the Folch or MTBE method. Briefly, for a Folch extraction, resuspend the cell pellet in a 2:1 chloroform:methanol mixture, vortex, and incubate on ice. Add water to induce phase separation, centrifuge, and collect the lower organic phase containing the lipids.

  • Sample Preparation:

    • Dry the extracted lipids under a stream of nitrogen.

    • Resuspend the dried lipids in a solvent compatible with your LC-MS system (e.g., a mixture of acetonitrile, isopropanol, and water).

  • LC-MS Analysis:

    • Inject the lipid extract into the LC-MS system. Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate the different lipid species.

    • Acquire mass spectra in both positive and negative ion modes to detect a broad range of lipid classes.

  • Data Analysis:

    • Identify and quantify lipid species using specialized software (e.g., LipidSearch, MS-DIAL).

    • Compare the lipid profiles of cells labeled with this compound, alternative labels, and untreated controls to identify significant changes in the abundance of different lipid classes and individual lipid species.

Visualization of Workflows and Concepts

To better illustrate the concepts and workflows described, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Metabolic Labeling Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Add this compound Add this compound Cell Culture->Add this compound Incubation Incubation Add this compound->Incubation Metabolic Incorporation Metabolic Incorporation Incubation->Metabolic Incorporation Click Chemistry Click Chemistry Metabolic Incorporation->Click Chemistry Reporter Conjugation Reporter Conjugation Click Chemistry->Reporter Conjugation Analysis Analysis Reporter Conjugation->Analysis

Caption: Workflow for metabolic labeling with this compound.

cluster_1 Artifact Assessment Logic Labeling Experiment Labeling Experiment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Labeling Experiment->Cytotoxicity Assay (MTT) Lipidomic Analysis (LC-MS) Lipidomic Analysis (LC-MS) Labeling Experiment->Lipidomic Analysis (LC-MS) Functional Assays Functional Assays Labeling Experiment->Functional Assays Viability OK? Viability OK? Cytotoxicity Assay (MTT)->Viability OK? Lipidome Perturbed? Lipidome Perturbed? Lipidomic Analysis (LC-MS)->Lipidome Perturbed? Function Altered? Function Altered? Functional Assays->Function Altered? Proceed with Caution Proceed with Caution Viability OK?->Proceed with Caution No Valid Data Valid Data Viability OK?->Valid Data Yes Lipidome Perturbed?->Proceed with Caution Yes Lipidome Perturbed?->Valid Data No Function Altered?->Proceed with Caution Yes Function Altered?->Valid Data No

Caption: Decision-making workflow for assessing potential artifacts.

cluster_2 PC Biosynthesis & Labeling Choline Choline Choline Kinase Choline Kinase Choline->Choline Kinase Propargylcholine Propargylcholine Propargylcholine->Choline Kinase Phosphocholine Phosphocholine Choline Kinase->Phosphocholine Propargyl-phosphocholine Propargyl-phosphocholine Choline Kinase->Propargyl-phosphocholine CTP:phosphocholine cytidylyltransferase CTP:phosphocholine cytidylyltransferase CDP-choline CDP-choline CTP:phosphocholine cytidylyltransferase->CDP-choline CDP-propargylcholine CDP-propargylcholine CTP:phosphocholine cytidylyltransferase->CDP-propargylcholine Cholinephosphotransferase Cholinephosphotransferase PC PC Cholinephosphotransferase->PC Propargyl-PC Propargyl-PC Cholinephosphotransferase->Propargyl-PC Phosphocholine->CTP:phosphocholine cytidylyltransferase Propargyl-phosphocholine->CTP:phosphocholine cytidylyltransferase CDP-choline->Cholinephosphotransferase CDP-propargylcholine->Cholinephosphotransferase

Caption: Kennedy pathway for PC synthesis showing parallel incorporation of propargylcholine.

Conclusion and Recommendations

Metabolic labeling with this compound is a valuable technique for studying phosphatidylcholine biology. However, researchers must be vigilant about the potential for experimental artifacts. We strongly recommend that for any new experimental system, a preliminary assessment of cytotoxicity and lipidome perturbation be conducted.

Key Recommendations:

  • Perform dose-response experiments: Determine the optimal concentration of this compound that provides sufficient labeling without inducing significant cytotoxicity.

  • Include appropriate controls: Always compare labeled cells to untreated and vehicle-treated controls.

  • Validate findings with alternative methods: When possible, confirm key results using an alternative labeling strategy, such as an azide-modified choline analog or a clickable fatty acid.

  • Consider the biological context: The potential for artifacts may be cell-type and context-dependent. What is non-perturbing in one system may not be in another.

By carefully considering and experimentally addressing these potential artifacts, researchers can confidently employ this compound to gain valuable insights into the complex world of lipid biology.

References

Detecting 18:1 Propargyl PC: A Comparative Analysis of Fluorescent Azides for Enhanced Lipid Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid research, the precise detection of specific lipid species within cellular environments is paramount. The use of bioorthogonal click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for labeling and visualizing lipids such as 18:1 Propargyl PC. This guide provides a comparative analysis of different fluorescent azides for the detection of this compound, offering insights into their performance based on experimental data to aid in the selection of the most suitable probe for your research needs.

The sensitivity and efficacy of detecting alkyne-tagged lipids like this compound are critically dependent on the choice of the fluorescent azide (B81097) reporter and the labeling protocol.[1][2] Recent advancements have led to the development of azide reporters with enhanced features, such as the incorporation of a copper-chelating picolyl moiety, which significantly increases the sensitivity of detection.[1][2]

Comparative Performance of Fluorescent Azides

The selection of a fluorescent azide should be based on factors such as signal intensity, brightness, and compatibility with existing imaging systems. Below is a comparison of commonly used fluorescent azides for the detection of propargylcholine-labeled phosphatidylcholine (PC), a close analog of this compound. The data is extracted from a study that systematically compared different azide reporters for alkyne lipid imaging.[1]

Fluorescent Azide ReporterKey FeatureRelative Signal Intensity (Compared to ASCy5)Excitation Max (nm)Emission Max (nm)
ApicSCy5 Picolyl-containingUp to 42-fold increase~650~670
ASCy5 Standard Cyanine5 AzideBaseline~650~670
ApicSBDP Picolyl-containingSignificant increaseNot specifiedNot specified
ASBDP Standard BODIPY AzideBaselineNot specifiedNot specified
Alexa Fluor 488 Azide Common green fluorophoreWidely used, reliable signal~495~519
Fluorescein Azide Common green fluorophoreUsed in plant studies~494~518
AZDye™ 546 Azide Bright, orange fluorophoreHigh brightness554570
TAMRA Azide Common orange fluorophoreEstablished reagent~544~576
Cy3 Azide Bright orange fluorophoreHigh quantum yield~550~570

Note: The relative signal intensity for ApicSCy5 is based on the detection of propargylcholine-tagged PC and highlights the significant enhancement provided by the picolyl moiety.[1] Specific performance may vary depending on the experimental conditions and cell type.

Experimental Protocol for Fluorescent Labeling of this compound

This protocol is adapted from a highly sensitive method for microscopy of alkyne lipids.[1]

Materials:

  • Cells cultured with this compound

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click reaction cocktail:

    • Fluorescent azide of choice (e.g., 10 µM ApicSCy5)

    • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 200 µM)

    • Reducing agent (e.g., 5 mM sodium ascorbate, freshly prepared)

    • Copper chelator (if not using a picolyl-azide, e.g., 1 mM THPTA)

  • Phosphate-buffered saline (PBS)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

  • Cell Culture and Labeling: Culture cells in a medium supplemented with this compound (e.g., 2.5 µM) for a sufficient duration (e.g., 16 hours) to allow for incorporation into cellular membranes.

  • Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. Add the components in the following order: PBS, fluorescent azide, CuSO₄, and finally sodium ascorbate. If using a standard azide, pre-mix the CuSO₄ with a chelator like THPTA.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unreacted reagents.

  • Counterstaining (Optional): If desired, stain the cell nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorescent azide.

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the underlying chemical reaction, the following diagrams have been generated.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_click_reaction Click Chemistry Reaction cluster_imaging Imaging cells Cells in Culture propargyl_pc This compound Incubation cells->propargyl_pc Metabolic Incorporation fixation Fixation (e.g., PFA) propargyl_pc->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization incubation Incubation permeabilization->incubation click_cocktail Prepare Click Cocktail (Fluorescent Azide, CuSO4, Ascorbate) click_cocktail->incubation washing Washing incubation->washing mounting Mounting washing->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: Experimental workflow for fluorescent labeling of this compound.

click_chemistry_pathway cluster_reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) propargyl_pc This compound (Alkyne) triazole Stable Triazole Linkage propargyl_pc->triazole fluorescent_azide Fluorescent Azide (N3-Fluorophore) fluorescent_azide->triazole catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) catalyst->triazole labeled_pc Fluorescently Labeled 18:1 PC triazole->labeled_pc

Caption: Click chemistry reaction for labeling this compound.

By carefully selecting the fluorescent azide and following a robust labeling protocol, researchers can achieve highly sensitive and specific visualization of this compound, enabling deeper insights into lipid metabolism, trafficking, and localization within cellular systems. The use of picolyl-containing azides is particularly recommended for experiments requiring maximal sensitivity.[1]

References

Evaluating the Biological Impact of 18:1 Propargyl PC Incorporation on Cell Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Minimal Biological Impact of Propargyl-Choline (B8298643) Incorporation

The incorporation of a propargyl group into phosphatidylcholine offers a powerful method for visualizing and tracking lipids within cellular systems. A key concern with any metabolic label is its potential to alter the natural behavior of the cells under investigation. Extensive studies have shown that propargyl-choline, the precursor to 18:1 Propargyl PC, is well-tolerated by cells and has a minimal impact on overall lipid homeostasis.

Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) analysis of NIH 3T3 cells labeled with varying concentrations of propargyl-choline for 24 hours demonstrated no significant changes in the relative abundance of non-choline phospholipids (B1166683).[1] For instance, phosphatidylethanolamine (B1630911) (PE) constituted 53% of the total non-choline phospholipids in control cells and 53%, 55%, and 51% in cells labeled with 100, 250, and 500 μM propargyl-choline, respectively.[1] This indicates that the introduction of propargyl-choline does not cause a broad alteration of phospholipid metabolism.[1]

In terms of cytotoxicity, cells labeled with up to 500 μM propargyl-choline for 48 hours showed no obvious signs of toxicity and continued to divide, indicating that the compound is well-tolerated at effective labeling concentrations.

Comparative Data: Propargyl-Choline Labeling vs. Control

The following table summarizes the quantitative data on the impact of propargyl-choline incorporation on the phospholipid profile of NIH 3T3 cells.

Phospholipid ClassControl (0 µM Propargyl-Choline)100 µM Propargyl-Choline250 µM Propargyl-Choline500 µM Propargyl-Choline
Non-Choline Phospholipids
Phosphatidylethanolamine (PE)53%53%55%51%
Choline (B1196258) Phospholipids
Propargyl-PC (% of total PC)0%18%33%44%
Propargyl-SM (% of total SM)0%5%10%15%

Data sourced from ESI-MS/MS analysis of total lipids from labeled NIH 3T3 cells.[1]

Experimental Protocols

Metabolic Labeling of Cultured Cells with Propargyl-Choline
  • Cell Culture: Plate cells (e.g., NIH 3T3) in complete media and allow them to adhere and grow to the desired confluency.

  • Preparation of Labeling Medium: Prepare a stock solution of propargyl-choline in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solution into complete cell culture medium to achieve the desired final concentration (e.g., 100-500 µM).

  • Labeling: Remove the existing medium from the cells and replace it with the propargyl-choline-containing medium.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO₂). Strong labeling is typically visible after 3-6 hours.[1]

"Click" Chemistry Reaction for Fluorescence Imaging

This protocol is performed on fixed cells.

  • Fixation: After labeling, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction Cocktail: Prepare the click reaction cocktail. A typical cocktail includes:

    • Fluorescent azide (B81097) (e.g., Alexa Fluor 594 azide)

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP) or another reducing agent.

    • Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand.

  • Reaction: Add the click reaction cocktail to the cells and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells multiple times with PBS.

  • Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Total Lipid Extraction and Mass Spectrometry Analysis
  • Cell Harvesting: After labeling, wash the cells with ice-cold PBS and harvest by scraping. Pellet the cells by centrifugation.

  • Lipid Extraction: Perform a Bligh-Dyer or a similar two-phase lipid extraction using a mixture of chloroform, methanol, and water. The lower organic phase containing the lipids is collected.

  • Drying and Reconstitution: Evaporate the solvent from the lipid extract under a stream of nitrogen. Reconstitute the dried lipid film in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform).

  • Mass Spectrometry: Analyze the lipid extract by electrospray ionization-tandem mass spectrometry (ESI-MS/MS). Specific precursor ion or neutral loss scans can be used to identify and quantify propargyl-choline-containing phospholipids.

Visualizations

Kennedy_Pathway cluster_0 Kennedy Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase Propargyl-Choline Propargyl-Choline Propargyl-Phosphocholine Propargyl-Phosphocholine Propargyl-Choline->Propargyl-Phosphocholine Choline Kinase CDP-Choline CDP-Choline Phosphocholine->CDP-Choline CTP:phosphocholine cytidylyltransferase CDP-Propargyl-Choline CDP-Propargyl-Choline Propargyl-Phosphocholine->CDP-Propargyl-Choline CTP:phosphocholine cytidylyltransferase PC PC CDP-Choline->PC Propargyl-PC Propargyl-PC CDP-Propargyl-Choline->Propargyl-PC Diacylglycerol Diacylglycerol Diacylglycerol->PC Choline phosphotransferase Diacylglycerol->Propargyl-PC Choline phosphotransferase

Caption: The Kennedy Pathway for Phosphatidylcholine Biosynthesis.

Experimental_Workflow cluster_analysis Analysis Cell Culture Cell Culture Metabolic Labeling with\nthis compound Metabolic Labeling with This compound Cell Culture->Metabolic Labeling with\nthis compound Cell Harvesting / Fixation Cell Harvesting / Fixation Metabolic Labeling with\nthis compound->Cell Harvesting / Fixation Lipid Extraction Lipid Extraction Cell Harvesting / Fixation->Lipid Extraction Click Chemistry Click Chemistry Cell Harvesting / Fixation->Click Chemistry Mass Spectrometry Mass Spectrometry Lipid Extraction->Mass Spectrometry Fluorescence Microscopy Fluorescence Microscopy Click Chemistry->Fluorescence Microscopy Logical_Relationship Minimal_Perturbation Minimal Perturbation to Cellular Lipid Profile Reliable_Probe This compound is a Reliable Biological Probe Minimal_Perturbation->Reliable_Probe Low_Toxicity Low Cytotoxicity Low_Toxicity->Reliable_Probe Efficient_Incorporation Efficient Metabolic Incorporation Efficient_Incorporation->Reliable_Probe

References

Safety Operating Guide

Proper Disposal of 18:1 Propargyl PC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document provides essential safety and logistical information for the proper disposal of 18:1 Propargyl PC (1,2-dioleoyl-sn-glycero-3-phosphocholine (N-propynyl)). Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure laboratory safety, regulatory compliance, and environmental protection. Due to its chemical structure, specifically the presence of a reactive propargyl group, this compound requires disposal as hazardous chemical waste.

Key Safety and Hazard Information

PropertyValueSource/Comment
Physical Form Powder--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--
Chemical Formula C₄₆H₈₄NO₈P--INVALID-LINK--
Molecular Weight 810.13 g/mol --INVALID-LINK--
Combustibility Combustible Solid--INVALID-LINK--
Water Hazard Class (WGK) 3 (Strongly hazardous to water)--INVALID-LINK--
Primary Hazard Concern Propargyl Group (Terminal Alkyne)The propargyl group is known for its reactivity and potential toxicity.

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on best practices for handling reactive and environmentally hazardous chemical waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound waste.

  • Conduct all waste handling procedures within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as weighing papers, contaminated gloves, and absorbent materials, in a designated, leak-proof hazardous waste container.[1]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound (1,2-dioleoyl-sn-glycero-3-phosphocholine (N-propynyl))".

  • Liquid Waste:

    • Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.[1]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Labware:

    • Disposable Items: Pipette tips, tubes, and other disposable items that have come into contact with this compound should be placed in the designated solid hazardous waste container.[2]

    • Non-disposable Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol). Collect the initial rinsate as hazardous liquid waste.[2] Subsequent rinses with detergent and water may be permissible for drain disposal, but always confirm with your institutional guidelines.

3. Waste Container Management:

  • Ensure all waste containers are in good condition and compatible with the chemical waste.

  • Keep waste containers securely sealed at all times, except when adding waste.[3]

  • Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.

  • Store waste containers in a designated satellite accumulation area that is away from sources of ignition and incompatible materials.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash. Its high water hazard classification makes aqueous disposal particularly dangerous to the environment.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Solid, Liquid, or Contaminated Labware) ppe Don Appropriate PPE (Lab coat, goggles, gloves) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste Container (Labeled as Hazardous) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Labeled as Hazardous) segregate->liquid_waste Liquid labware Decontaminate Non-Disposable Labware segregate->labware Labware store Store in Designated Satellite Accumulation Area solid_waste->store liquid_waste->store collect_rinsate Collect Rinsate as Hazardous Liquid Waste labware->collect_rinsate collect_rinsate->liquid_waste disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service store->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to themselves and the surrounding ecosystem. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling 18:1 Propargyl PC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal procedures for 18:1 Propargyl PC (1,2-dioleoyl-sn-glycero-3-phosphocholine (N-propynyl)), a phospholipid reagent commonly used in click chemistry applications. Adherence to these protocols is essential for ensuring personal safety and maintaining experimental integrity in the laboratory.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety when handling this compound, the following personal protective equipment is mandatory.

Protective Equipment/MeasureSpecificationPurpose
Hand Protection Chemical-resistant impervious gloves (e.g., nitrile, neoprene), inspected before use.[1][2]To prevent skin contact.
Eye/Face Protection Safety glasses with side-shields or goggles, tested and approved under standards such as NIOSH (US) or EN 166 (EU).[1][3][4] A face shield may be required for splash hazards.[2]To protect eyes from splashes and dust.[2]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and long pants.[2][3] Closed-toe shoes are required.[2]To prevent skin contact with spills or splashes.[2]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[3][5] If dust or aerosols are generated, a NIOSH-approved respirator is necessary.[1][2][3]To avoid inhalation of dust or vapors.[2]
Hygiene Measures Wash hands thoroughly after handling.[1][2] Remove contaminated clothing promptly.[2][6]To prevent ingestion and secondary contamination.[2]

Chemical and Physical Properties

The following table summarizes the key properties of this compound.

PropertyValue
Molecular Formula C₄₆H₈₄NO₈P[7]
Molecular Weight 810.13 g/mol [7]
Form Powder
Purity >99%[7]
Percent Composition C 68.20%, H 10.45%, N 1.73%, O 15.80%, P 3.82%[7]
Storage Temperature -20°C[7]
CAS Number 1830366-41-0[7]

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for the safe handling of this compound from receipt to disposal.

3.1. Receiving and Storage

  • Initial Receipt : this compound is shipped on dry ice and should be transferred to appropriate storage immediately upon receipt.

  • Storage Conditions : Store the material in a tightly sealed container at -20°C.[7]

  • Handling Powder : The compound is a powder. Lipids with unsaturated fatty acids can be hygroscopic.[8] To prevent moisture absorption, allow the container to warm to room temperature in a desiccator before opening.[8]

  • Solution Storage : For frequent use, it is recommended to dissolve the lipid in a suitable organic solvent. Store solutions in a glass container with a Teflon-lined cap under an inert gas (e.g., argon) at -20°C.[8] Do not store organic solutions in plastic containers.[8]

3.2. Safe Handling and Use

  • Work Area : All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[3][5]

  • Engineering Controls : Use process enclosures or local exhaust ventilation to control airborne levels.[3]

  • Transferring : Use only glass, stainless steel, or Teflon implements for transferring organic solutions of the lipid.[8]

  • Spill Procedure : In case of a spill, evacuate the area. Wear appropriate PPE. Soak up the spill with an inert absorbent material (e.g., sand or vermiculite), sweep it up, and place it in a tightly closed container for disposal.[5] Avoid generating dust.

Disposal Plan

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : this compound waste should be treated as hazardous chemical waste.

  • Waste Collection :

    • Collect all waste, including unused material and rinsate, in a designated, compatible, and clearly labeled hazardous waste container.[9]

    • The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name.[9][10]

    • Keep waste containers tightly closed except when adding waste.[9]

  • Prohibited Disposal :

    • DO NOT dispose of this chemical down the drain.[11][12]

    • DO NOT dispose of this chemical in the regular trash.[13]

  • Contaminated Materials : All contaminated PPE (gloves, etc.) and cleaning materials must be collected and disposed of as hazardous waste.[2]

  • Empty Containers : Triple-rinse the original container with a suitable solvent. Collect the rinsate as hazardous waste.[2] After rinsing, the container can be disposed of according to institutional guidelines.[2]

  • Regulatory Compliance : All disposal activities must adhere to local, state, and federal regulations. Consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.[9]

Workflow for Safe Handling of this compound

The following diagram illustrates the complete, step-by-step workflow for safely managing this compound in a laboratory setting.

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation & Storage cluster_handling Handling & Use cluster_disposal Waste Management A Receive Shipment (on Dry Ice) B Transfer to -20°C Storage A->B D Don Appropriate PPE (Gloves, Goggles, Lab Coat) C Equilibrate to Room Temp Before Opening B->C C->D Proceed to Handling E Work in Fume Hood D->E H Collect All Waste (Solid, Liquid, Contaminated PPE) F Weigh or Dissolve Compound E->F G Perform Experiment F->G G->H Generate Waste I Store in Labeled Hazardous Waste Container H->I J Arrange for EHS Pickup I->J

Caption: Safe Handling Workflow for this compound.

References

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